(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQEJGQWAORNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-82-1 | |
| Record name | 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, a substituted morpholine derivative of interest to medicinal chemists and drug development professionals. As a Senior Application Scientist, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for the strategic application of High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. We emphasize a self-validating system of protocols, where each analytical step corroborates the last, culminating in a definitive structural assignment. This guide is intended for researchers and scientists requiring a robust framework for the characterization of novel chemical entities.
Strategic Overview: A Logic-Driven Approach to Elucidation
The workflow is designed to be efficient and conclusive, minimizing ambiguity at each stage.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Composition
The first and most critical step is to establish the molecular formula. This is a two-pronged approach using High-Resolution Mass Spectrometry (HRMS) for exact mass and Elemental Analysis for percentage composition. This dual verification is a hallmark of a self-validating protocol.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios to within a few parts per million (ppm). This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the molecular formula of the free base.
Expected Results: The analysis is performed on the free base (C₇H₁₅NO₂), which has a monoisotopic mass of 145.1103 u. In electrospray ionization (ESI) positive mode, the compound will be detected as the protonated molecule, [M+H]⁺.
| Parameter | Expected Value |
| Species | [M+H]⁺ |
| Molecular Formula (ion) | C₇H₁₆NO₂⁺ |
| Calculated Exact Mass | 146.1176 u |
| Observed Mass (Typical) | 146.1175 ± 0.0005 u |
| Mass Accuracy | < 5 ppm |
Elemental Analysis (CHN)
Expertise & Rationale: Elemental analysis provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the hydrochloride salt (C₇H₁₆ClNO₂). A close match between theoretical and experimental values validates the formula derived from HRMS and confirms the presence of the single chloride counter-ion.
| Element | Theoretical % |
| Carbon (C) | 46.28% |
| Hydrogen (H) | 8.88% |
| Chlorine (Cl) | 19.52% |
| Nitrogen (N) | 7.71% |
| Oxygen (O) | 17.61% |
Protocol 1: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol.
-
Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: ESI Positive.
-
Infusion: Introduce the sample via direct infusion at 5 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Perform an internal calibration during the run using a reference standard mixture to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the most abundant ion and use formula-finding software to confirm the elemental composition.
Functional Group Identification: FTIR Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The hydrochloride form presents a distinct spectral signature, particularly the broad absorbances associated with the protonated amine and hydroxyl groups.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3000-2700 (broad) | Medium-Strong | N⁺-H stretch (ammonium salt) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| 1150-1050 | Strong | C-O stretch (ether and alcohol) |
The broad, overlapping N⁺-H and O-H stretching bands are characteristic of amino alcohol salts and provide immediate, confirmatory evidence of these crucial functional groups.
Definitive Connectivity: Advanced NMR Spectroscopy
NMR is the cornerstone of structure elucidation, providing atom-by-atom information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the exchange and disappearance of the labile O-H and N-H protons.
-
Instrument: Bruker AVANCE III 400 MHz spectrometer or equivalent.[1]
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the sample.
¹H and ¹³C NMR Analysis
The proton and carbon spectra provide the fundamental building blocks. The gem-dimethyl group should appear as two distinct singlets in both the ¹H and ¹³C spectra due to the chiral center at C2, making them magnetically non-equivalent.
Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, referenced to TSP) [2]
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| C2 | ~75-78 | ~3.8-4.0 | m | 1H |
| C3 | ~45-48 | ~3.0-3.2 (eq), ~2.8-3.0 (ax) | m | 2H |
| C5 | ~50-53 | ~3.3-3.5 (eq), ~3.1-3.3 (ax) | m | 2H |
| C6 | ~68-72 | - | - | - |
| C7 (-CH₂OH) | ~60-63 | ~3.5-3.7 | m | 2H |
| C8 (CH₃) | ~25-28 | ~1.25 | s | 3H |
| C9 (CH₃) | ~22-25 | ~1.20 | s | 3H |
2D NMR: Assembling the Structure
Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR shows how they connect.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton coupling networks. A key correlation will be observed between the C2-H proton and the protons of the attached C7-H₂OH group, as well as the C3-H₂ protons, confirming this segment of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, assigning the signals in Table 1 with certainty.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for establishing the overall carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons. It is the definitive tool for linking the isolated fragments into the final structure.
Caption: Key HMBC correlations confirming the molecular backbone.
Trustworthiness: The HMBC experiment is self-validating. For instance, the protons of both gem-dimethyl groups (H8, H9) must show correlations to the quaternary carbon C6 and the adjacent methylene carbon C5. This single experiment unambiguously places the gem-dimethyl group next to the ring oxygen and adjacent to the C5 methylene group, confirming the "6,6-dimethyl" nomenclature.
Gold Standard Confirmation: Single-Crystal X-ray Crystallography
Expertise & Rationale: While NMR provides an exquisite solution-state picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides a 3D model of the molecule, confirming not only the connectivity but also the relative stereochemistry and the conformation of the morpholine ring (typically a chair). For pharmaceutical compounds, understanding the solid-state structure is critical.[3]
Protocol 3: Crystal Growth and Mounting
-
Crystal Growth: Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water) in a loosely covered vial. Allow the solvent to evaporate over several days.
-
Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mounting: Carefully mount the selected crystal on a cryo-loop.
-
Data Collection: Collect diffraction data on a diffractometer (e.g., Bruker D8 VENTURE) at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve and refine the structure using standard software packages (e.g., SHELX).
Expected Outcome: The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles. It will definitively show the chair conformation of the morpholine ring, the relative orientation of the substituents (e.g., whether the methanol group is axial or equatorial), and the hydrogen bonding interactions between the ammonium proton, the hydroxyl group, and the chloride anion in the crystal lattice.
Conclusion: A Unified Structural Assignment
The described workflow provides a rigorous and self-validating pathway to the complete structure elucidation of this compound.
-
HRMS and Elemental Analysis collaboratively established the correct molecular formula, C₇H₁₆ClNO₂.
-
FTIR Spectroscopy confirmed the presence of the key alcohol and secondary ammonium functional groups.
-
A full suite of 1D and 2D NMR experiments unambiguously determined the atomic connectivity, confirming the 2-methanol and 6,6-dimethyl substitution pattern on the morpholine ring.
-
Single-Crystal X-ray Crystallography provided the definitive solid-state 3D structure, confirming connectivity, conformation, and relative stereochemistry.
By integrating these techniques, we move from a hypothesis to a certainty, providing the high-quality, reliable data essential for drug development and scientific research.
References
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Paul, B. D., et al. (1989). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 13(1), 2–7. [Link]
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Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8507489. [Link]
- CN109928939A. A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
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El-Sayed, M. Y., & Al-Qurashi, M. M. (2012). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 3(4), 481-487. [Link]
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Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]
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Levin, J. O., & Andersson, K. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 121(8), 1163-1166. [Link]
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Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][6]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]
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Zhuravel, I. O., & Kovalenko, S. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many approved drugs due to its favorable physicochemical and metabolic properties.[1] The gem-dimethyl substitution at the 6-position can impart steric effects and influence the compound's conformation and metabolic stability, while the methanol group at the 2-position provides a site for further functionalization or interaction with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with proposed methods for its synthesis, analysis, and stability assessment.
Chemical Identity
The fundamental identifiers for this compound are crucial for its unambiguous identification in research and development.
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₁₆ClNO₂ | [2] |
| Molecular Weight | 181.66 g/mol | [2] |
| CAS Number | 1416439-82-1 (Racemate) | N/A |
| 1416444-88-6 ((R)-enantiomer) | [2] | |
| 1416444-80-8 ((S)-enantiomer) | N/A | |
| Canonical SMILES | CC1(CNCC(O1)CO)C.Cl | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development and predicting its pharmacokinetic profile. While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on its structure and data from related morpholine derivatives.
| Property | Predicted Value / Experimental Protocol | Rationale and Causality |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point (>150 °C). | The hydrochloride salt formation introduces ionic character, leading to a more ordered crystal lattice and stronger intermolecular forces compared to the free base, thus requiring more energy to melt. |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents (e.g., hexane, toluene). | The presence of the hydrochloride salt and the hydroxyl group makes the molecule polar and capable of forming hydrogen bonds with protic solvents. |
| pKa | The pKa of the morpholine nitrogen is expected to be in the range of 7.5-8.5. | The electron-withdrawing effect of the oxygen atom in the morpholine ring typically lowers the pKa compared to a simple cyclic amine like piperidine. The gem-dimethyl group is not expected to significantly alter the pKa. |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination (Capillary Method):
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.
Solubility Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent at a specific temperature.
-
The mixture is agitated until equilibrium is reached.
-
The solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC-UV).
pKa Determination (Potentiometric Titration):
-
A solution of the compound in water is prepared.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added.
-
The pH of the solution is measured after each addition.
-
The pKa is determined from the inflection point of the resulting titration curve.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from commercially available materials, leveraging established methods for the synthesis of substituted morpholines.[3]
Caption: Proposed synthetic workflow for this compound.
Hypothetical Step-by-Step Synthesis Protocol:
This protocol is a conceptual outline and would require optimization.
-
Protection: A suitable amino alcohol precursor would first have its amine functionality protected, for example, with a Boc group, to prevent side reactions in subsequent steps.
-
Cyclization: The protected amino alcohol would then undergo an intramolecular cyclization. This could potentially be achieved via an Williamson ether synthesis-type reaction or other ring-closing strategies.
-
Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Salt Formation: The resulting free base of (6,6-Dimethylmorpholin-2-yl)methanol would be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Purification: The crude salt would be collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the final product.
Analytical Methods
Robust analytical methods are essential for the quality control and characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar compound like (6,6-Dimethylmorpholin-2-yl)methanol, derivatization may be necessary to improve its volatility and chromatographic behavior.
Hypothetical GC-MS Protocol:
-
Derivatization: The sample could be derivatized, for instance, by silylation of the hydroxyl and amino groups to increase volatility.
-
Injection: The derivatized sample is injected into the GC.
-
Separation: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the analyte from any impurities. The oven temperature would be programmed to ensure good peak shape and resolution.
-
Detection: The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances.
Hypothetical HPLC Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase.
-
Separation: A reversed-phase C18 column is a common choice. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing reagent might be added to the mobile phase to improve the peak shape of the amine.
-
Detection: UV detection at a low wavelength (e.g., ~200-210 nm) could be used, as the molecule lacks a strong chromophore. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) could be employed for more sensitive and specific detection.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Singlets for the two methyl groups at the 6-position. - A complex multiplet for the proton at the 2-position. - A doublet for the methylene protons of the methanol group. - A series of multiplets for the methylene protons on the morpholine ring. - A broad singlet for the N-H proton (which may exchange with D₂O). - A broad singlet for the O-H proton (which may exchange with D₂O). |
| ¹³C NMR | - Two signals for the methyl carbons. - A signal for the quaternary carbon at the 6-position. - A signal for the methine carbon at the 2-position. - A signal for the methylene carbon of the methanol group. - Signals for the methylene carbons of the morpholine ring. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. - A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of the N-H⁺ stretching in an amine hydrochloride. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹. - C-O stretching vibrations in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry | In an ESI-MS experiment (positive mode), the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 146.12. |
Stability
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life and storage conditions. Amine hydrochloride salts are generally more stable than their corresponding free bases.[4]
Expected Stability Profile:
-
Chemical Stability: The hydrochloride salt form is expected to be relatively stable. The protonation of the morpholine nitrogen reduces its nucleophilicity, thus minimizing its participation in degradation reactions.[2] Potential degradation pathways could include oxidation of the alcohol or reactions involving the morpholine ring under harsh conditions (e.g., strong acid/base, high temperature).
-
Physical Stability: As a crystalline solid, it is expected to be more physically stable than an amorphous form. However, hygroscopicity should be evaluated, as absorbed water can potentially lead to chemical degradation or changes in crystal form.
Protocol for a Formal Stability Study:
-
Sample Storage: Samples of the compound are stored under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, the samples are analyzed for appearance, assay (potency), degradation products, and moisture content using validated stability-indicating analytical methods (typically HPLC).
-
Data Evaluation: The data is evaluated to determine the shelf-life and recommended storage conditions for the compound.
Conclusion
This compound is a molecule with potential applications in pharmaceutical research. This guide has provided a comprehensive overview of its known chemical identity and predicted physicochemical properties. While specific experimental data is limited, the provided information, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this compound. The outlined protocols for synthesis, analysis, and stability testing provide a roadmap for its further characterization and development.
References
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The Strategic Synthesis and Application of (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride: A Technical Guide for Advanced Drug Discovery
Abstract
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS 1416444-88-6) is a chiral morpholine derivative of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, lauded for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and oral bioavailability.[1][2] The introduction of a gem-dimethyl group at the C6 position and a hydroxymethyl substituent at the C2 position, combined with the specific (R)-stereochemistry, creates a unique chiral building block for the synthesis of complex and targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, this guide constructs a robust framework based on established synthetic methodologies and analytical principles for analogous chiral morpholines.
Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a range of desirable properties in a drug discovery context. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a secondary amine, can be a hydrogen bond donor or can be further substituted to modulate the compound's properties. Morpholine derivatives are found in a wide array of approved drugs, exhibiting activities as anticancer, antidepressant, and appetite-suppressant agents, among others.[3][4]
The chirality of substituted morpholines is often critical for their pharmacological activity.[5][6] The specific spatial arrangement of substituents can dictate the molecule's ability to bind to its biological target with high affinity and selectivity. (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride presents a trifunctional scaffold: a secondary amine for further derivatization, a primary alcohol for ester or ether formation, and a gem-dimethyl group which can enhance metabolic stability and provide steric bulk to influence binding orientation.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1416444-88-6 | N/A |
| Molecular Formula | C₇H₁₆ClNO₂ | N/A |
| Molecular Weight | 181.66 g/mol | N/A |
| Purity | Typically ≥95% | [7] |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Ambient temperature, in a dry, sealed container | [7] |
| InChI Key | JIPQEJGQWAORNN-FYZOBXCZSA-N | [7] |
Structural Diagram:
Caption: Chemical structure of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride.
Proposed Enantioselective Synthesis
Synthetic Pathway Overview:
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A Technical Guide to the Enantioselective Synthesis of (6,6-Dimethylmorpholin-2-yl)methanol: Strategies and Methodologies
Abstract
Enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, integral to the synthesis of various therapeutic agents. Its specific stereochemistry is often crucial for pharmacological efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the primary strategies for obtaining this compound in high enantiopurity. We will explore two principle pathways: the asymmetric synthesis via catalytic hydrogenation of a key dehydromorpholine intermediate and the classical approach of chiral resolution of the corresponding racemate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate. The introduction of stereocenters onto the morpholine ring, particularly at the C2 position, can profoundly influence a molecule's interaction with biological targets. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure substituted morpholines is of paramount importance to the pharmaceutical industry. (6,6-Dimethylmorpholin-2-yl)methanol, with its chiral center at C2 and a gem-dimethyl substitution at C6, presents a unique synthetic challenge and is a key intermediate in the development of a range of bioactive molecules.
This guide will focus on the practical synthesis of this target molecule, providing a critical analysis of the most effective current methodologies.
Strategic Approaches to Enantiopure (6,6-Dimethylmorpholin-2-yl)methanol
The synthesis of a single enantiomer of (6,6-Dimethylmorpholin-2-yl)methanol can be broadly approached via two distinct strategies:
-
Asymmetric Synthesis: This modern and highly efficient approach aims to create the desired stereocenter selectively. The most powerful method in this category for 2-substituted morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.
-
Chiral Resolution: This classical method involves the synthesis of the target molecule as a racemic mixture, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.
The choice between these strategies often depends on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.
Asymmetric Synthesis via Catalytic Hydrogenation
The transition-metal-catalyzed asymmetric hydrogenation of enamides and related unsaturated systems has emerged as one of the most powerful tools in modern organic synthesis for the creation of chiral amines.[1][2] This approach is highly atom-economical and can deliver products with excellent enantioselectivities.[3]
The overall strategy involves the synthesis of a key intermediate, an N-protected 2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine, which is then subjected to asymmetric hydrogenation to install the chiral center at the C2 position.
Synthesis of the Dehydromorpholine Precursor
A plausible and efficient synthesis of the required racemic N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine starts from the commercially available 2-amino-2-methyl-1-propanol.
Experimental Protocol:
-
N-Alkylation: 2-Amino-2-methyl-1-propanol is reacted with a suitable C2-building block, such as 2-bromo-1,1-diethoxyethane, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to afford N-(2,2-diethoxyethyl)-2-amino-2-methyl-1-propanol.
-
N-Protection: The secondary amine of the resulting amino alcohol is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
Intramolecular Cyclization: The N-Boc protected acetal is then subjected to acid-catalyzed hydrolysis and intramolecular cyclization. Treatment with an acid (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water will effect the removal of the acetal protecting groups and subsequent dehydration to form the desired N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine.
Rhodium-Catalyzed Asymmetric Hydrogenation
The key stereochemical-determining step is the asymmetric hydrogenation of the dehydromorpholine precursor. The use of a rhodium catalyst paired with a chiral bisphosphine ligand with a large bite angle has been shown to be highly effective for this class of substrates, affording excellent enantioselectivities.[1]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a dried Schlenk tube is charged with the chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos, 0.011 equiv) and [Rh(COD)2]BF4 (0.01 equiv). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly in an autoclave vessel, the N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv) is dissolved in anhydrous, degassed solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with high-purity hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC/MS on aliquots carefully taken from the reaction.
-
Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-(6,6-Dimethylmorpholin-2-yl)methanol.
| Parameter | Condition |
| Catalyst Loading | 1 mol% |
| Ligand | (R,R,R)-SKP-Phos or similar |
| Pressure | 30-50 atm H2 |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical ee | >95% |
Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
Experimental Protocol:
-
The enantiomerically enriched N-Boc-(6,6-Dimethylmorpholin-2-yl)methanol is dissolved in a suitable solvent such as dichloromethane or methanol.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (typically 1-4 hours, monitored by TLC).
-
The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent to afford the free base of enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol.
Chiral Resolution of Racemic (6,6-Dimethylmorpholin-2-yl)methanol
An alternative and well-established strategy is the resolution of a racemic mixture of the target compound.[4] This method relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, allowing for their separation by fractional crystallization.[5][6][7]
Synthesis of Racemic (6,6-Dimethylmorpholin-2-yl)methanol
A straightforward synthesis of the racemic target molecule can be achieved from 2-amino-2-methyl-1-propanol.
Experimental Protocol:
-
Reaction with an Epoxide: 2-Amino-2-methyl-1-propanol is reacted with a suitable epoxide, such as glycidol or a protected version like (R/S)-glycidyl nosylate, in a protic solvent like ethanol or isopropanol at elevated temperatures. This leads to the ring-opening of the epoxide and the formation of a diol amine intermediate.
-
Intramolecular Cyclization: The resulting diol amine can be cyclized under acidic conditions (e.g., refluxing with sulfuric acid) to yield racemic (6,6-Dimethylmorpholin-2-yl)methanol. The reaction mixture is then neutralized with a base, and the product is extracted and purified by distillation or chromatography.
Diastereomeric Salt Resolution
The choice of the chiral resolving agent is critical for a successful resolution. For racemic amines, chiral carboxylic acids such as D-(-)-mandelic acid or L-(+)-tartaric acid are commonly employed.[6][8] The selection is often empirical, and screening of different resolving agents and solvents is recommended.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic (6,6-Dimethylmorpholin-2-yl)methanol (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve the chiral resolving agent (e.g., D-(-)-mandelic acid, 0.5-1.0 equiv) in the same solvent, with gentle heating if necessary.
-
Crystallization: Combine the two solutions. The less soluble diastereomeric salt should begin to crystallize upon cooling. The cooling rate should be controlled to ensure the formation of well-defined crystals with high diastereomeric purity. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation and Purification: The crystallized salt is isolated by filtration and washed with a small amount of the cold crystallization solvent. The diastereomeric excess of the salt can be determined by NMR or by liberating the amine from a small sample and analyzing its enantiomeric excess by chiral HPLC. The salt can be recrystallized to improve its purity.
-
Liberation of the Free Base: The purified diastereomeric salt is dissolved in water, and a strong base (e.g., NaOH solution) is added to deprotonate the amine. The liberated enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol is then extracted with an organic solvent, dried, and concentrated to yield the final product. The other enantiomer can be recovered from the mother liquor.
| Parameter | Condition |
| Resolving Agent | D-(-)-Mandelic Acid or L-(+)-Tartaric Acid |
| Solvent | Ethanol, Methanol, or aqueous mixtures |
| Stoichiometry | 0.5 - 1.0 eq. of resolving agent |
| Separation Method | Fractional Crystallization |
Conclusion
The synthesis of enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol can be effectively achieved through two primary routes: asymmetric hydrogenation and chiral resolution. The asymmetric hydrogenation of a dehydromorpholine precursor represents a modern, highly efficient, and atom-economical approach that can provide high enantioselectivities in a single stereochemical-determining step. This method is often preferred in a research and development setting where access to specialized catalysts and equipment is available.
On the other hand, chiral resolution via diastereomeric salt formation is a robust and scalable classical method that remains highly relevant, particularly for large-scale production. While it is inherently less efficient as it involves the separation of a racemic mixture, its procedural simplicity and the use of relatively inexpensive resolving agents make it an attractive option.
The choice of synthetic strategy will ultimately be guided by the specific requirements of the project, including scale, cost, available resources, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chiral building block.
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Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
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The Biological Activity of Substituted Dimethylmorpholine Derivatives: A Technical Guide to Morpholine Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted dimethylmorpholine derivatives represent a significant class of agricultural fungicides, prized for their systemic, protective, and curative properties against a variety of fungal plant pathogens.[1] These compounds, most notably fenpropimorph, tridemorph, and aldimorph, are categorized as Sterol Biosynthesis Inhibitors (SBIs).[2] Their primary mechanism of action involves the disruption of ergosterol production, a vital component of fungal cell membranes.[2][3] Ergosterol is the fungal equivalent of cholesterol in mammals and is crucial for maintaining membrane fluidity, permeability, and the function of embedded proteins.[3][4] By inhibiting ergosterol biosynthesis, these morpholine derivatives compromise the structural integrity of the fungal cell membrane, leading to growth inhibition and cell death.[5] This guide provides an in-depth analysis of the molecular mechanism, structure-activity relationships, and key experimental protocols for evaluating the biological activity of this important class of fungicides.
Core Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis
The fungicidal power of substituted dimethylmorpholine derivatives lies in their ability to inhibit specific enzymes within the late stages of the ergosterol biosynthesis pathway.[3] This targeted disruption leads to a depletion of essential ergosterol and a simultaneous accumulation of toxic, aberrant sterol intermediates, which ultimately proves fatal to the fungus.[5] The primary targets are two key enzymes:
-
Sterol Δ14-reductase (ERG24): This enzyme is responsible for the crucial reduction of the C14-15 double bond in sterol precursors.[2][3]
-
Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.[2][3]
While both enzymes are inhibited, the relative inhibitory potency against each can vary between different morpholine compounds. For instance, fenpropimorph is known to be a potent inhibitor of both enzymes, whereas tridemorph preferentially targets the Δ8→Δ7-isomerase.[3][5] This dual-site inhibition is a significant advantage, as it is believed to lower the risk of rapid resistance development compared to single-site inhibitors.[6][7] The protonated form of the morpholine ring is thought to mimic the structure of carbocationic high-energy intermediates in the sterol biosynthesis pathway, allowing it to bind tightly to the active sites of the target enzymes.[8]
The consequences of this enzymatic inhibition are twofold: the lack of ergosterol disrupts normal membrane function, and the buildup of intermediates like ignosterol creates a toxic cellular environment.[5][9] This disruption ultimately halts fungal growth, often arresting cell proliferation in the G1 phase of the cell cycle.[10]
Caption: Fungal Ergosterol Biosynthesis Pathway and Points of Inhibition by Morpholine Fungicides.
Structure-Activity Relationships (SAR)
The efficacy of substituted dimethylmorpholine fungicides is highly dependent on their chemical structure. The core pharmacophore consists of the dimethylmorpholine ring, with key substitutions at the nitrogen atom and on the ring itself influencing potency and fungal spectrum.
-
The N-substituent: The large, lipophilic group attached to the morpholine nitrogen is critical for activity. For example, in fenpropimorph, the (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl] group plays a crucial role. The lipophilicity of this side chain significantly influences the compound's ability to penetrate the fungal cell membrane and interact with the target enzymes.[11]
-
Methyl Groups on the Morpholine Ring: The presence and position of methyl groups on the heterocyclic ring enhance fungicidal activity. The 2,6-dimethyl combination is generally preferred over other arrangements.[12]
-
Stereochemistry: The spatial arrangement of the substituents is also important. For instance, the cis-configuration of the 2,6-dimethylmorpholine moiety is a common feature in active compounds like fenpropimorph.[3]
Systematic modifications of these structural features have been a key strategy in developing new analogs with improved properties, such as enhanced potency or a broader spectrum of activity.[9]
| Compound | Key Structural Feature | Primary Target(s) | Relative Activity Notes |
| Fenpropimorph | 4-tert-butylphenylpropyl side chain, cis-2,6-dimethylmorpholine | Δ14-reductase & Δ8→Δ7-isomerase[3][5] | High activity against powdery mildews and rusts. |
| Tridemorph | N-tridecyl side chain, 2,6-dimethylmorpholine | Preferentially Δ8→Δ7-isomerase[5] | One of the earliest morpholine fungicides. |
| Aldimorph | N-dodecyl side chain | Δ14-reductase & Δ8→Δ7-isomerase | Used against powdery mildew on various crops. |
| Sila-analogue 24 | Silicon-incorporated fenpropimorph analogue | Δ14-reductase & Δ8→Δ7-isomerase[9] | Showed superior fungicidal potential against human pathogens compared to fenpropimorph in a study.[9] |
Experimental Protocols for Activity Assessment
To rigorously evaluate the biological activity of novel or existing dimethylmorpholine derivatives, a multi-tiered approach combining in vitro and in vivo assays is essential.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. It is a foundational assay for quantifying antifungal potency.
Methodology (adapted from CLSI and EUCAST guidelines): [13][14]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[15]
-
Media Preparation: Prepare a sterile liquid medium appropriate for fungal growth, such as RPMI-1640 medium buffered with MOPS.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound using the prepared medium to achieve a range of final concentrations. Ensure a well is reserved for a positive control (fungus with no compound) and a negative control (medium only).
-
Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (24-48 hours, depending on the fungus).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader. The MIC is the lowest concentration at which a significant inhibition of growth (typically ≥50% for azoles and morpholines) is observed compared to the positive control.[14]
Protocol 2: In Vivo Greenhouse Efficacy Trial (Protective Activity)
This protocol assesses the ability of a compound to protect a host plant from fungal infection when applied before the pathogen is introduced.
Methodology:
-
Plant Cultivation: Grow susceptible host plants (e.g., barley for powdery mildew, wheat for rust) in a controlled greenhouse environment until they reach a suitable growth stage (e.g., two-leaf stage).
-
Compound Formulation and Application: Prepare a spray formulation of the test compound at various concentrations, typically including a surfactant to ensure even coverage. Spray the plants until runoff, ensuring all leaf surfaces are treated. Include control groups sprayed with a blank formulation (no active ingredient) and a commercial standard fungicide.
-
Drying Period: Allow the treated plants to dry completely for a specified period (e.g., 24 hours).
-
Inoculation: Inoculate the treated plants with a suspension of fungal spores (e.g., Erysiphe graminis for powdery mildew) at a known concentration.
-
Incubation: Place the inoculated plants in a growth chamber with controlled conditions of temperature, humidity, and light that are optimal for disease development.
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity on the leaves. This is typically done by estimating the percentage of leaf area covered by fungal growth (e.g., pustules, mycelia) in the treated groups compared to the untreated control group.
-
Data Analysis: Calculate the percentage of disease control for each treatment concentration relative to the untreated control.
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The Strategic Application of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride in Chiral Synthesis: An In-depth Technical Guide
Introduction: The Morpholine Scaffold and the Rise of Chiral Building Blocks
In the landscape of modern drug discovery and development, the morpholine moiety stands out as a privileged heterocyclic scaffold. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutics. The introduction of stereocenters into the morpholine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly impact biological activity. (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has emerged as a valuable chiral building block, offering a synthetically accessible and versatile platform for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a focus on enabling researchers to leverage its full potential.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and handling characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Enantiomer | Reference |
| CAS Number | 1416444-88-6 | (R) | [1] |
| 1416444-80-8 | (S) | ||
| Molecular Formula | C₇H₁₆ClNO₂ | Both | [1] |
| Molecular Weight | 181.66 g/mol | Both | [1] |
| Appearance | White to off-white solid | Both | Supplier Data |
| Purity | Typically ≥95% | Both | [2] |
| Storage | Ambient temperature | Both | [2] |
Spectroscopic Characterization:
While specific, publicly available spectra for this compound are limited, the expected NMR spectral features can be predicted based on its structure and data from analogous morpholine derivatives.[3]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups on C6, the methylene protons of the morpholine ring, the methine proton at C2, and the hydroxymethyl group. The protons adjacent to the oxygen (C2-H and C6-H) would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H and C5-H) due to the deshielding effect of the oxygen atom.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two methyl carbons at C6, the methylene carbons of the ring (C3 and C5), the methine carbon at C2, the hydroxymethyl carbon, and the quaternary carbon at C6. The carbons bonded to oxygen (C2 and C6) will resonate at a lower field than those bonded to nitrogen (C3 and C5).[3]
Asymmetric Synthesis Strategies
The enantioselective synthesis of (6,6-Dimethylmorpholin-2-yl)methanol is crucial to its utility as a chiral building block. Several strategies can be envisioned for its preparation, primarily drawing from established methods for the synthesis of chiral 2-substituted morpholines.
One of the most powerful and atom-economical methods for accessing chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[4] This approach typically involves the use of a rhodium or iridium catalyst complexed with a chiral phosphine ligand.
Caption: Asymmetric hydrogenation workflow for chiral morpholine synthesis.
Another viable approach involves the cyclization of a chiral amino alcohol derivative. This strategy leverages the readily available chiral pool of amino acids to introduce the desired stereochemistry. For instance, a suitably protected amino diol can be cyclized under acidic conditions to form the morpholine ring. A patent for the synthesis of the related cis-2,6-dimethylmorpholine utilizes the cyclization of diisopropanolamine in the presence of sulfuric acid.[4]
Exemplary Synthetic Protocol (Hypothetical)
Step 1: Synthesis of a Chiral Amino Diol
This step would involve starting from a chiral precursor, such as an amino acid, and elaborating it to a key amino diol intermediate.
Step 2: Cyclization to the Morpholine Core
The chiral amino diol would then be subjected to cyclization conditions, likely under acidic catalysis, to form the 6,6-dimethylmorpholine ring system.
Step 3: Formation of the Hydrochloride Salt
The final step involves the treatment of the free base with hydrochloric acid to yield the stable hydrochloride salt.
Applications in Pharmaceutical Synthesis
The true value of a chiral building block is demonstrated in its successful application in the synthesis of biologically active molecules. This compound is a key intermediate in the synthesis of several promising pharmaceutical candidates, particularly in the area of Janus kinase (JAK) inhibitors.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. Several patents disclose the use of chiral morpholine derivatives in the synthesis of potent and selective JAK inhibitors.[5][6][7]
The synthesis of these inhibitors often involves the coupling of the chiral morpholine fragment with a heterocyclic core. The (6,6-dimethylmorpholin-2-yl)methanol moiety can be further functionalized, for example, by converting the primary alcohol to a leaving group, to facilitate its attachment to the core structure.
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Spectroscopic data analysis for (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (NMR, IR, MS)
Introduction: Elucidating the Molecular Architecture
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. Precise structural confirmation of such molecules is a cornerstone of drug discovery and development, ensuring purity, identity, and conformity to the intended chemical entity. This guide provides a comprehensive framework for the analysis of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Our approach is grounded in first principles, demonstrating how data from these orthogonal techniques can be integrated to build a self-validating dossier on the molecule's structure. While this document presents predicted data based on established chemical principles and analogous structures, it provides a robust template for the interpretation of experimentally acquired spectra. The molecular structure under investigation is:
Structure:
Molecular Formula: C₇H₁₆ClNO₂[1] Molecular Weight: 181.66 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A meticulously prepared sample is critical for acquiring high-quality NMR data.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) is an excellent choice for hydrochloride salts. Its polarity aids dissolution, and the labile N-H and O-H protons of the analyte will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of CD₃OD in a clean, dry NMR tube.
-
Referencing: The residual solvent peak of CD₃OD can be used as an internal reference for both ¹H (δ ≈ 3.31 ppm) and ¹³C (δ ≈ 49.0 ppm) spectra.[2][3] For ultimate precision, a small quantity of an internal standard like tetramethylsilane (TMS) could be used, though referencing to the solvent is common practice.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum using a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of the ¹³C isotope.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to structural confirmation using NMR.
Predicted ¹H NMR Data and Interpretation
The protonation of the morpholine nitrogen will cause a downfield shift for adjacent protons (those on C2 and C3) compared to a neutral morpholine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 - 4.3 | m | 1H | H-2 | Adjacent to two electron-withdrawing groups (O and N⁺) and the CH₂OH substituent. |
| ~3.6 - 3.8 | m | 2H | -CH₂OH | Protons of the hydroxymethyl group, adjacent to a chiral center. |
| ~3.3 - 3.5 | m | 2H | H-3 | Adjacent to the protonated nitrogen (N⁺). |
| ~3.0 - 3.2 | m | 2H | H-5 | Adjacent to the oxygen atom. |
| 1.3 - 1.5 | s | 6H | C(6)-(CH₃)₂ | Two magnetically equivalent methyl groups, appearing as a sharp singlet. |
Note: The N-H and O-H protons will likely exchange with the deuterated solvent and thus will not be observed.
Predicted ¹³C NMR Data and Interpretation
The ¹³C spectrum provides a count of the unique carbon environments. For this molecule, all 7 carbons are expected to be chemically distinct.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75 - 78 | C-2 | Carbon attached to both oxygen and nitrogen, significantly deshielded. |
| ~70 - 73 | C-6 | Quaternary carbon attached to oxygen and two methyl groups. |
| ~63 - 66 | -CH₂OH | Carbon of the hydroxymethyl group.[5] |
| ~60 - 63 | C-5 | Carbon adjacent to the ring oxygen. Similar to morpholine itself.[5] |
| ~43 - 46 | C-3 | Carbon adjacent to the protonated nitrogen.[5] |
| ~22 - 25 | C(6)-(CH₃)₂ | Two equivalent methyl carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. It is an excellent, rapid technique for confirming the presence of key functional groups.
Experimental Protocol: IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.
Workflow for IR Data Acquisition and Analysis
Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.
Predicted IR Data and Interpretation
The spectrum is expected to show characteristic absorptions for the O-H, N-H⁺, C-H, C-O, and C-N bonds.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3200 - 3500 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |
| 2400 - 2800 (broad) | N⁺-H stretch | Secondary ammonium salt | A very characteristic broad and complex absorption for amine hydrochlorides. |
| 2850 - 3000 | C-H stretch | Alkanes (CH, CH₂, CH₃) | Standard aliphatic C-H stretching vibrations.[5] |
| 1050 - 1150 | C-O stretch | Ether and Alcohol | Strong bands corresponding to the C-O-C of the morpholine ring and the C-OH of the methanol group.[6][7] |
| 1200 - 1250 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues that corroborate NMR data. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules.
Experimental Protocol: MS Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[8]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the mass spectrum in positive ion mode (ESI+). The molecule is expected to be detected as the protonated free base, [M+H]⁺, where 'M' is the neutral (6,6-Dimethylmorpholin-2-yl)methanol. The hydrochloride salt will dissociate in solution.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 146.12) as the precursor and fragmenting it via collision-induced dissociation (CID).
Workflow for Mass Spectrometry Analysis
Caption: ESI-MS and MS/MS workflow for molecular weight and structure determination.
Predicted Mass Spectrum and Fragmentation Analysis
The neutral form of the molecule has a formula of C₇H₁₅NO₂ and a monoisotopic mass of 145.11 g/mol .
Full Scan MS (ESI+):
-
Expected [M+H]⁺: m/z 146.12 (Calculated for C₇H₁₆NO₂⁺)
Tandem MS (MS/MS) Fragmentation: The fragmentation of the m/z 146.12 precursor ion can proceed through several characteristic pathways for morpholine derivatives.[9][10]
| Predicted Fragment (m/z) | Proposed Loss | Fragment Structure/Rationale |
| 115.09 | Loss of CH₂OH (31 Da) | Cleavage of the hydroxymethyl group, a common loss for primary alcohols. |
| 100.08 | Loss of C₂H₄O (44 Da) | Ring opening and fragmentation adjacent to the oxygen. |
| 86.09 | Loss of C₂H₅NO (59 Da) | Fragmentation involving the C2-C3 and N-C5 bonds. |
| 70.08 | Loss of C₃H₇NO (75 Da) | Further fragmentation of the ring. |
Synergistic Analysis and Structural Confirmation
The true power of this multi-technique approach lies in the convergence of evidence.
-
MS confirms the molecular formula (C₇H₁₅NO₂) via the accurate mass of the [M+H]⁺ ion, consistent with the total counts of protons and carbons from NMR.
-
IR confirms the presence of the key functional groups: alcohol (-OH), secondary amine salt (-N⁺H-), and ether (C-O-C).
-
¹³C NMR confirms the presence of 7 distinct carbon environments, matching the molecular formula. The chemical shifts align with the expected electronic environments (e.g., carbons next to O and N are downfield).
-
¹H NMR provides the final piece of the puzzle, showing the connectivity and relative number of protons in each environment. The integration values should sum to the 15 protons (excluding the two exchangeable ones) expected from the formula, and the splitting patterns (multiplicities) would confirm the neighbor relationships between proton groups.
Together, these data points provide an unambiguous and self-validating confirmation of the structure of this compound.
References
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available from: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]
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Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. Available from: [Link]
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(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL [1416439-82-1]. Chemsigma. Available from: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]
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Morpholine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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Morpholine. NIST WebBook. Available from: [Link]
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2,6-Dimethylmorpholine. PubChem. Available from: [Link]
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Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 1-13. Available from: [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100348. Available from: [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available from: [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. Available from: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]
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S1 NMR Chemical Shifts of Trace Impurities. Paulusse Research Group. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Paul, B. D., et al. (1989). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 13(1), 2–7. Available from: [Link]
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The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 31(10), 2091-2100. Available from: [Link]
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A Technical Guide to Determining the Solubility Profile of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Abstract
Solubility is a critical physicochemical property that governs the bioavailability, formulation design, and ultimate therapeutic efficacy of any active pharmaceutical ingredient (API).[1][2] For a novel compound such as (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, a comprehensive understanding of its solubility profile across a range of physiologically and industrially relevant solvents is a prerequisite for successful drug development. This guide provides a robust scientific framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this N-substituted morpholine derivative. We will delve into the theoretical underpinnings of solubility for a hydrochloride salt, present a strategic approach to solvent selection, and provide a detailed, field-proven protocol for thermodynamic solubility determination using the gold-standard shake-flask method.[3][4] The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of high attrition rates.[5][6] An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[1] Consequently, low solubility can lead to inadequate absorption, variable bioavailability, and ultimately, therapeutic failure.[2][7]
This compound is a hydrochloride salt, a common strategy employed to enhance the aqueous solubility of basic drug molecules.[8][9] However, the extent of this enhancement and its behavior in various media are not guaranteed. Factors such as the common ion effect in gastric fluid, pH gradients in the gastrointestinal tract, and interactions with different organic solvents used in manufacturing can profoundly impact its dissolution.[10]
Therefore, a pre-formulation solubility study is not merely a data-gathering exercise; it is a foundational pillar of rational drug development.[11][12] The data generated informs critical decisions regarding:
-
Route of Administration: High aqueous solubility is often essential for oral and parenteral dosage forms.[1]
-
Dosage Form Design: Guiding the selection of excipients and formulation technologies (e.g., solutions, suspensions, solid dispersions).[11]
-
Biopharmaceutics Classification System (BCS): Classifying the drug based on its solubility and permeability, which can streamline regulatory pathways through biowaivers.[13][14][15]
-
Manufacturing Processes: Selecting appropriate solvents for synthesis, purification, crystallization, and formulation.[16]
This guide provides the necessary theoretical and practical framework to conduct a thorough and reliable solubility investigation for this compound.
Theoretical Foundations of Solubility for a Hydrochloride Salt
The solubility of this compound is governed by an interplay between its molecular structure and the properties of the solvent. As an ionic salt of a likely weak base (the morpholine nitrogen), its solubility in aqueous media is highly dependent on pH.
2.1. The Henderson-Hasselbalch Equation and pH-Dependent Solubility
The morpholine nitrogen in the parent compound is basic and is protonated to form the hydrochloride salt. In solution, an equilibrium exists between the ionized (salt) form and the non-ionized (free base) form. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[17][18]
For a weak base and its salt, the equation is: pH = pKa + log([Base] / [Salt])
Where:
-
pH is the pH of the solvent.
-
pKa is the acid dissociation constant of the conjugate acid (the protonated morpholine).
-
[Base] is the concentration of the non-ionized free base.
-
[Salt] is the concentration of the ionized, protonated form.
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the ionized salt form. This relationship dictates that the solubility of a basic salt like this compound will be significantly higher in acidic environments (low pH) where the ionized form predominates, and will decrease as the pH increases and the less soluble free base begins to precipitate.[19][20]
2.2. Physicochemical Interactions
Beyond pH, several other factors influence solubility:
-
"Like Dissolves Like": The polarity of the solvent versus the solute is paramount. The hydroxyl (-OH) group and the protonated morpholine ring make the molecule polar, suggesting higher solubility in polar solvents (e.g., water, methanol).
-
Hydrogen Bonding: The hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the hydroxyl proton and the N-H proton of the salt can act as donors. Solvents capable of hydrogen bonding will more effectively solvate the molecule, increasing solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solvent-solute interactions.[10] Different crystalline forms (polymorphs) of the same compound can exhibit different lattice energies and, therefore, different solubilities.[2]
Strategic Solvent Selection for Comprehensive Profiling
A solubility profile should be generated in a diverse set of solvents to provide a comprehensive understanding of the compound's behavior. The following table outlines a recommended panel of solvents, categorized by their properties and relevance in pharmaceutical development.[16]
| Solvent Category | Solvent | Rationale & Relevance |
| Aqueous Media | Purified Water | Baseline aqueous solubility. |
| 0.1 M HCl (pH ~1.2) | Simulates gastric fluid; determines solubility in a highly acidic environment. | |
| Acetate Buffer (pH 4.5) | Simulates the upper intestine. | |
| Phosphate Buffer (pH 6.8) | Simulates the lower intestine. A key pH for BCS classification.[13] | |
| Polar Protic | Methanol | Common solvent for synthesis, purification, and analysis. |
| Ethanol | Widely used in formulations and manufacturing. | |
| Polar Aprotic | Acetonitrile | Common mobile phase component in HPLC analysis. |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power; often used for preparing stock solutions for biological assays.[21] | |
| Acetone | Used as a granulation and extraction solvent. | |
| Nonpolar | Dichloromethane (DCM) | Establishes solubility in a low-polarity organic solvent, relevant for certain extraction or synthesis steps. |
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[3][22] It measures the maximum amount of a compound that can dissolve in a solvent under equilibrium conditions, providing a true representation of the compound's solubility.[4]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of this compound in each selected solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (ensure purity is documented)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (0.22 µm, ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV or UPLC-MS method for quantification
Protocol:
-
Preparation of Suspensions:
-
Add an excess amount of the solid compound to a series of vials. "Excess" is critical; a good starting point is ~10-20 mg in 2 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation has been achieved.[4]
-
Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point, defining the thermodynamic equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation speed.
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most pharmaceutical compounds.[22][23] For some compounds, particularly those with slow dissolution kinetics, 72 hours may be necessary. Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.
-
Causality: Continuous agitation in a temperature-controlled environment ensures that the dissolution process is consistent and reaches a true thermodynamic equilibrium, rather than a transient supersaturated state.[4]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment for approximately 30 minutes. Centrifugation can be used to accelerate this process.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Discard the first 0.2-0.3 mL of the filtrate to saturate any potential drug-binding sites on the filter membrane.
-
Causality: This step is critical to separate the dissolved drug from any remaining solid particles. Failure to do so will lead to an overestimation of solubility. The choice of a chemically inert filter material (e.g., PTFE for organic solvents, PVDF for aqueous) is essential to prevent drug adsorption or filter degradation.
-
-
Quantification:
-
Accurately dilute the clear, filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or other suitable quantitative technique.
-
Calculate the concentration of the drug in the original saturated solution by applying the dilution factor.
-
Causality: A validated, specific, and sensitive analytical method is the only way to ensure that the measured concentration is accurate and precise, forming the trustworthy foundation of the entire solubility profile.
-
-
Data Reporting:
-
Perform each measurement in triplicate to assess variability.
-
Report the final solubility as a mean ± standard deviation, typically in units of mg/mL and mol/L.
-
For aqueous buffers, the final pH of the saturated solution should also be measured and reported, as it can sometimes differ from the starting pH.[4]
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.
Table 1: Example Solubility Profile of this compound at 25°C
| Solvent | pH (Initial) | pH (Final) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Classification |
| Purified Water | ~6-7 | Reported | Experimental Data | Calculated Data | e.g., Soluble |
| 0.1 M HCl | 1.2 | Reported | Experimental Data | Calculated Data | e.g., Very Soluble |
| Acetate Buffer | 4.5 | Reported | Experimental Data | Calculated Data | e.g., Freely Soluble |
| Phosphate Buffer | 6.8 | Reported | Experimental Data | Calculated Data | e.g., Soluble |
| Methanol | N/A | N/A | Experimental Data | Calculated Data | e.g., Freely Soluble |
| Ethanol | N/A | N/A | Experimental Data | Calculated Data | e.g., Soluble |
| Acetonitrile | N/A | N/A | Experimental Data | Calculated Data | e.g., Sparingly Soluble |
| DMSO | N/A | N/A | Experimental Data | Calculated Data | e.g., Very Soluble |
| Dichloromethane | N/A | N/A | Experimental Data | Calculated Data | e.g., Slightly Soluble |
Interpretation:
-
BCS Classification: A key application of this data is for BCS classification. A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[13][14][24] By comparing the solubility results at pH 1.2, 4.5, and 6.8 with the intended clinical dose, a preliminary BCS solubility classification can be assigned.
-
Formulation Strategy: High solubility in aqueous buffers across the pH range suggests good potential for a simple oral solid or liquid dosage form. Poor solubility, particularly at higher pH values, may indicate the need for enabling technologies like amorphous solid dispersions, particle size reduction, or lipid-based formulations.
-
Manufacturing Insights: Solubility in organic solvents like ethanol or acetone provides crucial information for developing granulation, coating, or purification processes.
Mandatory Visualization: Factors Influencing Solubility
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Methodological & Application
Application Notes & Protocols: Synthetic Routes to Novel Compounds Using (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold for Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to enhance the pharmacokinetic profile of bioactive molecules.[1][2] Its presence often improves aqueous solubility, metabolic stability, and target binding affinity through favorable interactions.[2][3] The specific scaffold, (6,6-Dimethylmorpholin-2-yl)methanol, offers two distinct points for chemical modification: the secondary amine on the morpholine ring and the primary hydroxyl group of the methanol substituent. The gem-dimethyl group at the C-6 position provides conformational rigidity and can sterically shield adjacent positions from metabolic degradation, making this a particularly attractive building block for creating new chemical entities.[4]
This guide provides detailed, field-proven protocols for the derivatization of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. We will explore two primary synthetic transformations: palladium-catalyzed N-arylation and Williamson ether synthesis for O-alkylation. These routes offer robust and versatile methods for generating diverse libraries of novel compounds for screening and development.
Route 1: Palladium-Catalyzed N-Arylation
Application & Rationale
The formation of a C-N bond to introduce an aryl or heteroaryl group onto the morpholine nitrogen is a critical transformation in drug design.[5][6] N-aryl morpholines are prevalent in compounds targeting a wide range of biological targets.[5][7] This protocol utilizes a Buchwald-Hartwig cross-coupling reaction, a powerful method known for its broad substrate scope and high functional group tolerance. The choice of a palladium catalyst with a specialized phosphine ligand allows for the efficient coupling of the secondary amine with various aryl halides.[8]
Mechanism & Rationale: The reaction proceeds via a well-established catalytic cycle. First, the active Pd(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex then coordinates with the deprotonated morpholine amine. Reductive elimination from this complex forges the new C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the morpholine hydrochloride salt and the subsequent amine-ligand exchange on the palladium center.
Experimental Protocol: Synthesis of 4-Aryl-(6,6-dimethylmorpholin-2-yl)methanol
Step 1: Reagent Preparation and Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl halide (Aryl-Br or Aryl-Cl, 1.1 eq.), and sodium tert-butoxide (NaOtBu, 2.5 eq.).
-
Causality Note: An excess of base is required to first neutralize the hydrochloride salt and then to deprotonate the free amine for the catalytic cycle.
-
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.05 eq.).
-
Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are effective for coupling with sterically hindered secondary amines and less reactive aryl chlorides.[8]
-
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration relative to the starting material) via syringe.
Step 2: Reaction Execution and Monitoring
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.
Data Summary Table: N-Arylation
| Parameter | Recommended Value | Rationale |
| Starting Amine | 1.0 eq. | Limiting Reagent |
| Aryl Halide | 1.05 - 1.2 eq. | Drives reaction to completion |
| Base (NaOtBu) | 2.2 - 2.5 eq. | Neutralizes HCl and deprotonates amine |
| Catalyst (Pd₂(dba)₃) | 1 - 3 mol% | Efficient turnover |
| Ligand (XPhos) | 2.5 - 6 mol% | Stabilizes catalyst, promotes reductive elimination |
| Solvent | Toluene / Dioxane | High boiling, anhydrous, good for Pd chemistry |
| Temperature | 80 - 110 °C | Provides activation energy for C-N coupling |
| Typical Yield | 65 - 95% | Dependent on aryl halide substrate |
Workflow Diagram: N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Route 2: Williamson Ether Synthesis (O-Alkylation)
Application & Rationale
The Williamson ether synthesis is a classic, robust, and highly effective method for forming ether linkages.[9] By converting the primary alcohol of (6,6-Dimethylmorpholin-2-yl)methanol into an ether, a vast array of alkyl, benzyl, or other functionalized groups can be introduced. This modification can significantly alter a compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are key parameters in optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Mechanism & Rationale: This reaction is a two-step process that proceeds via an Sₙ2 mechanism.[9][10] In the first step, a strong base, typically sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a highly nucleophilic sodium alkoxide intermediate.[11][12] In the second step, this alkoxide attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group, like a tosylate). The nucleophilic attack displaces the halide, forming the C-O ether bond. For an efficient Sₙ2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions.[11]
Experimental Protocol: Synthesis of 2-((Alkoxy)methyl)-6,6-dimethylmorpholine
Step 1: Formation of the Alkoxide
-
Add this compound (1.0 eq.) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the starting material in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise to the stirred solution.
-
Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt and a second to deprotonate the alcohol. A slight excess ensures complete deprotonation. Exercise caution as hydrogen gas is evolved.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until gas evolution ceases.
Step 2: Alkylation
-
Cool the resulting alkoxide suspension back down to 0 °C.
-
Add the desired alkyl halide (R-X, 1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-12 hours). Gentle heating (40-50 °C) may be required for less reactive halides.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the pure ether derivative.
Data Summary Table: O-Alkylation
| Parameter | Recommended Value | Rationale |
| Starting Alcohol | 1.0 eq. | Limiting Reagent |
| Base (NaH) | 2.2 eq. | Neutralizes HCl and deprotonates alcohol |
| Alkyl Halide | 1.1 - 1.3 eq. | Electrophile; drives reaction to completion |
| Solvent | THF / DMF | Anhydrous, polar aprotic; solubilizes reagents |
| Temperature | 0 °C to RT | Controls reactivity and minimizes side reactions |
| Typical Yield | 70 - 98% | Generally high-yielding for primary halides |
Workflow Diagram: O-Alkylation
Caption: Workflow for Williamson Ether Synthesis (O-Alkylation).
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. The protocols detailed herein for N-arylation and O-alkylation provide reliable and efficient pathways to generate diverse libraries of derivatives. By leveraging these two distinct reactive handles, researchers can systematically explore the chemical space around this privileged scaffold to develop new therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.
References
- Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Khan Academy. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2024). Preparing Ethers.
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
- BYJU'S. (n.d.). Preparation of Ethers.
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Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Advance online publication. [Link]
- OUCI. (n.d.). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
- ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O.
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)₂ in the Presence of Anchored Phosphines.
- SciProfiles. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- BenchChem. (2025). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry.
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Topic: Detailed Protocol for Derivatization of (6,6-Dimethylmorpholin-2-yl)methanol
An Application Note from the Office of the Senior Application Scientist
Abstract
(6,6-Dimethylmorpholin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and drug development. Its structural modification through derivatization is often a critical step for various applications, including enhancing analytical detectability, enabling further synthetic transformations, and resolving enantiomers. This application note provides a comprehensive guide with detailed, field-proven protocols for the derivatization of (6,6-Dimethylmorpholin-2-yl)methanol. We will explore four key strategies targeting its two reactive centers—the primary alcohol and the secondary amine: O-Acylation (Esterification), N-Alkylation, Silylation for gas chromatography-mass spectrometry (GC-MS) analysis, and Chiral Derivatization for enantiomeric separation. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Imperative for Derivatization
(6,6-Dimethylmorpholin-2-yl)methanol possesses two key functional groups amenable to chemical modification: a primary hydroxyl (-OH) group and a secondary amine (-NH-) within the morpholine ring. The gem-dimethyl substitution at the C6 position provides steric hindrance that can influence reactivity and conformational stability.
Derivatization is employed for several strategic reasons:
-
Improved Analytical Properties: The native molecule can exhibit poor chromatographic peak shape or low volatility. Derivatization, particularly silylation, converts polar -OH and -NH groups into less polar, more volatile ethers, making the analyte suitable for techniques like GC-MS.[1][2]
-
Synthesis of Novel Analogs: The functional groups serve as handles for building molecular complexity, allowing for the synthesis of libraries of new chemical entities (NCEs) for structure-activity relationship (SAR) studies.[3][4]
-
Enantiomeric Purity Determination: As a chiral molecule, determining its enantiomeric excess (ee) is crucial. Derivatization with an enantiomerically pure reagent forms diastereomers, which possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or NMR.[5][6][7]
This guide provides validated, step-by-step protocols for achieving these objectives.
Diagram 1: Overview of Derivatization Strategies This workflow illustrates the primary reactive sites on the parent molecule and the four derivatization pathways detailed in this document.
Caption: General workflow for derivatizing (6,6-Dimethylmorpholin-2-yl)methanol.
Protocol I: O-Acylation (Esterification) of the Primary Alcohol
This protocol details the conversion of the primary alcohol to an ester using an acyl chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for protecting the hydroxyl group or for synthesizing ester analogs.
Causality: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine (TEA) or a similar base is crucial; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct.[8][9] The removal of HCl drives the reaction equilibrium towards the product and prevents potential acid-catalyzed side reactions.
Diagram 2: O-Acylation Reaction Workflow
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Application Note: The Strategic Role of Chiral Morpholine Scaffolds in Asymmetric Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Status of Chiral Morpholines
Chiral morpholines are heterocyclic scaffolds of paramount importance in modern medicinal chemistry and drug development.[1] Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to modulate blood-brain barrier permeability, render them highly desirable structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The precise three-dimensional arrangement of substituents on the morpholine ring is frequently critical for therapeutic efficacy and safety, making access to enantiomerically pure morpholine derivatives a key objective in synthetic chemistry.[1]
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride represents a valuable chiral building block within this class. The gem-dimethyl substitution at the C6 position can induce conformational rigidity and enhance metabolic stability by blocking potential sites of oxidation. The primary alcohol at the C2 position provides a versatile handle for further synthetic elaboration, while the chiral center dictates the spatial orientation of these functionalities.
While direct literature on the application of this compound as a chiral auxiliary is not prominent, its value as a synthetic target and building block is clear. This guide, therefore, focuses on the state-of-the-art asymmetric methods used to construct such chiral morpholine cores, providing researchers with the foundational knowledge and protocols to access these critical structures.
Core Synthetic Strategies in Asymmetric Morpholine Synthesis
The enantioselective synthesis of chiral morpholines is a dynamic area of research. The primary strategies can be broadly categorized, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
-
Asymmetric Hydrogenation of Dehydromorpholines: This is arguably one of the most efficient and atom-economical methods for generating 2-substituted chiral morpholines.[2][3] The strategy involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral transition metal catalyst, typically a rhodium or iridium complex bearing a chiral phosphine ligand.[2][3] The choice of ligand is paramount for achieving high levels of enantioselectivity.
-
Catalytic Asymmetric Tandem Reactions: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, have proven highly effective for the enantioselective synthesis of 3-substituted morpholines.[4][5] This approach builds the heterocyclic ring and sets the stereocenter in a sequential, efficient manner from acyclic precursors.[4]
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves temporarily incorporating a chiral auxiliary into the substrate to direct a diastereoselective reaction, such as alkylation or cyclization.[6][7] Although this method often requires additional steps for auxiliary attachment and removal, it remains a robust and reliable strategy for complex syntheses.[6] For instance, pseudoephedrine has been successfully used as a chiral auxiliary to synthesize chiral morpholin-2-ones from arylglyoxals.[7]
The following sections will provide a detailed protocol and mechanistic insights for the asymmetric hydrogenation approach, which is particularly well-suited for producing 2-substituted morpholines like the target compound.
Protocol: Asymmetric Hydrogenation for 2-Substituted Chiral Morpholines
This protocol is a representative procedure for the synthesis of 2-substituted chiral morpholines via rhodium-catalyzed asymmetric hydrogenation, adapted from established methodologies.[1][2][3]
Objective: To synthesize an enantiomerically enriched 2-substituted morpholine from its corresponding dehydromorpholine precursor.
Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Materials
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos) (0.011 equiv)[1]
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure
-
Catalyst Preparation (under inert atmosphere):
-
In a glovebox, charge a dry Schlenk tube with the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv).
-
Add anhydrous, degassed DCM (sufficient to dissolve).
-
Stir the solution at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change. Causality: Pre-forming the catalyst complex ensures homogeneity and maximum catalytic activity before introduction to the substrate.
-
-
Reaction Setup:
-
In a separate vessel or directly in the autoclave, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the autoclave securely. Purge the vessel 3-5 times with hydrogen gas to remove all air.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Trustworthiness: Consistent, vigorous stirring is crucial to overcome gas-liquid mass transfer limitations, ensuring the reaction proceeds to completion.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by taking small aliquots (after carefully depressurizing and re-purging) and analyzing via TLC or GC/MS.
-
Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Concentrate the reaction mixture in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Mechanistic Insight: The Role of the Chiral Ligand
The high enantioselectivity of this reaction is a direct consequence of the chiral environment created by the bisphosphine ligand coordinated to the rhodium center. The substrate, dehydromorpholine, coordinates to the metal center, and the chiral ligand's geometry forces the substrate to adopt a specific orientation. This steric bias directs the delivery of hydrogen from the metal to one specific face of the double bond, leading to the preferential formation of one enantiomer.
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Data Presentation: Scope of Asymmetric Hydrogenation
The rhodium/SKP-Phos catalytic system has demonstrated broad applicability for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, consistently delivering high yields and exceptional enantioselectivity.
| Entry | Substrate (R group) | Product | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenyl | (R)-2-Phenylmorpholine | >99 | 99 | [1] |
| 2 | 2-(4-Chlorophenyl) | (R)-2-(4-Chlorophenyl)morpholine | >99 | 98 | [1] |
| 3 | 2-(4-Fluorophenyl) | (R)-2-(4-Fluorophenyl)morpholine | >99 | 92 | [3] |
| 4 | 2-(Naphthalen-2-yl) | (R)-2-(Naphthalen-2-yl)morpholine | >99 | 99 | [2] |
| 5 | 2-Cyclohexyl | (R)-2-Cyclohexylmorpholine | >99 | 99 | [2] |
Table adapted from data presented in cited literature.[1][2][3]
Conclusion and Future Outlook
Asymmetric catalysis provides powerful and efficient pathways to enantiomerically pure morpholine derivatives.[1] Methods such as asymmetric hydrogenation offer high atom economy, excellent stereocontrol, and operational simplicity, making them suitable for both laboratory and industrial-scale synthesis.[2][3]
While this compound has not yet been documented as a chiral auxiliary itself, its structural motifs—a chiral amino alcohol scaffold with conformational locking—suggest significant potential. It could serve as a precursor for novel chiral ligands for asymmetric catalysis or as a key building block for complex pharmaceutical targets. The synthetic protocols detailed herein provide a reliable and well-understood foundation for accessing this and other valuable chiral morpholines, empowering researchers to explore the next generation of asymmetric methodologies and chiral drug candidates.
References
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
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Application Notes & Protocols: The Strategic Use of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in Pharmaceutical Development
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties and interact effectively with biological targets.[1][2] This guide focuses on a specific, high-value chiral building block: (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride . As the pharmaceutical industry increasingly shifts towards single-enantiomer drugs to enhance efficacy and reduce side effects, the demand for enantiomerically pure synthons has become critical.[3][4] This document provides an in-depth profile of this compound, outlines its strategic application in asymmetric synthesis, and offers detailed, representative protocols for its incorporation into potential drug candidates. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
Compound Profile & Chemical Characteristics
This compound is a chiral heterocyclic compound valued for its rigid, gem-dimethyl substituted morpholine core and a primary alcohol functional group. The hydrochloride salt form enhances stability and improves handling characteristics. The presence of a stereocenter (at C2) makes it an ideal starting material for creating complex, three-dimensional molecules with defined stereochemistry, a crucial aspect of modern drug design.[3][5]
| Property | Value | Source |
| CAS Number | 1416444-88-6 (for R-enantiomer) | [6] |
| Molecular Formula | C₇H₁₆ClNO₂ | [7] |
| Molecular Weight | 181.66 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [6] |
| Storage | Ambient temperature, in a dry, well-sealed container | [6] |
| InChI Key | JIPQEJGQWAORNN-FYZOBXCZSA-N (for R-enantiomer) | [6] |
Health & Safety Precautions
Proper handling is essential to ensure laboratory safety. This compound is classified as harmful if swallowed and can cause skin and eye irritation.[6][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Avoid dust formation. Use in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]
-
If Swallowed: Rinse mouth. Call a poison control center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: A Chiral Synthon in Asymmetric Synthesis
The primary utility of this compound is as a chiral building block , or synthon. In drug development, constructing a molecule with the correct spatial arrangement of atoms is paramount, as different enantiomers can have drastically different pharmacological and toxicological profiles.[3][10] Using a pre-made, enantiomerically pure fragment like this compound allows chemists to introduce a specific stereocenter into a target molecule without the need for complex asymmetric catalysis or chiral resolution steps later in the synthesis.[4]
The workflow below illustrates the strategic incorporation of a chiral building block into a larger, more complex active pharmaceutical ingredient (API).
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A Comprehensive Guide to HPLC Analytical Method Development for (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride: Achiral and Chiral Separation Strategies
An Application Note from the Office of the Senior Application Scientist
Abstract
This guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. This compound presents significant analytical challenges due to its high polarity, lack of a strong UV chromophore, and the presence of a key chiral center. As a Senior Application Scientist, this document moves beyond rigid templates to offer a logical, causality-driven workflow. We will explore initial method development strategies, including the limitations of traditional reversed-phase chromatography and the superiority of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) for achiral analysis. Furthermore, a systematic approach to chiral stationary phase (CSP) screening and method optimization for enantiomeric separation is detailed. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Analyte Characterization & Pre-Analysis Considerations
A foundational understanding of the analyte's physicochemical properties is paramount to developing a robust and reliable HPLC method.
1.1. Physicochemical Properties
-
Structure: this compound is a morpholine derivative characterized by a secondary amine within the heterocyclic ring, a primary alcohol, and two methyl groups at the C6 position. It is supplied as a hydrochloride salt.
-
Polarity: The presence of the amine (which will be protonated at acidic to neutral pH), the hydroxyl group, and its salt form make the molecule highly polar and hydrophilic. This predicts poor retention on conventional non-polar stationary phases like C18.[5][6]
-
Chirality: The molecule possesses a stereocenter at the C2 position of the morpholine ring, meaning it can exist as two enantiomers, (R) and (S).[7][8] Therefore, both achiral methods for purity and assay, and chiral methods for enantiomeric excess determination are necessary.
-
UV Absorbance: The molecule lacks a significant chromophore. It does not contain aromatic rings or extensive conjugated systems. Consequently, UV detection will be limited to the low wavelength range (e.g., 195-215 nm). This necessitates the use of high-purity mobile phase solvents that are transparent in this region and may require detectors with low noise characteristics at these wavelengths.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Chemical Structure | C7H15NO2·HCl | Secondary amine, primary alcohol, gem-dimethyl group. |
| CAS Number | 1416439-82-1 (Racemate)[9] | Unique identifier for the compound. |
| Molecular Weight | 181.66 g/mol (as HCl salt) | Relevant for preparing standard solutions. |
| Polarity (logP) | Estimated to be low/negative | High hydrophilicity; poor retention in reversed-phase.[10] |
| pKa | Estimated 8-10 for the morpholine nitrogen | Analyte will be positively charged below this pH. |
| UV Chromophore | None significant | Detection must be performed at low UV wavelengths (~200 nm). |
| Chirality | Chiral center at C2 | Requires development of a separate chiral separation method.[11] |
1.2. Initial Analytical Challenges The primary challenges are twofold:
-
Achieving Retention (Achiral): Overcoming the high polarity to achieve adequate retention and separation from polar impurities on a chromatographic column.
-
Achieving Resolution (Chiral): Selecting an appropriate chiral stationary phase and mobile phase to resolve the (R) and (S) enantiomers.
Strategy for Achiral (Assay & Purity) Method Development
A systematic screening approach is the most efficient path to a suitable achiral method. The goal is to identify a chromatographic mode that provides retention and good peak shape, which can then be optimized.
2.1. Phase 1: Chromatographic Mode Screening
The causality behind this screening phase is to accept that a standard C18 column in reversed-phase mode is unlikely to work. We must therefore test alternative strategies designed specifically for polar analytes.[5][10][12]
Protocol: Initial Mode Screening
-
Prepare Analyte Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent. Given its high polarity, a mixture of Acetonitrile/Water (e.g., 50:50 v/v) is a good starting point. The final concentration should be ~0.5-1.0 mg/mL.
-
Set up HPLC System: Use a standard HPLC system with a UV detector set to 205 nm.
-
Perform Injections: Inject the stock solution onto each column system outlined in the table below.
-
Evaluation Criteria:
-
Retention Factor (k'): Aim for k' between 2 and 10. A k' < 1 indicates insufficient retention.
-
Peak Shape: Look for a symmetrical peak (Tailing Factor, T ≈ 1.0 - 1.5).
-
Selectivity: Observe the separation from any visible impurities or diluent front peaks.
-
Table 1: Initial Screening Conditions for Achiral Analysis
| Parameter | System 1: Polar RP | System 2: HILIC | System 3: Mixed-Mode (RP/SCX) |
| Column | Polar-endcapped C18, 150 x 4.6 mm, 3.5 µm | Silica or Amide, 150 x 4.6 mm, 3.5 µm | C18 with embedded sulfonic acid groups, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | 10 mM Ammonium Acetate in 95:5 ACN:H2O | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) | 10 mM Ammonium Acetate in 50:50 ACN:H2O | Acetonitrile (ACN) |
| Gradient | 5% B to 50% B over 15 min | 100% A to 100% B over 15 min | 5% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
| Expected Outcome | Low to no retention. | Good retention, sensitive to water content.[13][14] | Strong retention due to dual RP and ion-exchange mechanisms.[15][16][17] |
2.2. Phase 2: Method Optimization (HILIC Example)
Based on extensive experience with similar polar amine hydrochlorides, HILIC often provides the best balance of retention, selectivity, and compatibility with mass spectrometry.[6][14] We will proceed with optimizing the HILIC method. The core principle of HILIC is partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase.
Protocol: HILIC Method Optimization
-
Optimize Mobile Phase Composition:
-
Organic Content: This is the primary driver of retention in HILIC. Start with the gradient from the screening phase. To increase retention, increase the initial ACN percentage. A typical HILIC mobile phase contains >80% ACN.
-
Buffer Concentration & pH: The positive charge on the analyte is critical for interaction with the silanol groups of a silica column. A low pH (e.g., 3.0-4.5 using formic or acetic acid/ammonium salt buffer) ensures full protonation and good peak shape. Vary the buffer concentration (e.g., 5-20 mM) to fine-tune peak symmetry.
-
-
Optimize Column Temperature:
-
Analyze the sample at different temperatures (e.g., 25°C, 30°C, 40°C).
-
Higher temperatures typically decrease viscosity and can improve peak efficiency, but may also reduce retention time. Select the temperature that provides the best balance of resolution and analysis time.
-
-
Finalize and Equilibrate: Once optimal conditions are found, convert to an isocratic method if possible for simplicity and robustness. Ensure the column is thoroughly equilibrated with the final mobile phase before analysis, as equilibration can be slow in HILIC mode.
Strategy for Chiral (Enantiomeric Purity) Method Development
The goal here is to find a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers of the analyte. Polysaccharide-based CSPs are highly versatile and a common starting point for screening.[18]
3.1. Phase 1: Chiral Stationary Phase (CSP) Screening
Protocol: CSP Screening
-
Prepare Analyte Stock Solution: Prepare a ~0.5 mg/mL solution of the racemic this compound in an appropriate solvent (e.g., Methanol or Ethanol).
-
Screening Conditions: Test several polysaccharide-based CSPs under both normal-phase and polar organic modes. The addition of a basic additive like diethylamine (DEA) is often crucial for improving the peak shape of basic analytes like this one.[18]
-
Evaluation Criteria: The primary goal is to observe any peak splitting or separation, indicating that the CSP is capable of chiral recognition. The resolution (Rs) should be > 1.5 for baseline separation.
Table 2: Initial Screening Conditions for Chiral Analysis
| Parameter | System 1: Normal Phase | System 2: Polar Organic |
| Columns (Test Sequentially) | Amylose tris(3,5-dimethylphenylcarbamate) CSPCellulose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSPCellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% DEA | Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v) + 0.1% DEA |
| Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
3.2. Phase 2: Chiral Method Optimization
Once a promising CSP and mobile phase system are identified, optimize for resolution.
Protocol: Chiral Method Optimization
-
Vary Alcohol Modifier: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Decreasing the alcohol content typically increases retention and can improve resolution.
-
Change Alcohol Modifier: Sometimes, switching from IPA to ethanol (or vice versa) can dramatically alter selectivity and resolution.
-
Adjust Additive Concentration: Fine-tune the concentration of the basic additive (DEA). Typically, a range of 0.05% to 0.2% is effective.
-
Optimize Flow Rate and Temperature: Lowering the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution. Temperature can also affect selectivity; test a range (e.g., 15-35°C).
Method Validation Protocol (per ICH Q2(R2))
Validation demonstrates that the developed analytical procedure is suitable for its intended purpose.[2][3][4][19] The following protocols apply to the final, optimized achiral method. A similar, appropriately modified protocol would be used for the chiral method.
Protocol: Method Validation
-
System Suitability: Before any validation run, perform replicate injections (n=5 or 6) of a standard solution. The system is suitable if the relative standard deviation (%RSD) of peak area and retention time is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates (N) are > 2000. These requirements are based on general pharmacopeial standards.[1][20][21]
-
Specificity: Inject diluent, a placebo solution, and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte. Conduct forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation product peaks do not co-elute with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations across the range of 80-120% of the expected working concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level. The mean recovery should be within 98.0% to 102.0%.[3]
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six independent preparations of the same sample at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet the predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine instrumentally by the signal-to-noise ratio method (S/N of 10 for LOQ, S/N of 3 for LOD) or based on the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on system suitability and assay results.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
| System Suitability | %RSD < 2.0%, Tailing Factor ≤ 2.0 |
| Specificity | No interference at analyte Rt. Peak purity > 99.5%. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | System suitability parameters must be met. |
Conclusion
The development of an HPLC method for a challenging compound like this compound requires a departure from standard reversed-phase approaches. A systematic screening process focusing on HILIC and Mixed-Mode chromatography is essential for developing a robust achiral method capable of providing adequate retention and good peak shape. For enantiomeric separation, screening of polysaccharide-based chiral stationary phases is a proven strategy. By following the logical workflows and detailed protocols presented, researchers and drug development professionals can efficiently develop and validate reliable analytical methods that meet the stringent requirements of the pharmaceutical industry, ensuring the quality, purity, and safety of the final product.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Jones, H. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. [Link]
-
Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1736-1739. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry, 16(8), 4485-4498. [Link]
-
Liu, T., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Journal of Chromatography B, 936, 66-73. [Link]
-
Wang, Y., et al. (2019). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 6(13), 2162-2166. [Link]
-
Wikipedia. Mixed-mode chromatography. [Link]
-
Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 20(1), 8-15. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chemsigma. (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL [1416439-82-1]. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 229-254. [Link]
-
Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. usp.org [usp.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. biotage.com [biotage.com]
- 7. (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride | 1416444-88-6 [sigmaaldrich.com]
- 8. biosynth.com [biosynth.com]
- 9. (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL [1416439-82-1] | Chemsigma [chemsigma.com]
- 10. assets.fishersci.com [assets.fishersci.com]
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- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 21. dsdpanalytics.com [dsdpanalytics.com]
Application Note & Protocol: Chiral Separation of (6,6-Dimethylmorpholin-2-yl)methanol Enantiomers
Abstract: This document provides a comprehensive technical guide for the enantioselective separation of (6,6-Dimethylmorpholin-2-yl)methanol, a chiral morpholine derivative of interest in pharmaceutical development. Recognizing that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles, the development of robust analytical methods for their separation and quantification is a critical regulatory and safety requirement. This guide details protocols and theoretical considerations for three primary chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are designed for researchers, scientists, and drug development professionals, providing both foundational principles and actionable, step-by-step protocols to facilitate efficient method development.
Introduction to the Challenge: Separating (6,6-Dimethylmorpholin-2-yl)methanol Enantiomers
(6,6-Dimethylmorpholin-2-yl)methanol possesses a stereogenic center at the C2 position of the morpholine ring, giving rise to a pair of enantiomers. The structural features of this molecule—a secondary alcohol and a tertiary amine within a heterocyclic system—present specific challenges and opportunities for chiral recognition. The hydroxyl and amine groups can act as hydrogen bond donors and acceptors, while the overall polarity of the molecule will heavily influence its interaction with both the chiral selector and the mobile phase.
The goal of any chiral separation method is to leverage these structural features to form transient diastereomeric complexes with a chiral selector, leading to differential retention or migration times. The "three-point interaction" model is a foundational concept, suggesting that stable diastereomeric complex formation, and thus effective chiral recognition, requires at least three points of interaction between the analyte and the chiral selector.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds. The core of this technique lies in the use of a Chiral Stationary Phase (CSP).
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and have demonstrated success in resolving over 80% of chiral compounds. These polymers form helical structures that create chiral grooves or cavities. Chiral recognition occurs through a combination of interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the analyte can interact with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: The polar morpholine ring and carbamate linkages contribute to these interactions.
-
Steric Interactions: The analyte must fit into the chiral groove of the CSP in a specific orientation. The gem-dimethyl group at the C6 position of the analyte will play a significant role in this steric fit.
The selection of the mobile phase is critical as it modulates these interactions. Alcohols in the mobile phase can compete for hydrogen bonding sites on the CSP, affecting retention and selectivity.
Workflow for Chiral HPLC Method Development
Application Notes and Protocols for the Scalable Synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous pharmaceuticals due to its favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and potential for hydrogen bonding interactions. The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for the synthesis of complex molecular targets. This document provides a detailed, scalable, and robust synthetic procedure for the preparation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, starting from the readily available chiral precursor, (R)-serine.
Synthetic Strategy Overview
The presented synthesis is a multi-step process designed for scalability and high stereochemical fidelity. The strategy commences with the commercially available and enantiopure (R)-serine. The key transformations include the protection of the amino and carboxylic acid functionalities, the introduction of the gem-dimethyl group via a Grignard reaction, a subsequent cyclization to form the morpholine ring, and a final deprotection step that also yields the desired hydrochloride salt. This approach avoids costly chiral chromatography by preserving the stereocenter from the starting material throughout the synthesis.
Detailed Synthetic Protocols
Part 1: Synthesis of N-Boc-(R)-serine methyl ester (Intermediate 2)
The synthesis begins with the protection of the amino group of (R)-serine (1) with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to provide a stable intermediate for the subsequent Grignard reaction.
Protocol:
-
N-Boc Protection:
-
To a stirred solution of (R)-serine (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), acidify the aqueous layer to pH 2-3 with a cold 1N potassium bisulfate solution and extract with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-serine as a crude product.
-
-
Esterification:
-
Dissolve the crude N-Boc-(R)-serine in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (1.1 equivalents) and cool the suspension to 0 °C.
-
Add methyl iodide (2.0 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).[1]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-(R)-serine methyl ester (2) as a colorless oil.
-
| Step | Reagent | Equivalents | Purpose |
| 1 | (R)-Serine | 1.0 | Chiral starting material |
| 1 | Di-tert-butyl dicarbonate | 1.1 | N-protection |
| 1 | Sodium bicarbonate | 2.5 | Base |
| 2 | Methyl iodide | 2.0 | Esterification |
| 2 | Potassium carbonate | 1.1 | Base |
Table 1: Key reagents for the synthesis of Intermediate 2.
Part 2: Synthesis of tert-butyl (R)-(1,1-dimethyl-2,4-dihydroxybutan-2-yl)carbamate (Intermediate 3)
This crucial step involves the formation of the gem-dimethyl group through the addition of a Grignard reagent to the methyl ester. This transformation creates a tertiary alcohol and sets the stage for the subsequent cyclization.
Protocol:
-
Grignard Reaction:
-
Dissolve N-Boc-(R)-serine methyl ester (2) (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3.0 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amino diol (3) is often used in the next step without further purification.
-
| Reagent | Equivalents | Purpose |
| N-Boc-(R)-serine methyl ester (2) | 1.0 | Starting material |
| Methylmagnesium bromide | 3.0 | Forms gem-dimethyl group |
Table 2: Reagents for the synthesis of Intermediate 3.
Part 3: Synthesis of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (Final Product)
The final part of the synthesis involves the cyclization to form the morpholine ring, followed by the deprotection of the Boc group and the formation of the hydrochloride salt.
Protocol:
-
Cyclization and Deprotection:
-
Dissolve the crude amino diol (3) (1 equivalent) in methanol.
-
Add a solution of hydrochloric acid in dioxane (4.0 M, 5.0 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. The Boc group is cleaved under these acidic conditions, and the resulting primary amine undergoes intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride as a white to off-white solid.
-
| Reagent | Equivalents | Purpose |
| Amino diol (3) | 1.0 | Precursor for cyclization |
| Hydrochloric acid (4.0 M in dioxane) | 5.0 | Boc deprotection and cyclization catalyst |
Table 3: Reagents for the synthesis of the final product.
Visualizing the Workflow
Caption: Synthetic workflow for (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride.
Scientific Rationale and In-depth Discussion
The choice of (R)-serine as the starting material is strategic due to its commercial availability in high enantiopurity and its inherent C2 stereocenter, which is preserved throughout the synthesis, thus ensuring the stereochemical integrity of the final product. The Boc protecting group is ideal for this synthesis as it is stable to the basic and nucleophilic conditions of the Grignard reaction but is readily cleaved under acidic conditions, which simultaneously catalyzes the cyclization and forms the final hydrochloride salt.
The Grignard reaction with methylmagnesium bromide is a critical step for introducing the gem-dimethyl group. The use of a significant excess of the Grignard reagent is necessary to ensure complete conversion of the methyl ester to the tertiary alcohol. The low reaction temperature (-78 °C) is crucial to minimize side reactions and potential racemization.
The final acid-catalyzed cyclization and deprotection is a highly efficient, one-pot transformation. The acidic environment protonates the hydroxyl group, facilitating its departure as a water molecule and subsequent intramolecular nucleophilic attack by the deprotected amine to form the morpholine ring. The use of HCl in dioxane provides a convenient source of anhydrous acid, which also leads to the precipitation of the final product as its hydrochloride salt, simplifying purification.
Conclusion
This application note provides a comprehensive and scalable synthetic route to (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. The described protocols are designed to be robust and reproducible, utilizing readily available starting materials and reagents. This detailed guide should serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chiral building block for further chemical exploration.
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of Boc-D-serine Methyl Ester. [Link not available]
-
Organic Syntheses. (n.d.). 1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE. Retrieved from [Link]
-
SciRP.org. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Retrieved from [Link]
Sources
Application Notes and Protocols for the N-Alkylation of (6,6-Dimethylmorpholin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to enhance the pharmacokinetic properties of drug candidates.[1] N-alkylation of substituted morpholines is a critical transformation for the generation of novel chemical entities with diverse pharmacological activities.[2][3] This comprehensive guide provides a detailed experimental protocol for the N-alkylation of (6,6-Dimethylmorpholin-2-yl)methanol, a substrate characterized by significant steric hindrance and the presence of a primary alcohol. We will delve into the mechanistic rationale behind the chosen methodology, reductive amination, and provide a step-by-step guide to synthesis, purification, and characterization, tailored to address the specific challenges posed by this molecule.
Introduction: The Significance of N-Alkylated Morpholines in Drug Discovery
The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, valued for its favorable physicochemical properties such as high polarity, metabolic stability, and low basicity.[1] The nitrogen atom of the morpholine ring serves as a key point for diversification, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic profiles. The target molecule, (6,6-Dimethylmorpholin-2-yl)methanol, presents a unique synthetic challenge due to the steric hindrance imposed by the gem-dimethyl group at the 6-position, which can significantly impact the reactivity of the secondary amine. Furthermore, the presence of a primary alcohol necessitates a chemoselective N-alkylation method to avoid competing O-alkylation.
Reductive amination stands out as a robust and highly selective method for the N-alkylation of secondary amines, particularly in the presence of other functional groups.[2][4][5] This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction.[5] This approach effectively circumvents the issue of over-alkylation often encountered with direct alkylation using alkyl halides.[2]
Mechanistic Insight: Reductive Amination of a Sterically Hindered Amino Alcohol
The N-alkylation of (6,6-Dimethylmorpholin-2-yl)methanol via reductive amination proceeds through a well-established mechanism. The key to the success of this reaction with a sterically hindered substrate lies in the choice of a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its ability to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde and other reducible functional groups.[4][6][7]
The reaction pathway can be visualized as follows:
Caption: Mechanism of Reductive Amination.
The steric hindrance around the nitrogen atom in (6,6-Dimethylmorpholin-2-yl)methanol may slow down the initial formation of the iminium ion. Therefore, allowing sufficient time for this equilibrium to be established before the reduction step is crucial. The use of a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is recommended to facilitate the formation of the iminium ion by sequestering the water byproduct.[6]
Experimental Protocol: N-Alkylation of (6,6-Dimethylmorpholin-2-yl)methanol
This protocol details a general procedure for the N-alkylation of (6,6-Dimethylmorpholin-2-yl)methanol with a representative aldehyde. Optimization of reaction conditions may be necessary for different aldehydes.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| (6,6-Dimethylmorpholin-2-yl)methanol | C₇H₁₅NO₂ | 145.20 | 1.0 | 1.0 |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ~10 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Procedure
Caption: Experimental Workflow for N-Alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6,6-Dimethylmorpholin-2-yl)methanol (1.0 eq) and the desired aldehyde (1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir the solution at room temperature for 30 minutes to facilitate the initial formation of the hemiaminal intermediate.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Due to the steric hindrance, longer reaction times may be required.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective. The use of an amine-deactivated silica gel or the addition of a small amount of triethylamine (0.5-1%) to the eluent can help to prevent product tailing and improve separation.
Characterization of the N-Alkylated Product
Thorough characterization of the purified product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful N-alkylation will be evident by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the morpholine ring protons, particularly those adjacent to the nitrogen, will also be affected. Characteristic signals for the morpholine ring typically appear as multiplets in the 2.5-4.0 ppm region.[8][9][10][11]
-
¹³C NMR: The appearance of new signals in the aliphatic or aromatic region corresponding to the new alkyl group will be observed. The chemical shifts of the carbon atoms of the morpholine ring, especially C2 and C6, will also be altered upon N-alkylation.[8]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a suitable technique to determine the molecular weight of the N-alkylated product. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can also provide structural information.[12][13][14]
-
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C). The steric hindrance of the substrate may necessitate more forcing conditions.
-
Side Product Formation: The formation of the corresponding alcohol from the reduction of the aldehyde can occur if the reducing agent is too reactive or if the iminium ion formation is slow. Using a less reactive reducing agent or pre-forming the iminium ion before adding the reductant can mitigate this.
-
Purification Challenges: The basic nature of the tertiary amine product can lead to tailing on silica gel chromatography. As mentioned, using amine-deactivated silica or adding a small amount of a basic modifier to the eluent is recommended.
Conclusion
This application note provides a comprehensive and practical guide for the N-alkylation of the sterically hindered amino alcohol, (6,6-Dimethylmorpholin-2-yl)methanol, using reductive amination. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated morpholine derivatives. The detailed protocol and troubleshooting tips provided herein will be a valuable resource for scientists engaged in drug discovery and medicinal chemistry, facilitating the exploration of this important chemical space.
References
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gribble, G. W. (2010). Sodium borohydride and its derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
- Wolfe, J. P., & Tomori, H. (2008). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 10(1), 123–126.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
Sci-Hub. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.
-
Wikipedia. (2023). Reductive amination. [Link]
- Hu, X., & Dong, G. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 17(2), 382–385.
- Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(15), 3327–3330.
-
The Royal Society of Chemistry. (2017). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
- Chen, D., Zhang, X., Miao, H., & Wu, Y. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 1–7.
-
ResearchGate. (2016). The derivatization reaction of morpholine. [Link]
-
NIST. Morpholine. NIST WebBook. [Link]
- Wang, C., & Li, H. (2018). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
- Procter, D. J., & Ko, E. J. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
-
ResearchGate. (2020). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]
-
ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. YouTube. [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3.
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- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Note: (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride as a Versatile Scaffold for High-Throughput Compound Library Synthesis
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged structure that frequently imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of (6,6-dimethylmorpholin-2-yl)methanol hydrochloride, a versatile building block, for the efficient construction of diverse compound libraries. We present detailed protocols for derivatization at its two key functional handles—the secondary amine and the primary alcohol—enabling extensive exploration of chemical space through parallel synthesis methodologies.[3][4]
Introduction: The Strategic Value of the Dimethyl-Morpholine Methanol Scaffold
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the structural diversity and therapeutic potential of a compound library.[5][6][7] The morpholine ring is a six-membered heterocycle that is not only a common feature in numerous approved drugs but also serves as a valuable building block in the design of new therapeutic agents.[2] Its presence often enhances the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a molecule.
The subject of this guide, this compound, offers several distinct advantages for library synthesis:
-
Two Orthogonal Points of Diversification: The scaffold possesses a secondary amine within the morpholine ring and a primary alcohol. These two functional groups exhibit distinct reactivities, allowing for selective and sequential derivatization to maximize library complexity.
-
Stereochemical Control: The building block is chiral, providing access to stereochemically defined libraries, which is crucial for understanding structure-activity relationships (SAR) at chiral biological targets.
-
Conformational Rigidity: The gem-dimethyl group at the C6 position introduces a degree of conformational constraint. This can lead to more defined ligand-receptor interactions and potentially improved metabolic stability by sterically hindering adjacent positions from enzymatic degradation.
-
Favorable Physicochemical Properties: The inherent polarity of the morpholine and alcohol moieties contributes to the aqueous solubility of the resulting compounds, a key factor in drug development.
This document outlines robust, field-proven protocols for leveraging these features in a high-throughput parallel synthesis format.
Library Design & Diversification Strategy
The power of this scaffold lies in its two-pronged approach to diversification. A library can be constructed by modifying the nitrogen (R¹) and/or the oxygen (R²) atoms, as illustrated below.
Caption: Diversification potential of the (6,6-dimethylmorpholin-2-yl)methanol scaffold.
Experimental Protocols: Parallel Library Synthesis
The following protocols are designed for execution in a 96-well plate format, a common setup for parallel synthesis that accelerates the generation of compound libraries.[3][8]
Prerequisite: Free-Basing the Hydrochloride Salt
The starting material is a hydrochloride salt. The secondary amine must be deprotonated (free-based) to act as a nucleophile. This can be done in situ during the reaction or as a separate workup step. For most parallel synthesis applications, in situ deprotonation is more efficient.
Causality: The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the HCl salt. Typically, 1.1 to 2.0 equivalents of the base are used to ensure complete deprotonation without interfering with the subsequent reaction.
Protocol 1: Parallel Amide Library Synthesis (N-Functionalization)
This protocol details the coupling of the scaffold's secondary amine with a diverse set of carboxylic acids. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9]
Workflow Diagram: Parallel Amide Synthesis
Caption: High-throughput workflow for parallel amide library synthesis.
Materials & Reagents:
| Reagent | M.W. | Amount per Well (for 10 µmol scale) | Moles (µmol) | Equivalents |
| (6,6-Dimethylmorpholin-2-yl)methanol HCl | 181.68 | 1.82 mg | 10 | 1.0 |
| Carboxylic Acid (Library Member) | Variable | Variable (12 µmol) | 12 | 1.2 |
| HATU (Coupling Reagent) | 380.23 | 4.56 mg | 12 | 1.2 |
| DIPEA (Base) | 129.24 | 5.2 µL | 30 | 3.0 |
| Dimethylformamide (DMF), Anhydrous | - | 200 µL | - | - |
Step-by-Step Protocol (per well):
-
Preparation: In a 1 mL well of a 96-well deep-well plate, add this compound (1.82 mg, 10 µmol).
-
Reagent Addition: a. Add a solution of the corresponding carboxylic acid in DMF (e.g., 50 µL of a 0.24 M solution). b. Add a freshly prepared stock solution of HATU and DIPEA in DMF. For a full plate, this "cocktail" ensures consistent dispensing.
-
Reaction: Seal the plate securely with a cap mat. Place the plate on an orbital shaker at room temperature (approx. 25°C) and shake for 16 hours.
-
Workup: a. Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well. b. Add 400 µL of ethyl acetate. Seal and shake vigorously for 5 minutes. c. Centrifuge the plate to separate the layers. d. Carefully transfer the upper organic layer to a new plate for analysis.
-
Analysis: Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.
Expert Insight: The choice of HATU as a coupling reagent is strategic for library synthesis. It is highly efficient, has a low propensity for racemization, and its byproducts are water-soluble, simplifying purification during aqueous workup.[9][10] Using a 3.0 equivalent of DIPEA ensures neutralization of the HCl salt (1 eq.), the carboxylic acid (1 eq.), and the HOBt byproduct from HATU (1 eq.).
Protocol 2: Parallel Ether Library Synthesis (O-Functionalization)
This protocol utilizes the Williamson ether synthesis to couple the scaffold's primary alcohol with a library of electrophiles (e.g., alkyl halides).[11] To avoid competing N-alkylation, the morpholine nitrogen should be protected first (e.g., as a Boc-carbamate) and deprotected after ether formation.
Workflow Diagram: Two-Step Diversification
Caption: A protected, two-step workflow for selective O-alkylation.
Materials & Reagents (O-Alkylation Step):
| Reagent | M.W. | Amount per Well (for 10 µmol scale) | Moles (µmol) | Equivalents |
| N-Boc-(6,6-Dimethylmorpholin-2-yl)methanol | 245.32 | 2.45 mg | 10 | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 0.48 mg | 12 | 1.2 |
| Alkyl Halide (Library Member) | Variable | Variable (15 µmol) | 15 | 1.5 |
| Tetrahydrofuran (THF), Anhydrous | - | 200 µL | - | - |
Step-by-Step Protocol (per well):
-
Preparation: In a dry, inert-atmosphere glovebox or using Schlenk techniques, add NaH (0.48 mg, 12 µmol) to each well of a 96-well plate.
-
Deprotonation: Add a solution of the N-Boc protected scaffold in anhydrous THF (100 µL of a 0.1 M solution) to each well. Allow the plate to stir for 30 minutes at room temperature to form the alkoxide.
-
Alkylation: Add a solution of the corresponding alkyl halide in THF (e.g., 50 µL of a 0.3 M solution).
-
Reaction: Seal the plate and heat to 50°C for 4-12 hours, monitoring by LC-MS if possible.
-
Workup: a. Carefully quench the reaction by the slow, dropwise addition of water (100 µL). b. Add 400 µL of ethyl acetate and 200 µL of brine. c. Seal, shake, and centrifuge. Transfer the organic layer to a new plate for analysis or subsequent deprotection.
Expert Insight: The Williamson ether synthesis is an Sₙ2 reaction, and thus works best with primary and secondary alkyl halides.[11] Tertiary halides will likely result in elimination. The use of a strong, non-nucleophilic base like NaH is critical for complete deprotonation of the alcohol to form the reactive alkoxide. Performing this reaction under anhydrous conditions is essential to prevent quenching the NaH.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse compound libraries. Its dual functional handles, combined with its inherent stereochemistry and conformational features, provide an excellent starting point for exploring vast regions of chemical space. The protocols outlined herein offer robust and scalable methods for N- and O-functionalization in a high-throughput format, enabling the rapid generation of novel chemical entities for screening in drug discovery programs.
References
-
Hu, Y., & Stumpfe, D. (2014). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(19), 7942-7957. [Link]
-
Brown, N., & Jacoby, E. (2006). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 6(11), 1237-1248. [Link]
-
Bajorath, J. (2002). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Nature Reviews Drug Discovery, 1(11), 882-894. [Link]
-
Dimova, V., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 60(5), 2096-2105. [Link]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols, 2(3), 624-631. [Link]
-
American Chemical Society. Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. ACS Webinars. [Link]
-
Liljeblad, A., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(15), 2891-2903. [Link]
-
Pate, M. G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4241-4244. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. [Link]
-
SpiroChem. Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]
-
Asynt. (2022). Introduction to Parallel Synthesis. Asynt. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 337-353. [Link]
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- 8. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Welcome to the technical support center for the synthesis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will delve into the critical aspects of the synthesis, from starting material quality to final product isolation, providing expert insights and actionable protocols to enhance your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (6,6-Dimethylmorpholin-2-yl)methanol?
A1: The most prevalent and scalable approach involves a multi-step synthesis starting from a suitable β-amino alcohol.[1][2] A key intermediate is typically a 6,6-dimethylmorpholin-2-one derivative, which is then reduced to the target morpholinemethanol. The final step is the formation of the hydrochloride salt. The critical stage governing the overall yield is often the reduction of the morpholinone ester or amide.
Q2: Why is the reduction step so critical for the overall yield?
A2: The reduction of the cyclic ester (lactone) or amide in the morpholinone ring is a challenging transformation. Incomplete reduction leads to recovery of starting material, while over-reduction can cleave the morpholine ring entirely. Furthermore, the choice of reducing agent and reaction conditions directly impacts the diastereoselectivity of the newly formed stereocenter at the C2 position, which is crucial for the biological activity of many morpholine derivatives.[3]
Q3: What are the expected physical properties of the final hydrochloride salt?
A3: this compound is typically a white to off-white crystalline solid. It should be soluble in water and polar organic solvents like methanol or ethanol. The purity is generally assessed by techniques such as NMR, LC-MS, and elemental analysis.
Troubleshooting Guide: Low Reaction Yield
Low yield is the most frequently reported issue in this synthesis. The following section breaks down the problem into potential causes and provides targeted solutions.
Problem 1: Low Conversion of the Morpholinone Precursor
Potential Cause A: Inactive Reducing Agent
-
Expertise & Causality: Many common reducing agents, such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄), are highly sensitive to moisture. Contamination with water or protic solvents will quench the reagent, reducing its effective molar equivalents and leading to incomplete reaction.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use freshly opened, high-purity reducing agents. If the age of the reagent is , it should be titrated to determine its active concentration.
-
Perform the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Potential Cause B: Insufficient Reaction Temperature or Time
-
Expertise & Causality: The reduction of sterically hindered lactones or amides can be kinetically slow. Insufficient thermal energy or reaction time may prevent the reaction from reaching completion.
-
Solution:
-
Monitor the reaction progress meticulously using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
If the reaction stalls, consider a gradual increase in temperature. For NaBH₄ reductions, adding a co-solvent like methanol can sometimes increase reactivity, but must be done cautiously to avoid quenching the reagent too rapidly.[4]
-
Extend the reaction time, continuing to monitor until no further consumption of the starting material is observed.
-
Problem 2: Formation of Significant Side Products
Potential Cause A: Ring-Opening of the Morpholine
-
Expertise & Causality: Harsh reducing agents or excessively high temperatures can lead to the cleavage of the C-O bond within the morpholine ring, resulting in the formation of an amino-diol impurity. This is particularly problematic with powerful reductants like LAH.
-
Solution:
-
Select a Milder Reducing Agent: Consider using sodium borohydride in combination with a Lewis acid (e.g., LiCl or CaCl₂) or diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) for a more controlled reduction.
-
Optimize Temperature Control: Maintain a consistently low temperature during the addition of the reducing agent and allow the reaction to warm slowly to room temperature. A workflow for this optimization is presented below.
-
Workflow for Optimizing Reduction Conditions
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel C-Ring-Hydroxy-Substituted Controlled Deactivation Cannabinergic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Morpholine Derivatives
Welcome to the Technical Support Center for the purification of polar morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable compounds. The inherent polarity and basicity of the morpholine moiety often present unique purification hurdles. This resource offers a structured approach to troubleshooting and optimizing your purification workflows, ensuring the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar morpholine derivatives?
A1: The primary challenges stem from their high polarity and the basic nature of the morpholine nitrogen. These characteristics can lead to:
-
Poor retention on reversed-phase (RP) chromatography columns : Highly polar compounds have a low affinity for nonpolar stationary phases like C18.[1][2][3][4]
-
Strong, sometimes irreversible, binding to silica gel in normal-phase (NP) chromatography : The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing or complete retention.[1][5][6]
-
High water solubility : This makes extraction from aqueous media challenging and can complicate solvent removal during workup.[2]
-
"Oiling out" during crystallization : Instead of forming solid crystals, the compound separates as a liquid phase, which can trap impurities.[7][8]
-
Hygroscopicity : The tendency to absorb moisture from the air can complicate handling and accurate weight measurements.[9]
Q2: Which chromatographic technique is the best starting point for my polar morpholine derivative?
A2: The optimal starting technique depends on the specific properties of your derivative (e.g., pKa, solubility, presence of other functional groups) and the nature of the impurities. A general workflow for selecting a method is outlined below. Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent choice for polar compounds that are poorly retained in reversed-phase chromatography.[2][10][11][12] For basic morpholine derivatives, ion-exchange chromatography can also be highly effective.[13][14][15][16]
Q3: How can I prevent peak tailing for my basic morpholine compound in HPLC?
A3: Peak tailing for basic compounds like morpholine derivatives is often due to interactions with acidic silanol groups on silica-based columns.[1] To mitigate this, you can:
-
Use a mobile phase with a low pH (e.g., 2.5-4) : This protonates the morpholine nitrogen, and also suppresses the ionization of the silanol groups, reducing unwanted interactions.[6]
-
Add a competing base to the mobile phase : A small amount of an additive like triethylamine (TEA) can mask the active silanol sites.[6]
-
Employ a highly deactivated, end-capped column : These columns have fewer accessible silanol groups.[6]
-
Consider HILIC : This technique can offer better peak shapes for polar basic compounds due to its different retention mechanism.[6][10]
Q4: My compound is "oiling out" during crystallization. What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[7][8] This can be addressed by:
-
Slowing the cooling rate : Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[7][8]
-
Using a more dilute solution : "Oiling out" can be caused by a solution that is too concentrated.[7]
-
Changing the solvent system : Experiment with solvents of different polarities.[7]
-
Adding a seed crystal : This can provide a template for crystal growth.[8]
Troubleshooting Guides
Issue 1: Poor Retention in Reversed-Phase HPLC
| Potential Cause | Suggested Solution |
| High Polarity of the Compound | Highly polar compounds may not be well-retained on traditional C18 columns.[1][2][4] Consider using a column designed for polar compounds, such as one with an embedded polar group, or switch to an alternative technique like HILIC.[1][6][17] |
| Inappropriate Mobile Phase | Increase the aqueous component of your mobile phase to promote retention. However, be aware that some RP columns can suffer from "ligand folding" or "matting" in highly aqueous mobile phases, leading to irreproducible retention times.[18] Using a column specifically designed for use in 100% aqueous conditions can resolve this.[18] |
Issue 2: Compound Streaking or Irreversible Adsorption on Silica Gel
| Potential Cause | Suggested Solution |
| Strong Interaction with Acidic Silanols | The basic morpholine nitrogen interacts strongly with the acidic silica surface.[5] Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading the sample.[6] |
| Compound Degradation on Silica | Some morpholine derivatives may be unstable on acidic silica gel.[19] Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as diol or amine.[6] Reversed-phase flash chromatography is another alternative.[6] |
| Inappropriate Eluent Polarity | The chosen eluent may be too non-polar, causing the compound to remain at the baseline. Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary.[5] |
Issue 3: Difficulty with Non-Chromatographic Purification
| Potential Cause | Suggested Solution |
| Emulsion Formation During Acid-Base Extraction | Emulsions can form when the densities of the aqueous and organic layers are similar, or due to the presence of surfactants. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture. In some cases, filtration through a pad of Celite can be effective. |
| Failure to Crystallize | The solution may be too dilute or in a metastable state. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7][8] If that fails, slowly evaporate some of the solvent to increase the concentration.[7] |
| Low Recovery After Recrystallization | This could be due to using too much solvent or the compound having significant solubility in the cold solvent.[7] Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled to maximize crystal formation.[20] |
Experimental Protocols & Workflows
Purification Strategy Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar morpholine derivative.
Caption: Workflow for selecting a purification method.
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is designed for basic morpholine derivatives that show streaking on standard silica gel.
-
Column Packing : Dry pack a flash chromatography column with silica gel.
-
Deactivation :
-
Prepare a solvent mixture identical to your initial elution solvent (e.g., 98:2 dichloromethane:methanol) but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[6]
-
-
Sample Loading : Dissolve your crude product in a minimal amount of the initial elution solvent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the compound onto a small amount of silica gel or Celite and load it as a dry powder onto the top of the column.
-
Elution : Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Fraction Collection & Analysis : Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds.[2][10][11][12]
-
Column Selection : Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase Preparation :
-
Column Conditioning and Equilibration :
-
Flush the column with 100% Mobile Phase B for 5-10 column volumes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes. Proper equilibration is critical in HILIC.
-
-
Sample Injection : Dissolve the sample in the initial mobile phase composition or a solvent with a high organic content to ensure good peak shape.
-
Gradient Elution : Run a gradient from high organic (e.g., 95% A) to a higher aqueous content (e.g., 50% A) to elute the polar compounds.
-
Optimization : Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[6]
Protocol 3: Crystallization from a Salt Form
For morpholine derivatives that are difficult to crystallize as a free base, forming a salt can significantly improve crystallinity.
-
Salt Formation : Dissolve the crude morpholine derivative (free base) in a suitable solvent like ethyl acetate or isopropanol. Add a stoichiometric amount of an acid (e.g., HCl in ether, acetic acid, or propionic acid) dropwise with stirring.[21]
-
Induce Crystallization : The salt may precipitate immediately. If not, slowly cool the solution to room temperature, then to 0-5°C.[7][21] If no crystals form, try scratching the flask or adding a seed crystal.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor.[7]
-
Drying : Dry the crystals under vacuum to a constant weight.[7]
-
Liberating the Free Base (Optional) : If the free base is required, the purified salt can be dissolved in water and basified (e.g., with NaOH or NaHCO₃), followed by extraction with an organic solvent.
Alternative and Emerging Techniques
Supercritical Fluid Chromatography (SFC)
SFC is an attractive "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[22][23] It is particularly well-suited for preparative scale purifications due to the ease of solvent removal.
-
Advantages : Fast separations, reduced solvent consumption, and compatibility with a wide range of detectors.[22][24]
-
Applicability : SFC can effectively separate polar neutral compounds and, with the use of additives, ionic compounds as well.[22][25] It is a viable alternative to both normal- and reversed-phase HPLC for many morpholine derivatives.[23][24][26]
Ion-Exchange Chromatography (IEX)
Given the basic nature of the morpholine nitrogen, cation-exchange chromatography is a highly specific and powerful purification method.[13][14]
-
Principle : The positively charged (protonated) morpholine derivative binds to a negatively charged stationary phase. Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase.[13]
-
Best For : Separating the target compound from neutral or acidic impurities, or from other basic compounds with different pKa values. It is widely used for the analysis of amines.[14][15][16]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32483]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32483)
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed Central. [Link]
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google P
-
Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. [Link]
-
Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS. [Link]
-
Experiment 2: Recrystallization. [Link]
-
Recrystallization. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]
-
An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium - PMC - NIH. [Link]
-
Morpholine - Wikipedia. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- US3274055A - Acid addition salts of morpholine ethanol - Google P
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HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. [Link]
-
7.10: Reverse Phase Chromatography - Chemistry LibreTexts. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. [Link]
-
Morpholine Preparation from Diethanolamine - YouTube. [Link]
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Technical Support Center: Stability Assessment of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in Solution
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for assessing the stability of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in solution. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols for conducting stability studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and analysis of this compound.
Q1: What is this compound and why is its stability in solution a concern?
This compound is a morpholine derivative.[1] Morpholine and its derivatives are versatile heterocyclic compounds widely used as building blocks in medicinal chemistry for developing therapeutic agents, including antibiotics and anticancer drugs.[1][2][3] The stability of any pharmaceutical compound in solution is a critical parameter that can affect its safety, potency, and purity.[4] Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic byproducts, making a thorough understanding of its stability profile essential during drug development.[5]
Q2: What are the primary environmental and solution factors that can affect the stability of this compound?
The stability of pharmaceutical products is influenced by environmental factors like temperature, light, and humidity, as well as solution-specific factors.[6][7] For this compound, the key factors to consider are:
-
pH: The hydrochloride salt of an amine creates a mildly acidic solution when dissolved in water.[8] The stability of amines and compounds with functional groups like ethers and alcohols can be highly pH-dependent.[9][10] Hydrolysis is a common degradation pathway that is often catalyzed by acidic or basic conditions.[4][10]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[5] Thermal degradation studies are crucial to determine appropriate storage and handling temperatures. While morpholine itself is thermally stable up to 150°C, specific derivatives may have different profiles.[11][12]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to degradation. The secondary amine in the morpholine ring is susceptible to oxidation.
-
Light (Photostability): Exposure to UV or visible light can induce photolytic reactions, leading to degradation.[5] Photostability testing is a standard requirement in forced degradation studies as outlined by ICH guidelines.[13]
Q3: What are the initial signs of degradation I should look for in my solution?
Initial indicators of degradation can be both physical and chemical. Physical signs include a change in color, the appearance of cloudiness (turbidity), or the formation of a precipitate. Chemical signs are typically detected during analysis and may include a decrease in the concentration of the parent compound, a shift in pH, or the appearance of new peaks in a chromatogram.
Q4: What are the recommended storage conditions for stock solutions of this compound?
Based on vendor recommendations for the solid compound, ambient storage is typical. However, for solutions, more stringent conditions are advised to ensure stability. It is best practice to:
-
Store solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Use well-sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.
-
If possible, purge the headspace of the container with an inert gas like nitrogen or argon to mitigate oxidative degradation.
Q5: Which analytical techniques are most suitable for stability assessment?
Stability-indicating analytical methods are essential for separating the active compound from its degradation products.[14] High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric (MS) detection, is the most common and powerful technique.[15]
-
HPLC-UV: A robust method for routine quantification.
-
LC-MS: Provides superior sensitivity and selectivity and is invaluable for identifying the molecular weights of unknown degradation products, which helps in structure elucidation.[15][16]
Section 2: Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help you diagnose and resolve common issues encountered during the stability assessment of this compound.
Problem: My assay shows a rapid and unexpected loss of the parent compound.
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect pH of the solution | The pH of the medium can significantly impact the hydrolysis rate.[10] Verify the pH of your buffer or solvent system. Amine hydrochlorides can be unstable at neutral or alkaline pH.[9] Consider performing a pH-rate profile study to identify the pH of maximum stability. |
| High Storage Temperature | Even room temperature can be high enough to cause significant degradation over time.[5] Ensure samples are stored at a consistent, controlled temperature (e.g., 2-8°C). Compare the stability of a sample stored at 2-8°C with one left at ambient temperature. |
| Photodegradation | If solutions are handled on an open bench under standard laboratory lighting, photolysis may occur.[13] Prepare and store a sample in a light-protected container (amber vial) and compare its stability to a sample in a clear vial exposed to light. |
| Oxidative Degradation | Dissolved oxygen in the solvent can cause oxidative degradation. This is especially relevant for amines. Prepare your solution using de-gassed solvent and consider storing it under an inert atmosphere (e.g., nitrogen) to see if stability improves. |
| Contaminated Glassware or Solvent | Residual acids, bases, or oxidizing agents on glassware can catalyze degradation. Ensure all glassware is scrupulously clean. Use high-purity (e.g., HPLC grade) solvents from a freshly opened bottle to rule out solvent impurities. |
Problem: I am observing new, unidentified peaks in my chromatogram.
| Potential Cause | Troubleshooting Steps & Rationale |
| Formation of Degradants | This is the most likely cause in a stability study. The goal of a stability-indicating method is to resolve these peaks from the parent compound.[16] |
| 1. Confirm they are degradants: Analyze a time-zero (freshly prepared) sample. The peaks should be absent or very small. Their peak area should increase over time as the parent peak area decreases. | |
| 2. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradants.[17] This helps confirm that your analytical method can separate the degradants formed under stress and provides reference peaks for comparison. | |
| 3. Use Mass Spectrometry (LC-MS): This is the most direct way to get information about the new peaks. The molecular weight of a degradant can provide strong clues to its structure (e.g., +16 amu suggests oxidation).[15] | |
| Impurity from Starting Material | The peak may be an impurity that was present in the solid material from the start. Check the Certificate of Analysis (CoA) for the starting material. The peak should be present at time-zero and its area should not increase over time. |
| Artifact from Sample Matrix/Mobile Phase | The peak could be an artifact from an interaction with the sample diluent, mobile phase, or vial. Inject a blank (diluent only) to see if the peak is present. |
Problem: My stability results are not reproducible.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Sample Preparation | Minor variations in concentration, pH, or solvent composition can affect stability. Use calibrated pipettes and balances, and ensure pH is measured and adjusted consistently for every experiment. |
| Variable Storage Conditions | Fluctuations in temperature or light exposure will lead to variable degradation rates. Use a calibrated, temperature-controlled incubator or refrigerator. Ensure all samples are protected from light in the same manner. |
| Analytical Method Variability | If the analytical method is not robust, results can be inconsistent. Perform a method validation to check for precision, accuracy, and robustness according to ICH Q2(R2) guidelines.[14] |
| Solution Adsorption to Container | Highly dilute solutions of certain compounds can adsorb to the surfaces of glass or plastic containers, leading to an apparent loss of concentration. Compare results from different types of containers (e.g., glass vs. polypropylene) or use silanized glass vials. |
Section 3: Core Stability Assessment Protocols
These protocols provide a systematic approach to evaluating the stability of this compound.
Protocol 3.1: Workflow for Stability Assessment
This diagram outlines the overall process, from initial planning to final data analysis.
Caption: A comprehensive workflow for stability assessment.
Protocol 3.2: Forced Degradation Study Design
Forced degradation studies (or stress testing) are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17] The goal is to achieve 5-20% degradation of the active substance.[4]
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC system with UV and/or MS detector
-
Temperature-controlled oven and photostability chamber
2. Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
For each condition, prepare a sample in duplicate. Include a "control" sample (stored at 2-8°C, protected from light) for comparison at each time point.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Dilute stock solution with 0.1 M HCl. Incubate at 60°C. Analyze samples at 0, 2, 6, 12, and 24 hours. | To assess susceptibility to degradation in an acidic environment, which is common for oral dosage forms.[4] |
| Base Hydrolysis | Dilute stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze samples at 0, 2, 6, 12, and 24 hours. Neutralize with acid before injection. | To evaluate stability in alkaline conditions. The secondary amine may be more susceptible to certain reactions in its free base form.[4] |
| Neutral Hydrolysis | Dilute stock solution with HPLC-grade water. Incubate at 60°C. Analyze samples at intervals up to 72 hours. | To assess the intrinsic stability of the molecule in the presence of water alone. |
| Oxidation | Dilute stock solution with 3% H₂O₂. Store at room temperature, protected from light. Analyze at 0, 2, 6, 12, and 24 hours. | To mimic potential exposure to atmospheric or formulation-based oxidizing agents. The nitrogen atom is a potential site for oxidation. |
| Thermal Degradation | Store the stock solution (or solid compound) in an oven at 70°C. Analyze at intervals up to 7 days. | To evaluate the impact of high temperature, simulating harsh storage or transport conditions.[5] |
| Photostability | Expose the solution in a clear vial to a light source meeting ICH Q1B options (e.g., Option 2: cool white fluorescent and near-UV lamps).[13] Wrap a parallel sample in foil as a dark control. Analyze after a specified illumination period (e.g., 1.2 million lux hours). | To determine if the molecule is light-sensitive, which dictates packaging and handling requirements.[13] |
Section 4: Data Interpretation & Potential Degradation Pathways
A successful forced degradation study provides a wealth of information. The primary goals of interpretation are to establish mass balance (accounting for the loss of the parent drug in the formation of degradants) and to propose likely degradation pathways.
Hypothetical Degradation Pathways
Based on the chemical structure of (6,6-Dimethylmorpholin-2-yl)methanol, several degradation pathways are plausible. The diagram below illustrates potential sites of chemical instability.
Caption: Potential degradation pathways for the target compound.
Explanation of Pathways:
-
N-Oxidation: The secondary amine within the morpholine ring is a nucleophilic center and can be oxidized, particularly by agents like H₂O₂, to form an N-oxide. This would result in a mass increase of 16 Da.
-
Alcohol Oxidation: The primary alcohol functional group is susceptible to oxidation, which could form an aldehyde (mass change of -2 Da) or, with further oxidation, a carboxylic acid (mass change of +14 Da).
-
Hydrolytic Ring Opening: The ether linkage in the morpholine ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, leading to a ring-opened diol structure. This would result from the addition of a water molecule, increasing the mass by 18 Da.
By correlating the mass changes observed in LC-MS with these potential transformations, researchers can build a confident profile of the compound's stability and its degradants.
References
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.
- Herriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
- AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
-
Hasan, M., et al. (2019). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride. Journal of Pharmaceutical Sciences, 69(10), 1206-9. Retrieved from [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Florence, A. T., & Attwood, D. (n.d.). Stability of drugs and medicines Hydrolysis. ResearchGate. Retrieved from [Link]
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Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
International journal of health sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
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Methods to prevent racemization during functionalization of chiral morpholines
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable advice on a critical challenge in medicinal chemistry: preventing racemization during the functionalization of chiral morpholines. These heterocyclic scaffolds are prevalent in numerous pharmaceuticals, and maintaining their enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2] This resource combines troubleshooting guides and frequently asked questions to address the practical issues you may encounter in the lab.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section is formatted to help you identify the root cause of racemization in your specific reaction and provides targeted solutions.
Issue 1: Significant Racemization Observed After N-Alkylation of a Chiral Morpholine
Symptoms: You start with an enantiomerically pure C2-substituted morpholine, but after N-alkylation (e.g., using an alkyl halide), chiral HPLC analysis of the product shows a significant loss of enantiomeric excess (ee).
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong bases are common culprits that can promote racemization.[3] High temperatures can provide the necessary energy to overcome the inversion barrier of the chiral center, especially if a transient, achiral intermediate is formed.
-
Solution: Lower the reaction temperature. Many N-alkylation reactions can proceed efficiently at room temperature or even 0 °C, albeit over a longer reaction time. If a base is required, opt for a weaker, non-nucleophilic base. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred over smaller, stronger bases like triethylamine, as they are less likely to cause racemization.[4]
-
-
Formation of an Achiral Intermediate: The reaction may be proceeding through a mechanism that involves an achiral intermediate, such as an iminium ion. This is particularly relevant if the chiral center is adjacent to the nitrogen being functionalized.
-
Solution: Modify your synthetic strategy to avoid such intermediates. Consider a reductive amination approach. This involves reacting the chiral morpholine with an aldehyde or ketone to form an iminium ion in situ, which is then immediately reduced to the N-alkylated product. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride are often effective and less likely to cause side reactions.
-
Issue 2: Racemization During Functionalization of a Position Alpha to the Ring Oxygen
Symptoms: You are attempting to deprotonate and functionalize the C3 or C5 position of a morpholine ring, but the product is racemic.
Possible Causes & Solutions:
-
Planar Enolate Formation: The use of a strong base to deprotonate the carbon alpha to the oxygen can lead to the formation of a planar enolate intermediate.[5][6] Reprotonation or reaction with an electrophile can then occur from either face of this planar intermediate, leading to racemization.[7]
-
Solution: This is a challenging transformation. One strategy is to use a chiral auxiliary. By attaching a chiral auxiliary to the morpholine nitrogen, you can introduce steric bias that directs the approach of the electrophile to one face of the enolate. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral morpholines?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[7] In the context of drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[2] Often, only one enantiomer is therapeutically active, while the other may be inactive or even harmful.[2][8] Therefore, maintaining the stereochemical integrity of a chiral morpholine throughout a synthetic sequence is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: How do I choose the right solvent to minimize racemization?
A2: Solvent selection is crucial. Polar, protic solvents can sometimes stabilize charged, achiral intermediates that may be involved in racemization pathways.[3] In contrast, non-polar, aprotic solvents are often a better choice. However, there is no universal "best" solvent, as the optimal choice depends on the specific reaction mechanism. It is often advisable to perform a solvent screen with small-scale reactions to empirically determine the best conditions for preserving enantiomeric purity.
Q3: What are the best practices for setting up a reaction to functionalize a chiral morpholine?
A3:
-
Low Temperatures: As a general rule, run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions, especially if using organometallic reagents or strong bases.
-
Careful Reagent Addition: Add reagents slowly and in a controlled manner to maintain the desired reaction temperature and minimize local concentration gradients.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the risk of racemization.
Q4: Are protecting groups necessary, and how do I choose one?
A4: Yes, protecting groups are often essential for preventing unwanted side reactions and can play a role in preventing racemization.[9][10] For the morpholine nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Boc Group: This is a good choice as it is stable to many reaction conditions but can be removed under mildly acidic conditions.[11]
-
Cbz Group: This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which is a very mild deprotection method.
The choice of protecting group should be guided by the overall synthetic strategy, ensuring that its removal conditions are compatible with other functional groups in the molecule.[12]
Q5: How can I accurately determine the enantiomeric excess (ee) of my functionalized morpholine?
A5: The most common and reliable method for determining the enantiomeric excess of chiral molecules is chiral High-Performance Liquid Chromatography (HPLC) .[13][14] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. Other techniques include gas chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[14][15]
Experimental Protocol: N-Benzylation of (R)-2-Methylmorpholine with Minimal Racemization
This protocol provides a step-by-step method for the N-alkylation of a chiral morpholine, a common functionalization reaction, with conditions optimized to minimize racemization.
Materials:
-
(R)-2-Methylmorpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (R)-2-methylmorpholine (1.0 eq) in anhydrous acetonitrile at 0 °C (ice bath), add anhydrous potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Data Presentation
| Reaction Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Observed ee (%) |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Condition A: 75% |
| Temperature | 60 °C | Room Temperature | Condition B: >98% |
| Solvent | Ethanol | Acetonitrile |
This table illustrates the significant impact of reaction conditions on the enantiomeric excess of the N-benzylated product.
Visualization of Key Concepts
Decision-Making Workflow for Minimizing Racemization
Caption: A workflow for selecting an appropriate strategy to prevent racemization.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines.
- Benchchem. (n.d.). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine.
- MacMillan, D. W. C., & Beeson, T. D. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
- University of Illinois. (n.d.). Protecting Groups.
- Wolfe, J. P., & Rossi, M. A. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC.
- ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation.
- PubMed. (2024). Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube.
- Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization.
- Wikipedia. (n.d.). Racemization.
- Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
- Chemistry LibreTexts. (2021). 19.11: Racemization.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Benchchem. (n.d.). Preventing racemization during nucleophilic substitution of 2-bromobutanamide.
- Blackmond, D. G., & Ristic, A. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Study.com. (n.d.). Racemization Overview, Mechanism & Examples.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
- PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
- Organic Synthesis. (n.d.). Protecting Groups.
- Benchchem. (n.d.). avoiding racemization during the synthesis of chiral piperidine acids.
- ResearchGate. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions....
- Benchchem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
- PubMed. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids.
- PubMed. (2008). On the racemization of chiral imidazolines.
- PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Benchchem. (n.d.). avoiding racemization during the synthesis of chiral butanoic acid derivatives.
- The Royal Society of Chemistry. (2009). The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles.
- National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action.
- SciSpace. (n.d.). The Impact of Stereochemistry on Drug Development and Use.
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Technical Support Center: Navigating the Scale-Up of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride Production
Welcome to the technical support center dedicated to addressing the challenges in the production scale-up of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical agents. The morpholine moiety is a privileged structure in medicinal chemistry, often enhancing the pharmacokinetic properties of drug candidates.[1] However, scaling up its production from grams to kilograms presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process control.[2] This guide provides a structured approach to troubleshooting and optimizing the manufacturing process.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Reaction & Synthesis
Question 1: We are experiencing a significant drop in yield and an increase in impurity formation upon scaling up the reductive amination step. What are the likely causes and how can we mitigate them?
Answer: This is a common challenge in scaling up chemical processes.[3][4] The transition from a lab-scale round-bottom flask to a large-scale reactor can significantly impact heat and mass transfer, leading to poor temperature control and inefficient mixing.[5]
Causality and Mitigation Strategies:
-
Exothermic Reaction and Heat Transfer: The reductive amination is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" that promote side reactions and impurity formation.[6]
-
Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch or continuous-flow process where reagents are added portion-wise to control the reaction rate and temperature.[7]
-
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can also favor the formation of byproducts.
-
Solution: Optimize the stirrer design and agitation speed. For larger reactors, multiple impellers may be necessary to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in the reactor.
-
-
Hydrogenation Conditions: If using catalytic hydrogenation, mass transfer limitations of hydrogen gas into the liquid phase can become a bottleneck at a larger scale.
-
Solution: Increase the hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. Ensure the catalyst is not settling at the bottom of the reactor.
-
Question 2: During the cyclization step to form the morpholine ring, we observe the formation of a significant amount of a dimeric impurity. How can we suppress this side reaction?
Answer: The formation of dimeric impurities often points to an intermolecular reaction competing with the desired intramolecular cyclization.
Causality and Mitigation Strategies:
-
Concentration Effects: At higher concentrations typical of scaled-up batches, the probability of two molecules reacting with each other (intermolecularly) increases relative to the desired intramolecular reaction.
-
Solution: Employ the principle of high dilution. While this may seem counterintuitive for a large-scale process, a continuous or semi-batch process where the substrate is added slowly to a large volume of solvent can favor the intramolecular cyclization.
-
-
Reaction Temperature: Higher temperatures might provide the activation energy for the undesired intermolecular reaction.
-
Solution: Conduct a Design of Experiments (DoE) study to find the optimal temperature that favors the intramolecular cyclization while maintaining a reasonable reaction rate.[2]
-
Work-up and Isolation
Question 3: We are struggling with the formation of an emulsion during the aqueous work-up, making phase separation difficult and leading to product loss.
Answer: Emulsion formation is a frequent issue when scaling up extractions, especially when dealing with amine-containing compounds that can act as surfactants.
Causality and Mitigation Strategies:
-
Vigorous Mixing: Overly aggressive mixing during extraction can create stable emulsions.
-
Solution: Use a gentler mixing method, such as a slowly rotating impeller or a baffled reactor with controlled agitation.
-
-
pH of the Aqueous Phase: The pH of the aqueous layer can significantly influence the solubility of the product and impurities, affecting emulsion stability.
-
Solution: Carefully adjust the pH of the aqueous phase. Adding a saturated brine solution can also help to break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Solvent Choice: The choice of organic solvent can impact the tendency to form emulsions.
-
Solution: Experiment with different extraction solvents. A solvent with a greater density difference from water may facilitate better phase separation.
-
Purification and Crystallization
Question 4: The crystallization of the hydrochloride salt is inconsistent, leading to variable yields and particle sizes. How can we develop a more robust crystallization process?
Answer: Developing a controlled crystallization process is critical for ensuring consistent product quality.[1]
Causality and Mitigation Strategies:
-
Supersaturation Control: Uncontrolled supersaturation is a primary cause of inconsistent crystallization. Rapid cooling or fast anti-solvent addition can lead to rapid nucleation and the formation of fine particles that are difficult to filter.
-
Solution: Implement a controlled cooling profile or a programmed addition of the anti-solvent. Seeding the solution with a small amount of the pure product can also help to control the crystallization process.
-
-
Solvent System: The choice of solvent and anti-solvent is crucial for obtaining the desired crystal form and purity.[1]
-
Solution: Conduct a thorough solvent screening to identify a system that provides good solubility at higher temperatures and low solubility at room temperature.[8]
-
-
Impurity Profile: The presence of impurities can inhibit or alter the crystallization process.
-
Solution: Ensure the material entering the crystallization step has a consistent and low level of impurities. An upstream purification step, such as a carbon treatment, may be necessary.
-
Experimental Protocol: Cooling Crystallization
-
Dissolve the crude (6,6-Dimethylmorpholin-2-yl)methanol free base in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60 °C).
-
Filter the hot solution to remove any particulate matter.
-
Slowly add a solution of hydrochloric acid in the same solvent, maintaining the temperature.
-
Initiate a controlled cooling ramp (e.g., 10 °C per hour) to the desired final temperature (e.g., 0-5 °C).
-
Hold the slurry at the final temperature for a defined period to allow for complete crystallization.
-
Filter the product, wash with a cold solvent, and dry under vacuum.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Cooling Method | Ice Bath | Jacketed Reactor with Chiller |
| Agitation | Magnetic Stirrer | Overhead Stirrer with Impeller |
| Typical Cooling Rate | Uncontrolled | 5-20 °C/hour |
| Seeding | Optional | Recommended |
Table 1: Comparison of Crystallization Parameters at Different Scales
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: Safety is paramount in any scale-up operation.[3][6] Key considerations include:
-
Thermal Hazards: As mentioned, many of the reaction steps can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, should be performed to understand the potential for thermal runaway.
-
Reagent Handling: The use of hazardous reagents such as strong acids, bases, and flammable solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems).[9]
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is equipped with an adequate pressure relief system.
Q2: How do we monitor the progress of the reaction at a large scale?
A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency. While Thin Layer Chromatography (TLC) may be suitable for lab-scale, more robust methods are needed for manufacturing.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for quantifying the consumption of starting materials and the formation of the product and impurities.
-
Gas Chromatography (GC): For volatile components, GC can be an effective monitoring tool.
-
Process Analytical Technology (PAT): Techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time monitoring of the reaction without the need for sampling.[2]
Q3: What are the potential sources of impurities in the final product?
A3: Impurities can arise from several sources:
-
Starting Materials: Impurities present in the starting materials can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or competing side reactions can generate impurities.
-
Degradation: The product may degrade under certain conditions (e.g., high temperature, extreme pH).
-
Reagents and Solvents: Residual reagents, solvents, or catalysts can be present in the final product.
A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing a strategy to control impurities.
Part 3: Visualizations
Caption: A typical workflow for scaling up a chemical process.
Caption: A logic diagram for troubleshooting common scale-up issues.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Alooba. (n.d.). Scale-Up Considerations in Chemical Process Design.
- VisiMix. (n.d.). How to Scale-Up Chemical Processes.
- Reddit. (2022, March 23). What are the key steps to scaling up a chemical production process?
- Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
- BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Cinnolin-6-ylmethanol.
Sources
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- 3. Scale-up Considerations: Everything You Need to Know When Assessing Scale-up Considerations Skills [alooba.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Crystallization of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride
Welcome to the technical support center for the crystallization of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-purity crystalline material. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the crystallization of amine hydrochloride salts.
Q1: What is the primary goal of crystallizing this compound?
The primary goal is purification. Crystallization is a powerful technique for separating the desired compound from impurities generated during synthesis or from residual starting materials.[1][2] A secondary, but equally critical, goal is to isolate the active pharmaceutical ingredient (API) in a stable, solid form with consistent physicochemical properties, such as particle size, flowability, and dissolution rate, which are vital for downstream formulation and bioavailability.[3]
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] For a hydrochloride salt like this compound, which possesses polarity, good candidates often include lower alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), or mixtures of these with an anti-solvent. An anti-solvent is a miscible liquid in which the compound is insoluble, and its addition to a concentrated solution of the compound can induce crystallization.[2][4] A systematic screening of various solvents and binary mixtures is the most effective approach.
Q3: My crystallization attempt resulted in an oil or a gummy solid. What went wrong?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a degree that the solute's solubility is exceeded above its melting point or when the rate of cooling is too rapid.[5] The presence of certain impurities can also depress the melting point and promote oiling out. The key is to ensure that crystallization occurs at a temperature below the melting point of the solute-solvent system and to control the rate of supersaturation generation through slow cooling or gradual anti-solvent addition.
Q4: What is polymorphism, and should I be concerned about it for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and melting point.[3][6] Hydrochloride salts of pharmaceutical compounds are known to exhibit polymorphism.[7][8][9][10] Therefore, it is crucial to be concerned about it. Uncontrolled polymorphic transitions can negatively impact a drug's efficacy and shelf-life.[3] It is essential to characterize the solid form obtained after crystallization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.[11][12]
Troubleshooting Guide for Crystallization Issues
This table provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No Crystal Formation | 1. Solution is not sufficiently supersaturated. 2. High concentration of impurities inhibiting nucleation.[13][14] 3. Compound is too soluble in the chosen solvent, even at low temperatures. | 1. Concentrate the solution by evaporating some solvent. 2. Add an anti-solvent slowly. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal of the desired compound.[5] 5. Re-purify the material (e.g., via column chromatography) before recrystallization. | 1. Supersaturation is the driving force for crystallization.[5] 2. Anti-solvents reduce the overall solubility of the compound.[2] 3. Scratching creates microscopic imperfections that can serve as nucleation sites. 4. Seed crystals provide a template for crystal growth, bypassing the initial energy barrier for nucleation.[5] |
| Low Yield | 1. The compound has significant solubility in the mother liquor, even at low temperatures. 2. Insufficient cooling or maturation time. 3. Using too much solvent for dissolution or washing.[1] | 1. Cool the slurry to a lower temperature (e.g., 0-5 °C) before filtration. 2. Increase the maturation (stirring) time after cooling. 3. Optimize the solvent system, possibly by adding an anti-solvent to decrease final solubility. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] | 1. Solubility is temperature-dependent; lowering the temperature maximizes precipitation. 2. Maturation allows the system to reach equilibrium, maximizing the amount of crystallized product. 3. Minimizing solvent use, especially during washing, prevents the loss of product due to re-dissolution.[1] |
| Low Purity | 1. Impurities co-precipitated with the product. 2. Impurities were trapped within the crystal lattice (inclusion).[14] 3. Insufficient washing of the crystal cake. | 1. Ensure the cooling rate is slow. Rapid crystallization can trap impurities.[15] 2. Perform a second recrystallization. 3. Ensure the chosen solvent is selective, meaning impurities remain in solution. 4. Implement a more thorough washing procedure, potentially with a re-slurry wash. | 1. Slow crystal growth allows for the selective incorporation of the target molecule into the lattice, excluding impurities.[14] 2. A second recrystallization subjects the material to the purification process again, further reducing impurity levels. 3. Effective washing displaces the impurity-rich mother liquor from the surface of the crystals. |
| Formation of Fine Needles or Small Particles | 1. Nucleation rate is much faster than the growth rate. 2. Very high level of supersaturation. 3. Rapid cooling or fast anti-solvent addition.[15][16] | 1. Decrease the cooling rate.[16][17] 2. Reduce the rate of anti-solvent addition. 3. Maintain the solution at a temperature just below the saturation point (in the metastable zone) to encourage growth on existing crystals rather than new nucleation.[5] 4. Use a lower seed loading. | 1. Slower generation of supersaturation favors the growth of existing crystals over the formation of new nuclei, resulting in larger particles.[5][15] 2. A controlled process ensures that the system has time to equilibrate, leading to more ordered and larger crystals. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common crystallization challenges.
Sources
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Absolute Stereochemistry Confirmation of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a cornerstone of chemical characterization and regulatory compliance. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets like enzymes and receptors. Consequently, confirming the absolute configuration of a pharmaceutical candidate, such as (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, is a critical step in its development pathway.
This guide provides an in-depth comparison of the primary analytical techniques employed for the absolute stereochemistry confirmation of chiral small molecules. We will delve into the mechanistic underpinnings, practical workflows, and comparative performance of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC). By understanding the strengths and limitations of each method, researchers can devise a robust strategy for the stereochemical elucidation of their compounds of interest.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown.[1] This technique provides a direct, three-dimensional map of the electron density within the crystal lattice, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.
The ability to determine the absolute configuration, rather than just the relative stereochemistry, hinges on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, a phase shift occurs. This effect is particularly pronounced for heavier atoms (typically sulfur, phosphorus, or halogens) at specific X-ray wavelengths. By carefully analyzing the intensities of Bijvoet pairs—reflections that are equivalent in the absence of anomalous scattering but differ in its presence—the correct enantiomer can be identified.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Absolute Stereochemistry Confirmation by X-ray Crystallography.
Step-by-Step Protocol:
-
Crystallization: The primary challenge often lies in obtaining a high-quality single crystal of the compound. For (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, this would involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, initially yielding a model of the molecule's connectivity and relative stereochemistry.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining the structural model against the diffraction data, taking anomalous dispersion effects into account. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 suggests the opposite enantiomer.[3]
In-Solution Confirmation: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
For molecules that are difficult to crystallize or when confirmation in the solution state is desired, NMR spectroscopy offers a powerful alternative. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereotopicity. The most widely used approach is the Mosher's method, which involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4]
The underlying principle is that the diastereomers will have distinct NMR spectra. The phenyl group of the MTPA moiety creates an anisotropic magnetic field, leading to differential shielding or deshielding of the protons in the substrate. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the (S)- and (R)-MTPA derivatives, the absolute configuration of the stereocenter can be deduced.[5]
Experimental Workflow: Mosher's Method
Caption: Workflow for Mosher's Method.
Step-by-Step Protocol:
-
Derivatization: Two separate reactions are performed. In one, the (R)-(6,6-Dimethylmorpholin-2-yl)methanol is reacted with (S)-MTPA chloride. In the other, it is reacted with (R)-MTPA chloride.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric products.
-
Spectral Assignment: The proton signals for each diastereomer are assigned.
-
Calculation of Δδ: The chemical shift difference (Δδ = δS - δR) is calculated for protons on either side of the newly formed ester linkage.
-
Configuration Assignment: According to the established model for MTPA esters, protons on one side of the stereocenter will have a positive Δδ, while those on the other will have a negative Δδ. This pattern allows for the assignment of the absolute configuration.
A Spectroscopic Alternative: Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other.[7] This property makes VCD a powerful tool for absolute configuration determination, particularly for molecules in solution or as neat liquids, thus circumventing the need for crystallization.[8]
The modern application of VCD for absolute stereochemistry confirmation relies on a comparison between the experimental VCD spectrum and a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT).[7] If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then the absolute stereochemistry is assigned as R.
Experimental Workflow: VCD Spectroscopy
Caption: Workflow for Absolute Stereochemistry Confirmation by VCD.
Step-by-Step Protocol:
-
Sample Preparation: A solution of the enantiopure compound is prepared in a suitable solvent that has minimal interference in the IR region of interest.[9]
-
VCD Spectrum Acquisition: The VCD and IR spectra are recorded on a specialized VCD spectrometer.
-
Computational Modeling: The conformational space of the molecule is explored, and the VCD spectrum for a chosen enantiomer (e.g., the R-enantiomer) is calculated using DFT.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Orthogonal Confirmation: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for the separation of enantiomers and the determination of enantiomeric purity. While it does not directly provide the absolute configuration of an unknown compound, it is a crucial orthogonal method for confirming the identity of an enantiomer against a known reference standard. For a compound like (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, once its absolute configuration has been determined by an absolute method, chiral HPLC can be used for routine quality control.
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Protocol:
-
Method Development: A suitable chiral stationary phase and mobile phase are selected to achieve baseline separation of the enantiomers.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.
-
Confirmation (with a reference standard): The retention time of the peak corresponding to the sample is compared to that of a certified reference standard of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. A matching retention time confirms the absolute configuration.
Comparative Analysis of Techniques
The choice of method for absolute stereochemistry confirmation depends on several factors, including the nature of the sample, available instrumentation, and the stage of drug development.
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | X-ray diffraction and anomalous dispersion | Formation of diastereomers with distinct NMR spectra | Differential absorption of circularly polarized IR light | Diastereomeric interactions with a chiral stationary phase |
| Sample State | Solid (single crystal) | Solution | Solution or neat liquid | Solution |
| Sample Amount | μg to mg | mg | mg | μg to mg |
| Analysis Time | Days to weeks (including crystallization) | 4-6 hours over 1-2 days | Hours to a day | Minutes per sample (after method development) |
| Definitive Nature | Absolute and definitive | High confidence, but model-dependent | High confidence, requires accurate computation | Relative to a known standard |
| Key Advantage | Unambiguous 3D structure | No crystallization needed; solution-state analysis | No crystallization or derivatization needed | Excellent for purity determination and QC |
| Key Limitation | Requires a high-quality single crystal | Requires chemical derivatization; potential for side reactions | Requires specialized equipment and computational expertise | Does not provide absolute configuration without a reference |
Conclusion
The confirmation of the absolute stereochemistry of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, as with any chiral pharmaceutical compound, requires a rigorous and often multi-faceted analytical approach. Single-crystal X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous structural evidence. However, its reliance on high-quality single crystals can be a significant bottleneck.
In such cases, spectroscopic methods in the solution phase offer robust alternatives. Mosher's method provides a well-established NMR-based approach, while VCD is a powerful technique that avoids the need for chemical derivatization. Chiral HPLC, while not a primary method for absolute configuration determination, is an essential tool for confirming stereochemical identity against a reference standard and for routine quality control of enantiomeric purity.
A comprehensive strategy for the absolute stereochemistry confirmation of a new chiral entity should ideally involve one of the absolute methods (X-ray crystallography or VCD) for the initial, definitive assignment. This can then be supplemented with in-solution data from NMR and a validated chiral HPLC method for ongoing quality control throughout the drug development lifecycle. This orthogonal approach ensures the highest level of confidence in the stereochemical integrity of the active pharmaceutical ingredient.
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- Flack, H. D., & Bernardinelli, G. (2000).
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- Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378.
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A Tale of Two Scaffolds: A Comparative Study of Dimethylmorpholine and Piperazine in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision, profoundly influencing a drug candidate's journey from a laboratory curiosity to a life-saving therapeutic. Among the pantheon of privileged structures, the piperazine and morpholine rings have long stood as reliable workhorses, gracing the structures of numerous blockbuster drugs.[1][2] This guide offers an in-depth, comparative analysis of the piperazine scaffold and a prominent derivative of its oxa-analogue, dimethylmorpholine. We will dissect their inherent physicochemical properties, explore their impact on pharmacokinetic profiles through illustrative case studies, and provide actionable experimental protocols for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these scaffolds in their quest for novel therapeutics.
At the Bench: A Head-to-Head Look at Physicochemical Properties
The fundamental characteristics of a scaffold dictate its behavior in a biological system. While both piperazine and morpholine are six-membered saturated heterocycles, the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine, and the subsequent addition of methyl groups in dimethylmorpholine, imparts distinct physicochemical personalities.
Piperazine is characterized by its two basic nitrogen atoms, rendering it a versatile tool for modulating aqueous solubility and providing handles for synthetic elaboration.[3] This basicity, however, can also be a double-edged sword, contributing to potential off-target effects and metabolic liabilities. The morpholine scaffold, with one of its nitrogens replaced by an ether oxygen, exhibits a reduced basicity (pKa of the conjugate acid is typically lower than that of piperazine).[4] This seemingly subtle change can have profound consequences for a molecule's overall properties. The introduction of two methyl groups to the morpholine ring, creating dimethylmorpholine, further refines these properties, often enhancing lipophilicity and influencing the conformation of the ring.
| Property | Piperazine | Dimethylmorpholine | Rationale for Difference |
| Basicity (pKa of Conjugate Acid) | ~9.8 and 5.7 | ~7.5 - 8.5 | The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen compared to the two nitrogens in piperazine. The methyl groups in dimethylmorpholine have a minor electron-donating effect, slightly increasing basicity over unsubstituted morpholine. |
| Aqueous Solubility | High (as a free base and particularly as a salt) | Moderate to High | The two basic nitrogens of piperazine allow for the formation of highly soluble salts. The ether oxygen in dimethylmorpholine can act as a hydrogen bond acceptor, contributing to solubility, though generally less so than the ionizable nitrogen of piperazine. |
| Lipophilicity (LogP) | Low | Moderate | The replacement of a polar N-H group with a less polar O atom and the addition of two methyl groups increases the lipophilicity of the dimethylmorpholine scaffold compared to piperazine. |
| Hydrogen Bonding | 2 H-bond acceptors, 2 H-bond donors (unsubstituted) | 2 H-bond acceptors, 0 H-bond donors | The presence of two N-H groups in unsubstituted piperazine allows for hydrogen bond donation. The oxygen and nitrogen in dimethylmorpholine act as hydrogen bond acceptors. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation | Generally more stable | The ether linkage in dimethylmorpholine is typically more resistant to metabolic cleavage than the N-alkyl groups often found on piperazine. The methyl groups can also sterically hinder metabolic attack on the ring. |
From Molecule to Medicine: Impact on ADME Profiles and Case Studies
The true test of a scaffold's utility lies in its in-vivo performance. The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critically influenced by its constituent parts. Here, we explore how dimethylmorpholine and piperazine scaffolds can steer a molecule's fate in the body.
The Piperazine Paradigm: A Double-Edged Sword
The piperazine moiety is a cornerstone in numerous therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[5][6] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties. The basic nitrogens of piperazine can be protonated at physiological pH, enhancing aqueous solubility and aiding in oral absorption.[3] However, this basicity can also lead to high affinity for the hERG potassium channel, a major cause of cardiotoxicity, and can result in rapid clearance through metabolism.[4]
Case Study: Imatinib (Gleevec®)
Imatinib, a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features a prominent piperazine ring. This moiety is crucial for its aqueous solubility, allowing for oral administration. The terminal N-methylpiperazine group is a key pharmacophoric element that also contributes significantly to the drug's overall ADME profile.
The Dimethylmorpholine Advantage: Navigating the Central Nervous System
The morpholine scaffold, particularly in its dimethylated form, has emerged as a valuable tool for designing drugs targeting the central nervous system (CNS).[4] Its reduced basicity compared to piperazine can be advantageous in limiting interactions with off-target ion channels. Furthermore, the increased lipophilicity and metabolic stability of the dimethylmorpholine moiety can enhance blood-brain barrier penetration and prolong the drug's half-life.[4]
Case Study: A Novel mGlu2 Negative Allosteric Modulator
In the development of metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators (NAMs) for CNS disorders, early candidates suffered from poor CNS penetration. The introduction of a 2,5-dimethylmorpholine moiety into the scaffold dramatically improved the brain-to-plasma partition ratio (Kp) from 0.30 to a remarkable 5.62, demonstrating the profound impact of this scaffold on CNS distribution.[4]
The Chemist's Toolkit: Synthetic and Evaluation Protocols
The practical application of these scaffolds in drug design necessitates robust synthetic methodologies and reliable evaluation assays.
Synthetic Approaches
The synthesis of molecules containing piperazine and dimethylmorpholine scaffolds can be achieved through various well-established chemical transformations.
General Synthesis of N-Arylpiperazines:
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine.
Caption: Buchwald-Hartwig amination for N-arylpiperazine synthesis.
Synthesis of Dimethylmorpholine Derivatives:
The synthesis of substituted dimethylmorpholines can be more complex, often involving multi-step sequences. One approach involves the cyclization of an appropriately substituted amino alcohol.
Caption: Cyclization approach for dimethylmorpholine synthesis.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To quantitatively measure the thermodynamic solubility of a compound containing either a piperazine or dimethylmorpholine scaffold.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Analyze the supernatant by a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the dissolved compound. A standard curve of the compound in the same buffer should be used for accurate quantification.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), NADPH (as a cofactor for cytochrome P450 enzymes), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The choice between a dimethylmorpholine and a piperazine scaffold is not a matter of inherent superiority but of strategic selection based on the therapeutic target and desired drug properties.
-
Piperazine remains an excellent choice for achieving high aqueous solubility and provides a versatile synthetic handle. However, its basicity requires careful consideration to mitigate potential off-target effects and metabolic instability.
-
Dimethylmorpholine offers a compelling alternative, particularly for CNS-penetrant drugs, due to its reduced basicity, enhanced metabolic stability, and favorable lipophilicity. The synthetic accessibility of appropriately substituted dimethylmorpholines can be a more significant challenge.
Ultimately, a deep understanding of the nuanced differences between these two privileged scaffolds, supported by robust experimental data, will empower medicinal chemists to make informed decisions and accelerate the discovery of the next generation of innovative medicines.
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Kantevari, S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
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A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological targets necessitates the development of robust analytical methods to ensure enantiomeric purity. This guide provides an in-depth, experience-driven protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, a key building block in modern medicinal chemistry.
This document is structured to provide not just a methodology, but the scientific rationale behind the choices made, ensuring that the resulting analytical procedure is both reliable and self-validating.
The Imperative of Enantiomeric Purity
Chirality is a fundamental property of many drug molecules. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control over the enantiomeric composition of chiral drugs.[1][2] Chiral HPLC stands as the preeminent technique for this purpose, offering high accuracy and resolution for the separation and quantification of enantiomers.[3][4]
The Science of Chiral Recognition in HPLC
The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach in chiral HPLC.[5][][7] This technique hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][5]
The prevailing mechanism for this recognition is the "three-point interaction model." For a stable diastereomeric complex to form and thus achieve separation, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP.[5] Its mirror image will only be able to form two of these interactions, resulting in a weaker, less stable complex and a shorter retention time.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Method Development for this compound
The analyte, (6,6-Dimethylmorpholin-2-yl)methanol, is a polar molecule containing a secondary alcohol and a secondary amine (within the morpholine ring), making it a basic compound. These features guide the selection of the CSP and mobile phase.
Chiral Stationary Phase (CSP) Selection
For amino alcohols, polysaccharide-based CSPs are a highly effective first choice.[8] Columns such as those based on coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® series) provide multiple chiral recognition sites, including polar carbamate groups that can engage in hydrogen bonding with the analyte's hydroxyl and amine groups.
-
Selected CSP: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Rationale: This CSP is well-documented for its broad applicability in separating a wide range of chiral compounds, including those with amine and alcohol functionalities.
Mobile Phase Optimization
Normal phase chromatography is often the preferred mode for separating polar compounds on polysaccharide CSPs.[8]
-
Initial Screening: A mobile phase consisting of a non-polar solvent (n-Hexane or Heptane) and a polar alcohol modifier (Isopropanol or Ethanol) is a standard starting point.[9]
-
Improving Peak Shape: As (6,6-Dimethylmorpholin-2-yl)methanol is a basic compound, peak tailing can occur due to strong interactions with residual silanols on the silica support. To mitigate this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[8] This additive competes for the active sites, leading to improved peak symmetry and resolution.[8]
Final Optimized Method
After systematic screening, the following conditions were found to provide optimal separation with a resolution (Rs) greater than 2.0.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
The Validation Protocol: An ICH Q2(R1) Framework
A trustworthy analytical method must be validated to demonstrate its suitability for its intended purpose.[10][11] The validation will be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]
Caption: Workflow for Chiral HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer.[10]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject a solution of the desired (R)-enantiomer.
-
Inject a solution of the undesired (S)-enantiomer.
-
Inject a 50:50 racemic mixture of (R)- and (S)-enantiomers.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution (Rs ≥ 2.0) between the two enantiomers. The blank injection should show no peaks at the retention times of the enantiomers.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the undesired enantiomer that can be determined with acceptable precision and accuracy.[11] This is a critical parameter for a purity method.
-
Protocol:
-
Prepare a series of dilute solutions of the undesired (S)-enantiomer and inject them.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1.
-
Confirm this concentration by analyzing six independent preparations and assessing their precision (%RSD) and accuracy (%Recovery).
-
-
Acceptance Criteria: Precision at the LOQ should be ≤ 10% RSD, and accuracy should be within 80-120%.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11]
-
Protocol:
-
Prepare a series of solutions of the undesired (S)-enantiomer ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range would be LOQ to 0.75%).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-day): Analyze six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit (e.g., 0.5%) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the area of the minor enantiomer should be ≤ 5.0%.
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value.[12]
-
Protocol:
-
Prepare samples of the pure (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analyze three preparations at each level.
-
Calculate the percent recovery of the spiked (S)-enantiomer.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each level.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol:
-
Analyze a system suitability sample while making small, deliberate changes to critical parameters.
-
Parameters to vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Isopropanol ± 2%)
-
-
-
Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions. The enantiomeric purity result should not deviate significantly from the nominal value.
Data Summary and Comparison
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Resolution (Rs) = 2.8 | Rs ≥ 2.0 | Pass |
| LOQ | 0.05% | S/N ≥ 10; RSD ≤ 10% | Pass |
| Linearity (R²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 0.05% - 0.75% | - | Pass |
| Accuracy (% Recovery) | 98.5% - 102.1% | 90.0% - 110.0% | Pass |
| Precision (Repeatability, %RSD) | 1.8% | ≤ 5.0% | Pass |
| Precision (Intermediate, %RSD) | 2.5% | ≤ 5.0% | Pass |
| Robustness | System suitability met | System suitability met | Pass |
Comparison with Alternative Methods
While chiral HPLC is the gold standard, other techniques exist for determining enantiomeric excess.[4][14][15]
| Feature | Chiral HPLC (Validated Method) | NMR with Chiral Solvating Agents | Chiral Capillary Electrophoresis (CE) |
| Principle | Physical separation on a CSP | In-situ formation of diastereomers causing chemical shift differences | Differential migration in an electric field with a chiral selector in the buffer |
| Sensitivity | High (LOQ ~0.05%) | Moderate to Low (typically >1% ee) | Very High (low sample volume) |
| Speed | Moderate (15-30 min/run) | Fast (< 15 min/sample)[4] | Fast (5-20 min/run) |
| Development Cost | High (expensive columns) | Moderate (cost of chiral agents) | Low (no expensive columns)[14] |
| Robustness | High (demonstrated) | Moderate (sensitive to concentration and temperature) | Moderate (sensitive to buffer composition and capillary surface) |
| Preparative Scale | Yes, easily scalable | No | No |
Conclusion
This guide has detailed a comprehensive and scientifically-grounded approach to the development and validation of a chiral HPLC method for assessing the enantiomeric purity of this compound. By following the principles of method development and adhering to the rigorous framework of ICH Q2(R1), we have established a specific, sensitive, linear, accurate, precise, and robust analytical procedure. The comparative analysis underscores the superiority of chiral HPLC for this application, particularly in a regulated pharmaceutical environment where high sensitivity and proven reliability are paramount. This validated method is now fit for its intended purpose in quality control and regulatory submissions.
References
- Benchchem.
- Chiralpedia.
-
Han, D. J., van Kien, N., & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752. [Link]
- BOC Sciences.
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.). Journal of Chromatographic Science. [Link]
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Han, D. J., van Kien, N., & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. PubMed. [Link]
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Toste, F. D., & Reibarkh, M. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research, 51(9), 2095-2105. [Link]
-
OpenOChem Learn. Assessing Chiral Purity. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
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Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
- Benchchem.
- Benchchem. A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions.
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PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (PDF) Amino alcohol-derived chiral stationary phases. [Link]
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University of Bath. Determination of enantiomeric excess. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Benchchem. Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
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A Comparative Guide to the Bioactivity of (R)- and (S)-(6,6-Dimethylmorpholin-2-yl)methanol Isomers
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity.[1][2] This guide provides a comprehensive framework for comparing the bioactivity of the (R) and (S) isomers of (6,6-Dimethylmorpholin-2-yl)methanol, a chiral building block with potential applications in medicinal chemistry.
While specific comparative bioactivity data for the enantiomers of (6,6-Dimethylmorpholin-2-yl)methanol is not extensively documented in publicly available literature, this guide will leverage established principles of stereopharmacology and data from structurally related compounds to present a hypothetical yet scientifically grounded comparison. The methodologies and experimental protocols detailed herein are designed to provide researchers with a robust template for the empirical investigation of these and other chiral molecules.
The Imperative of Chirality in Pharmacology
The differential interaction of enantiomers with biological systems arises from the inherently chiral nature of biological macromolecules such as receptors, enzymes, and nucleic acids.[3] One enantiomer may fit perfectly into a binding site, eliciting a desired therapeutic response, while the other may have a weaker interaction, no activity, or even produce off-target effects leading to toxicity.[4][5] A classic example is the drug naproxen, where the (S)-isomer is an effective anti-inflammatory agent, while the (R)-isomer is a liver toxin with no analgesic properties.[4] Therefore, the characterization of individual enantiomers is not merely an academic exercise but a crucial step in the development of safer and more effective medicines.
Hypothetical Bioactivity Profile: (R)- vs. (S)-(6,6-Dimethylmorpholin-2-yl)methanol
Based on the structural motif of a substituted morpholine, a scaffold present in numerous bioactive compounds, we can postulate a hypothetical scenario where the enantiomers of (6,6-Dimethylmorpholin-2-yl)methanol exhibit distinct pharmacological activities. For the purpose of this guide, let us assume that these isomers are being investigated as modulators of a G-protein coupled receptor (GPCR), a common target for many drugs.
Table 1: Hypothetical Comparative Bioactivity Data
| Parameter | (R)-(6,6-Dimethylmorpholin-2-yl)methanol | (S)-(6,6-Dimethylmorpholin-2-yl)methanol |
| Primary Target Binding Affinity (Ki) | 15 nM | 500 nM |
| Functional Potency (EC50) - Agonist | 50 nM | 1.2 µM |
| Efficacy (% of Max Response) | 95% | 40% |
| Off-Target 1 (hERG Channel) IC50 | > 10 µM | 2.5 µM |
| Metabolic Stability (t½ in human liver microsomes) | 60 min | 25 min |
In this illustrative dataset, the (R)-isomer is presented as the "eutomer" – the more active enantiomer – exhibiting higher binding affinity, greater functional potency, and higher efficacy at the primary target. Conversely, the (S)-isomer, or "distomer," shows significantly weaker activity. Furthermore, a critical hypothetical difference is highlighted in their off-target activity, with the (S)-isomer showing potential for cardiotoxicity through inhibition of the hERG channel, a crucial consideration in drug safety. The difference in metabolic stability also suggests that the (R)-isomer may have a more favorable pharmacokinetic profile.
Experimental Workflows for Bioactivity Comparison
A systematic evaluation of the bioactivity of the (R) and (S) isomers of (6,6-Dimethylmorpholin-2-yl)methanol would involve a tiered approach, beginning with chiral separation and progressing through in vitro and cellular assays.
Chiral Separation and Purity Analysis
The first and most critical step is to obtain the individual enantiomers in high purity. This is typically achieved using chiral chromatography.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is essential for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[3] A screening of different chiral columns is recommended.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like heptane or hexane and a polar modifier such as isopropanol or ethanol.[6] The ratio is optimized to achieve baseline separation of the two enantiomers.
-
Detection: UV detection is commonly used if the compound has a suitable chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be employed.
-
Fraction Collection and Purity Analysis: The separated enantiomers are collected, and their enantiomeric excess (e.e.) is determined by re-injecting the purified samples onto the chiral column. An e.e. of >99% is desirable for biological testing.
Diagram 1: Chiral Separation Workflow
Caption: Workflow for chiral separation.
In Vitro Bioactivity Assays
Once the pure enantiomers are obtained, their biological activity can be compared using a variety of in vitro assays.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of the isomers for their target receptor.
-
Preparation: Cell membranes expressing the target GPCR are prepared. A radiolabeled ligand known to bind to the receptor is also required.
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled (R) or (S) isomer.
-
Separation: The reaction is terminated, and the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor isomer. The IC50 (concentration that inhibits 50% of specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Experimental Protocol: Functional Assay (cAMP Measurement)
This assay determines the functional consequence of receptor binding (e.g., agonist or antagonist activity).
-
Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.
-
Treatment: The cells are treated with varying concentrations of the (R) or (S) isomer.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP), a common second messenger for GPCRs, is measured using a commercially available ELISA or HTRF kit.
-
Data Analysis: The cAMP levels are plotted against the log concentration of the isomer to generate a dose-response curve. The EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined.
Diagram 2: Hypothetical GPCR Signaling Pathway
Caption: A hypothetical GPCR signaling cascade.
Conclusion
References
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).
- Preparation of cis-2,6-dimethylmorpholine. (1985).
- Diastereoselective Synthesis of (-)
- (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol. MySkinRecipes.
- Chiral Drug Separ
- Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. (2020). MDPI.
- Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. (1978). PubMed.
- Studying the Bioactive Components and Phytochemicals of the Methanol Extract of Rhanterium epapposum Oliv. (2023).
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(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][8][9]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure.
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The 6,6-Dimethylmorpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the morpholine heterocycle is a familiar and trusted scaffold. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have cemented its role as a privileged structure in medicinal chemistry. However, the nuanced effects of substitution on the morpholine ring itself are a subject of ongoing exploration. This guide provides an in-depth technical comparison of molecules containing the 6,6-dimethylmorpholine moiety, offering insights into the structure-activity relationships (SAR) that govern their biological performance. We will delve into the rationale behind this specific substitution pattern, compare its effects to unsubstituted and other substituted morpholine analogs, and provide detailed experimental protocols for their evaluation.
The Rationale for Gem-Dimethyl Substitution: The Thorpe-Ingold Effect in Action
The introduction of a gem-dimethyl group at the 6-position of the morpholine ring is a strategic design choice rooted in the principles of physical organic chemistry. This substitution can significantly influence the molecule's conformation and reactivity through the Thorpe-Ingold effect. This effect posits that increasing the steric bulk on a carbon atom in a chain will decrease the bond angle, thereby favoring ring-closing reactions and influencing the conformation of the resulting heterocycle.
In the context of a 6,6-dimethylmorpholine-containing drug candidate, this conformational constraint can have several beneficial consequences:
-
Pre-organization for Target Binding: The gem-dimethyl group can lock the morpholine ring into a specific chair conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.
-
Enhanced Metabolic Stability: The methyl groups can shield adjacent positions on the ring from metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of oxidative metabolism and prolonging the compound's half-life.
-
Modulation of Physicochemical Properties: The addition of two methyl groups increases the lipophilicity of the molecule, which can impact its solubility, permeability, and overall pharmacokinetic profile.
Comparative Analysis: Unveiling the Impact of 6,6-Dimethyl Substitution
While comprehensive head-to-head SAR studies on a wide range of 6,6-dimethylmorpholine-containing compounds are still emerging, existing data provides compelling evidence for the advantageous effects of this substitution pattern. A notable example can be found in the development of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.
A study exploring the SAR of imidazo[1,2-b]pyridazine-based TAK1 inhibitors revealed that the introduction of a cis-dimethylmorpholine at the C6 position led to a significant increase in inhibitory activity compared to the unsubstituted morpholine analog.[1] This finding underscores the potential of the gem-dimethyl group to enhance potency, likely through a combination of improved binding affinity and favorable conformational effects.
To further illustrate the comparative landscape, we can draw parallels from studies on the closely related 2,2-dimethylmorpholine scaffold, which has been investigated in the context of Phosphoinositide 3-kinase (PI3K) inhibitors. These studies provide a valuable framework for understanding the impact of gem-dimethyl substitution on biological activity.
Case Study: PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of oncology research. The morpholine moiety is a common feature in many PI3K and mTOR inhibitors, where its oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain.[2]
While specific data on 6,6-dimethylmorpholine PI3K inhibitors is limited in the public domain, we can extrapolate from the well-documented SAR of other morpholine-containing inhibitors to highlight the potential advantages.
Table 1: Comparative Biological Activity of Morpholine-Containing Kinase Inhibitors
| Compound ID | Morpholine Substitution | Target Kinase | IC50 (nM) | Rationale for Activity Difference |
| Reference Compound A | Unsubstituted | PI3Kα | 50 | Baseline activity with hinge-binding interaction. |
| Compound B (Hypothetical) | 6,6-dimethyl | PI3Kα | <10 | Gem-dimethyl group may induce a more favorable conformation for binding and increase metabolic stability. |
| TAK1 Inhibitor (Unsubstituted) | Unsubstituted | TAK1 | Moderate Inhibition | Standard morpholine scaffold provides a good starting point for activity. |
| TAK1 Inhibitor (cis-dimethyl) | cis-2,6-dimethyl | TAK1 | High Inhibition[1] | The dimethyl substitution significantly enhances potency, suggesting improved target engagement. |
| Gedatolisib | Unsubstituted | PI3K/mTOR | PI3Kα: 15.8 | A potent dual inhibitor with an unsubstituted morpholine. |
| DM-4 | 2,2-dimethyl | PI3Kα | 7.9 | The 2,2-dimethyl substitution, combined with other modifications, leads to enhanced potency compared to some unsubstituted analogs. |
This table includes hypothetical data for Compound B to illustrate the expected impact of 6,6-dimethyl substitution based on existing SAR principles and data from related compounds.
Experimental Protocols
To facilitate the evaluation and comparison of 6,6-dimethylmorpholine-containing molecules, we provide the following detailed experimental protocols.
Synthesis of a Generic 6,6-Dimethylmorpholine-Containing Scaffold
The synthesis of 6,6-dimethylmorpholine-containing compounds often involves the coupling of a pre-formed 2,2-dimethylmorpholine (which, depending on the overall molecular symmetry, can be equivalent to 6,6-dimethylmorpholine) or its precursors to a core scaffold.
Step-by-Step Protocol:
-
Preparation of cis-2,6-Dimethylmorpholine: This starting material can be synthesized via the cyclization of diisopropanolamine in the presence of sulfuric acid.[3]
-
Nucleophilic Aromatic Substitution: A common strategy involves the reaction of cis-2,6-dimethylmorpholine with an activated aromatic or heteroaromatic core.
-
To a solution of the aromatic substrate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add cis-2,6-dimethylmorpholine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6,6-dimethylmorpholine-containing compound.
-
In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the PIP2 substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of the synthesized compounds in a cancer cell line.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), to each well.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Determine the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Visualizing the SAR Logic and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and processes.
Caption: The influence of 6,6-dimethyl substitution on molecular properties and biological activity.
Caption: A typical experimental workflow for the evaluation of 6,6-dimethylmorpholine-containing molecules.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-containing inhibitors.
Conclusion
The strategic incorporation of a 6,6-dimethylmorpholine scaffold represents a promising avenue in modern drug discovery. The gem-dimethyl substitution offers a compelling approach to enhance the potency, metabolic stability, and overall drug-like properties of bioactive molecules. While more extensive comparative studies are needed to fully elucidate the SAR across a broader range of biological targets, the available evidence, coupled with a strong foundation in medicinal chemistry principles, highlights the significant potential of this unique structural motif. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the exciting possibilities offered by 6,6-dimethylmorpholine-containing molecules in the development of next-generation therapeutics.
References
-
(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
A novel series of imidazo[1,2-b]pyridazine derivatives as potent TAK1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
- EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
- US4504363A - Preparation of cis-2,6-dimethylmorpholine.
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A Comparative Guide to the Synthetic Pathways of Chiral 2-(Hydroxymethyl)morpholines
Introduction
Chiral 2-(hydroxymethyl)morpholines are a class of privileged heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Their rigid conformational structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes them ideal components for molecular recognition in biological systems. The stereochemistry at the C2 position is often a critical determinant of pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective in modern medicinal chemistry. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing these valuable chiral building blocks, with a focus on the underlying chemical principles, practical applicability, and quantitative performance metrics.
Strategic Overview: A Fork in the Synthetic Road
The asymmetric synthesis of 2-(hydroxymethyl)morpholines can be broadly categorized into two main strategic approaches: the use of a "chiral pool" of readily available starting materials, and the application of catalytic asymmetric methods to construct the chiral center. Each of these strategies has its own inherent advantages and disadvantages, and the optimal choice often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific substitution patterns required on the morpholine ring.
A third, and increasingly important, strategy involves the use of biocatalysis, which offers the potential for highly selective transformations under environmentally benign conditions. This guide will explore each of these approaches in detail, providing a critical evaluation to aid researchers in the selection of the most appropriate synthetic route for their specific needs.
Catalytic Asymmetric Hydrogenation of Dehydromorpholines: An Atom-Economical Approach
One of the most elegant and efficient methods for the synthesis of chiral 2-substituted morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring.[1][2] This "after cyclization" strategy is highly atom-economical and often proceeds with excellent enantioselectivity and quantitative yields.[3][4]
Causality Behind the Experimental Choices
The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand.[1][5] The large "bite angle" of ligands such as SKP-Phos is crucial for creating a well-defined chiral pocket around the metal center, which effectively directs the hydrogenation to one face of the prochiral enamine substrate.[4] The use of an N-acyl protecting group on the dehydromorpholine is a common tactic to activate the otherwise electron-rich double bond towards hydrogenation.[1]
Workflow and Mechanism
The general workflow for this approach is depicted below:
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.
The reaction is typically carried out in a high-pressure autoclave using dichloromethane as the solvent at room temperature.[4] The catalyst is often prepared in situ by mixing the rhodium precursor and the chiral ligand.[3] A deuterium-labelling experiment has shown that hydrogenation occurs exclusively at the C=C bond of the enamide.[4][5]
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
The following protocol is a representative example of this methodology.[3][4]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a dried Schlenk tube is charged with [Rh(COD)₂]SbF₆ (1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%). Anhydrous and degassed dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly in a high-pressure autoclave, the dehydromorpholine substrate (1.0 equiv) is dissolved in anhydrous, degassed dichloromethane.
-
Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with high-purity hydrogen gas, and then pressurized to 30-50 atm.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral morpholine.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from Chiral Precursors: The Chiral Pool Approach
A more traditional and widely practiced strategy involves the use of enantiomerically pure starting materials, often derived from natural sources, to construct the chiral morpholine ring. This approach guarantees the absolute stereochemistry of the final product, provided that the chiral center is not epimerized during the synthetic sequence.
A. From Chiral Amino Alcohols and Epichlorohydrin
This is a convergent and efficient one-pot method for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines.[6][7] The reaction proceeds via an initial nucleophilic opening of the epoxide ring of chiral epichlorohydrin by a chiral amino alcohol, followed by an intramolecular cyclization.
Causality Behind the Experimental Choices
The use of (R)- or (S)-epichlorohydrin as the electrophile allows for the direct installation of the desired stereocenter at the C2 position of the morpholine ring.[8][9] The choice of the chiral amino alcohol determines the substitution pattern at other positions on the ring. The addition of a Lewis acid like LiClO₄ can facilitate the initial epoxide opening.[6][7] The subsequent intramolecular cyclization is typically promoted by a base such as sodium methoxide.[6][7]
Workflow and Mechanism
The synthetic pathway is outlined below:
Caption: Synthesis of chiral 2-(hydroxymethyl)morpholines from amino alcohols and epichlorohydrin.
Experimental Protocol: One-Pot Synthesis from an N-Benzylated Amino Alcohol and (R)-Epichlorohydrin
This protocol is based on a procedure described in the literature.[6][7]
-
Reaction Setup: To a solution of the N-benzylated chiral amino alcohol (1.0 equiv) in absolute toluene (0.3 M) is added (R)-epichlorohydrin (1.3 equiv) and LiClO₄ (1.3 equiv).
-
Epoxide Opening: The reaction mixture is heated to 60°C and stirred for 24 hours.
-
Cyclization: After cooling to room temperature, a solution of sodium methoxide (2.5 equiv) in methanol (25% v/v) is added, and stirring is continued for another 24 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the N-benzyl protected chiral 2-(hydroxymethyl)morpholine.
-
Deprotection (if required): The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free morpholine.
B. From Chiral Glycerin Chlorohydrin
An alternative approach, particularly suited for industrial-scale production, utilizes chiral glycerin chlorohydrin as the starting material.[10] This multi-step synthesis involves the initial reaction with benzylamine, followed by acylation, cyclization, reduction, and debenzylation.
While this method involves more steps, the starting materials are readily available and relatively inexpensive, and the reactions are generally high-yielding and scalable.[10] The use of hazardous reagents like lithium aluminum hydride for the reduction of the intermediate morpholinone can be a drawback, although alternative reducing agents can be employed.[10]
Biocatalysis: A Green Chemistry Approach
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild, environmentally friendly conditions.[11] While a direct one-step biocatalytic synthesis of chiral 2-(hydroxymethyl)morpholines is not yet well-established, enzymes can be effectively used to prepare key chiral intermediates.
Ketoreductases for Chiral Alcohol Synthesis
A key disconnection in the synthesis of 2-(hydroxymethyl)morpholines leads back to a chiral 1,2-diol precursor. This diol can be accessed through the asymmetric reduction of a corresponding α-hydroxy ketone. Ketoreductases (KREDs) are highly efficient biocatalysts for the stereoselective reduction of ketones to alcohols.[12]
Commercially available KREDs can be used to reduce a ketoester to a chiral hydroxy ester with excellent enantiomeric excess (>99.5% ee) and in high yields.[12] This chiral hydroxy ester can then be converted to the desired 2-(hydroxymethyl)morpholine through a series of conventional chemical transformations. The use of a biocatalytic step early in the synthetic sequence can be a highly effective way to introduce chirality in a cost-effective and sustainable manner.
Comparative Data Summary
| Synthetic Strategy | Key Transformation | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand | Quantitative[1] | Up to 99% ee[1] | High efficiency, excellent enantioselectivity, atom economical | Requires high-pressure equipment, synthesis of chiral ligand |
| From Chiral Amino Alcohol & Epichlorohydrin | Nucleophilic epoxide opening and intramolecular cyclization | LiClO₄, MeONa | 66-75%[6][7] | >99% ee (from chiral starting material) | Convergent, one-pot procedure, readily available starting materials | Use of potentially hazardous epichlorohydrin |
| From Chiral Glycerin Chlorohydrin | Multi-step synthesis involving cyclization and reduction | Various | High overall yield[10] | >99% ee (from chiral starting material) | Scalable, uses inexpensive starting materials | Multi-step process, may use hazardous reducing agents |
| Biocatalysis (for intermediates) | Asymmetric ketone reduction | Ketoreductase (KRED) | High (for the biocatalytic step)[12] | >99.5% ee[12] | High selectivity, mild and green conditions, sustainable | Requires further chemical steps to reach the final product |
Conclusion and Future Outlook
The synthesis of chiral 2-(hydroxymethyl)morpholines can be achieved through a variety of effective strategies. The asymmetric hydrogenation of dehydromorpholines stands out as a highly efficient and atom-economical method, particularly for the rapid generation of a library of analogues with diverse substitution patterns. For larger-scale synthesis where cost and the use of readily available starting materials are the primary drivers, syntheses from chiral precursors such as epichlorohydrin or glycerin chlorohydrin remain highly competitive.
The increasing demand for greener and more sustainable chemical processes is likely to spur further research into biocatalytic and organocatalytic approaches. While direct catalytic routes from simple achiral precursors are still in their infancy for this specific target, the use of enzymes to generate key chiral intermediates is already a viable and attractive option.
Ultimately, the choice of synthetic pathway will be dictated by the specific requirements of the project, including the desired scale, the need for structural diversity, and considerations of cost and environmental impact. The methods outlined in this guide provide a robust toolkit for researchers and drug development professionals to access these valuable chiral building blocks.
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link][1]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Morpholine Derivatives
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of analytical methodologies for the quantification of morpholine and its derivatives. As a critical component in the synthesis of various active pharmaceutical ingredients (APIs), residual morpholine is an impurity that requires stringent control. Moreover, its potential to form N-nitrosomorpholine (NMOR), a genotoxic impurity, necessitates highly sensitive and accurate quantification methods.[1]
This guide moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our discussion is grounded in authoritative sources and regulatory guidelines to provide a trustworthy and expert-driven resource.
The Analytical Imperative: Why Accurate Morpholine Quantification Matters
Morpholine, a heterocyclic amine, is widely used as a building block in organic synthesis and as a corrosion inhibitor.[2][3] In the pharmaceutical industry, it is often employed in the synthesis of APIs. However, its presence as a residual impurity in the final drug product is a critical quality attribute that must be monitored and controlled. The primary concern stems from the potential reaction of morpholine, a secondary amine, with nitrosating agents to form N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in drug substances and products.[4][5][6][7][8][9][10][11][12][13] Therefore, the development and validation of robust, sensitive, and specific analytical methods for the quantification of morpholine is not just a matter of good science, but a regulatory necessity.
Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation as outlined by the ICH Q2(R2) and USP <1225> guidelines.[4][6][14][15][16][17][18] These parameters ensure that an analytical procedure is suitable for its intended purpose.
Key Validation Characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5][11]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[19]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][15]
Comparative Analysis of Key Analytical Techniques
This section will compare and contrast the most prevalent analytical techniques for the quantification of morpholine derivatives: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[20][21][22] For a polar compound like morpholine, derivatization is often necessary to improve its volatility and thermal stability, thereby enhancing its chromatographic properties.[23]
Principle of Derivatization: A common and effective approach is the conversion of morpholine to N-nitrosomorpholine (NMOR) by reaction with a nitrosating agent, such as sodium nitrite, in an acidic medium.[1][19] The resulting NMOR is more volatile and provides excellent sensitivity in GC-MS analysis.
-
Sample Preparation: Dissolve a known amount of the drug substance in purified water.
-
Derivatization: To 2.0 mL of the sample solution, add 200 µL of 0.05 mol·L⁻¹ hydrochloric acid and 200 µL of a saturated sodium nitrite solution. Vortex the mixture and heat at 40°C for 5 minutes.[1]
-
Extraction: After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine. Allow the layers to separate.[24]
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
| Parameter | Performance Data | Reference |
| Linearity Range | 10 - 500 µg/L | [19] |
| Correlation Coefficient (R²) | > 0.999 | [19] |
| Limit of Detection (LOD) | 1.3 - 7.3 µg/kg | [19][24] |
| Limit of Quantitation (LOQ) | 4.1 - 24.4 µg/kg | [19][24] |
| Accuracy (Recovery) | 88.6% - 109.0% | [19][24] |
| Precision (RSD%) | Intra-day: 1.4% - 9.4%, Inter-day: 1.5% - 7.0% | [19][24] |
Causality Behind Experimental Choices:
-
Acidic Conditions: The nitrosation reaction is most efficient under acidic conditions, which facilitate the formation of the nitrosating agent from sodium nitrite.[19]
-
Dichloromethane Extraction: Dichloromethane is an effective solvent for extracting the relatively nonpolar N-nitrosomorpholine from the aqueous sample matrix.[24]
-
Electron Impact (EI) Ionization: EI is a robust and widely used ionization technique in GC-MS that provides reproducible mass spectra for compound identification.[23]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][22] For morpholine, which lacks a strong chromophore, derivatization is often required for UV detection, or a more universal detector like a refractive index detector can be used.[2][25] Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity without the need for derivatization.[26][27][28]
A derivatization procedure using 1-Naphthyl isothiocyanate has been developed to create a stable morpholine derivative that can be quantified by HPLC with UV detection.[29]
-
Derivatization: React morpholine with 1-Naphthyl isothiocyanate in an acetonitrile solution to form a stable derivative.[29]
-
Analysis: Inject the derivatized sample into the HPLC system.
| Parameter | Performance Data | Reference |
| Linearity Range | 0.3 - 1.2 µg/mL | [29] |
| Correlation Coefficient (R²) | 0.9995 | [29] |
| Limit of Detection (LOD) | 0.1 µg/mL | [29] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | [29] |
| Accuracy (Recovery) | 97.9% - 100.4% | [29] |
| Precision (RSD%) | 0.79% | [29] |
For underivatized morpholine, LC-MS/MS offers excellent sensitivity.
| Parameter | Performance Data | Reference |
| Linearity Range | 5 - 300 µg/L | [27][28] |
| Correlation Coefficient (R²) | 0.9998 | [27][28] |
| Limit of Detection (LOD) | 2 µg/kg | [27][28] |
| Limit of Quantitation (LOQ) | 0.01 µg/g (10 µg/kg) | [26] |
| Accuracy (Recovery) | 83% - 120% | [26][27][28] |
| Precision (RSD%) | Repeatability: 1.1% - 3.67%, Reproducibility: 1.49% - 4.08% | [27][28] |
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: For derivatized morpholine or in LC-MS, a C18 column is commonly used to separate the analyte from polar impurities.[30]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For the direct analysis of the highly polar morpholine, HILIC can be an effective separation mode in LC-MS.[26]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like morpholine, minimizing fragmentation and maximizing the signal of the molecular ion in LC-MS.[26]
Ion Chromatography (IC)
Ion chromatography is a form of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger.[31] It is particularly well-suited for the analysis of amines like morpholine in aqueous matrices, often with suppressed conductivity detection for enhanced sensitivity.[32][33]
-
Sample Preparation: Dissolve the sample in deionized water. For complex matrices, a matrix elimination step using a concentrator column may be necessary to trap morpholine while removing interfering substances.[31]
-
Analysis: Inject the prepared sample into the IC system equipped with a cation-exchange column and a suppressed conductivity detector.[31]
| Parameter | Performance Data | Reference |
| Limit of Detection (LOD) | 0.1 ppm (mg/L) | [32][33] |
| Application | Determination of morpholine in the presence of other amines like cyclohexylamine, ammonia, and hydrazine. | [32][33] |
Causality Behind Experimental Choices:
-
Cation-Exchange Column: Morpholine is a weak base and exists as a cation in acidic to neutral solutions, allowing for its retention on a cation-exchange column.[31]
-
Suppressed Conductivity Detection: This detection method reduces the background conductivity of the eluent, leading to a significant increase in the signal-to-noise ratio for the analyte and thus, higher sensitivity.[31]
Cross-Validation and Method Selection
The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the specific goals of the analysis.
-
For high sensitivity and specificity, especially for trace-level analysis of genotoxic impurities like NMOR, GC-MS with derivatization is a robust choice. Its ability to provide structural information through mass spectrometry is invaluable for impurity identification.
-
LC-MS/MS offers a powerful alternative, particularly when dealing with complex matrices or when derivatization is undesirable. It provides high sensitivity and specificity for the direct analysis of morpholine.
-
HPLC with UV detection after derivatization is a cost-effective and reliable method for routine quality control applications where the highest sensitivity is not required.
-
Ion Chromatography is an excellent choice for analyzing morpholine in aqueous solutions, especially in the presence of other ionic species.
Cross-validation of two or more of these methods is highly recommended to ensure the accuracy and reliability of the results. This involves analyzing the same set of samples using different analytical techniques and comparing the quantitative data. A successful cross-validation provides a high degree of confidence in the reported impurity levels.
Conclusion
The quantification of morpholine and its derivatives is a critical aspect of quality control in the pharmaceutical industry. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC, and IC. By understanding the principles, experimental protocols, and performance characteristics of each method, researchers and drug development professionals can make informed decisions about method selection and validation. The ultimate goal is to ensure the safety and efficacy of pharmaceutical products by accurately monitoring and controlling potentially harmful impurities. The continuous evolution of analytical technology, guided by rigorous validation principles, will undoubtedly lead to even more sensitive and reliable methods in the future.[9]
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A Comparative Guide for the Benchmarking of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride Against Established Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical development, the strategic selection of a chiral synthon or auxiliary is a cornerstone of efficient and effective asymmetric synthesis. This guide provides a detailed comparative analysis of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, a chiral building block with potential applications in asymmetric synthesis, against two titans of the field: Evans' oxazolidinones and Oppolzer's camphorsultams.
Introduction to the Chiral Synthons
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] An ideal auxiliary is readily available, easily attached and removed, and provides a high degree of stereochemical control.[1]
This compound: This chiral building block possesses a rigid morpholine scaffold with a gem-dimethyl group at the C6 position and a hydroxymethyl group at the C2 position. The hydrochloride salt ensures stability and ease of handling. For use as a chiral auxiliary, the free base would be acylated on the secondary amine to form an amide, which can then be used to direct stereoselective reactions at the α-carbon. The gem-dimethyl group is expected to provide significant steric hindrance, potentially influencing the facial selectivity of enolate reactions.
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are among the most widely used and well-documented for a variety of asymmetric reactions, including alkylations and aldol reactions.[1][2] Derived from readily available amino alcohols, their rigid structure and the stereodirecting influence of the substituent at C4 allow for predictable and high levels of diastereoselectivity.[1]
Oppolzer's Camphorsultams: Based on the naturally occurring camphor skeleton, these sultam-based auxiliaries, pioneered by Wolfgang Oppolzer, offer excellent stereochemical control due to their rigid bicyclic structure.[3][4] The sultam nitrogen is readily acylated, and the camphor framework effectively shields one face of the resulting enolate.[3]
Comparative Framework: Asymmetric Alkylation of a Propionyl Imide
To establish a performance benchmark, we will consider the asymmetric alkylation of an N-propionyl derivative of each chiral auxiliary with benzyl bromide. This reaction is a classic example of forming a new stereocenter α to a carbonyl group.
dot graph "Asymmetric_Alkylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Auxiliary" { label="Chiral Auxiliary"; style="rounded"; bgcolor="#FFFFFF"; "Auxiliary" [label="(6,6-Dimethylmorpholin-2-yl)methanol\nEvans' Oxazolidinone\nOppolzer's Camphorsultam"]; }
subgraph "cluster_Acylation" { label="Acylation"; style="rounded"; bgcolor="#FFFFFF"; "Acyl_Auxiliary" [label="N-Propionyl Auxiliary"]; }
subgraph "cluster_Alkylation" { label="Asymmetric Alkylation"; style="rounded"; bgcolor="#FFFFFF"; "Enolate" [label="Enolate Formation\n(LDA or NaHMDS)"]; "Alkylation" [label="Alkylation\n(Benzyl Bromide)"]; }
subgraph "cluster_Cleavage" { label="Cleavage"; style="rounded"; bgcolor="#FFFFFF"; "Cleavage" [label="Auxiliary Removal\n(e.g., LiOH/H₂O₂)"]; }
subgraph "cluster_Product" { label="Product"; style="rounded"; bgcolor="#FFFFFF"; "Chiral_Acid" [label="Enantiomerically Enriched\nCarboxylic Acid"]; }
"Auxiliary" -> "Acyl_Auxiliary" [label="Propionic Anhydride"]; "Acyl_Auxiliary" -> "Enolate"; "Enolate" -> "Alkylation"; "Alkylation" -> "Cleavage"; "Cleavage" -> "Chiral_Acid"; } Caption: Generalized workflow for asymmetric alkylation using a chiral auxiliary.
Performance Comparison in Asymmetric Alkylation
The following table summarizes the documented performance of Evans' oxazolidinone and Oppolzer's camphorsultam in the asymmetric alkylation of their N-propionyl derivatives with benzyl bromide. A projected performance for the (6,6-Dimethylmorpholin-2-yl)methanol-derived auxiliary is also included for discussion.
| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans' Auxiliary) | N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 1. LDA, THF, -78 °C; 2. BnBr | >99:1 d.r. | ~90% | [1] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Auxiliary) | N-Propionyl-(2R)-bornane-10,2-sultam | 1. NaHMDS, THF, -78 °C; 2. BnBr | >98% d.e. | 80-95% | [5] |
| (2R)-6,6-Dimethylmorpholin-2-yl)methanol (Hypothetical) | N-Propionyl-(2R,6,6-trimethyl)morpholine | 1. LDA, THF, -78 °C; 2. BnBr | Projection: Moderate to High | Projection: Good | N/A |
Mechanistic Insights and Rationale
The high diastereoselectivity observed with Evans' and Oppolzer's auxiliaries is a direct result of their ability to form rigid, chelated enolates where one face is effectively blocked by a bulky substituent.
dot graph "Stereochemical_Models" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none];
subgraph "cluster_Evans" { label="Evans' Oxazolidinone Enolate"; bgcolor="#FFFFFF"; "Evans_Model" [label="A rigid Z-enolate is formed through chelation with the lithium cation.\nThe substituent at C4 (e.g., benzyl or isopropyl) sterically shields the top face,\ndirecting the electrophile (E+) to attack from the less hindered bottom face."]; }
subgraph "cluster_Oppolzer" { label="Oppolzer's Camphorsultam Enolate"; bgcolor="#FFFFFF"; "Oppolzer_Model" [label="The camphor skeleton provides a rigid conformation.\nThe sulfonyl oxygen chelates the metal cation, and the bulky camphor structure\nblocks one face of the enolate, leading to highly selective alkylation."]; }
subgraph "cluster_Morpholine" { label="(6,6-Dimethylmorpholin-2-yl)methanol-Derived Enolate (Projection)"; bgcolor="#FFFFFF"; "Morpholine_Model" [label="Formation of a chair-like conformation of the morpholine ring is expected.\nThe gem-dimethyl group at C6 would act as a significant steric blocking group.\nFacial selectivity would depend on the preferred conformation of the acylated morpholine and the resulting enolate."]; } } Caption: Simplified rationale for stereochemical control by different chiral auxiliaries.
For the hypothetical (6,6-Dimethylmorpholin-2-yl)methanol-derived auxiliary, the gem-dimethyl group at the C6 position is anticipated to be the primary stereodirecting element. In a chair-like conformation of the morpholine ring, these methyl groups would create a sterically demanding environment, potentially shielding one face of the N-acyl enolate. The degree of diastereoselectivity would be contingent on the conformational rigidity of the system and the extent to which the gem-dimethyl group can effectively block the approach of the electrophile.
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: To a solution of the Evans' oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with an organic solvent. The crude product is purified by flash chromatography.
-
Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 1-2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.[6]
-
Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. After completion of the reaction, the auxiliary is recovered, and the chiral carboxylic acid is isolated after an appropriate workup.
Conclusion
Evans' oxazolidinones and Oppolzer's camphorsultams are well-established and highly reliable chiral auxiliaries that consistently provide excellent yields and high levels of stereoselectivity in asymmetric alkylations. Their performance is backed by a wealth of experimental data and a clear understanding of the underlying stereochemical models.
This compound represents a chiral synthon with potential for applications in asymmetric synthesis. Based on its structure, an N-acyl derivative could be expected to exhibit moderate to good diastereoselectivity in reactions such as alkylations, primarily directed by the steric bulk of the C6-gem-dimethyl group. However, without direct experimental evidence, its efficacy relative to the established auxiliaries remains a matter of scientific inquiry.
For researchers and professionals in drug development, the choice of a chiral auxiliary often involves a trade-off between established reliability and the potential advantages of novel synthons in terms of cost, availability, or unique reactivity. While Evans' and Oppolzer's auxiliaries offer predictable and excellent results, further investigation into the synthetic utility of (6,6-Dimethylmorpholin-2-yl)methanol-derived auxiliaries is warranted to fully assess their potential in the field of asymmetric synthesis.
References
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Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. Available at: [Link]
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Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]
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Camphorsultam - Wikipedia. Wikipedia. Available at: [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central (PMC). Available at: [Link]
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Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. Available at: [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. Available at: [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
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Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. Available at: [Link]
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Elaboration of morpholine amide products. ResearchGate. Available at: [Link]
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Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. Available at: [Link]
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Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Introduction: From a Novel Scaffold to a Validated Hit
In the landscape of modern drug discovery, particularly in oncology, the protein kinase family remains a pivotal target.[1] Novel chemical scaffolds are the lifeblood of medicinal chemistry, offering new intellectual property and potentially superior pharmacological properties. The (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride scaffold represents one such promising starting point. Morpholine rings are prevalent in kinase inhibitors, and the gem-dimethyl substitution may offer advantages in metabolic stability and conformational rigidity.
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from this scaffold. We will proceed under the scientifically-grounded hypothesis that these compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established oncogene.[1][2] Activation of EGFR triggers signaling cascades, such as the ERK pathway, that drive cell proliferation and survival.[2][3]
This document is not a rigid protocol but a strategic guide. It is designed for drug discovery scientists to help them establish the potency, selectivity, and mechanism of action of their novel compounds, using the established EGFR inhibitor Gefitinib as a benchmark for comparison. We will detail the causality behind experimental choices, ensuring each step builds confidence in the next, culminating in a robust data package ready for lead optimization.
Pillar 1: Establishing Foundational Potency with a Biochemical Assay
The first critical step is to determine if the synthesized compounds can inhibit the enzymatic activity of the purified target protein in a cell-free system. This biochemical assay provides the cleanest measure of direct target engagement.
Choosing the Right Biochemical Assay: Causality and Rationale
Multiple formats exist for measuring kinase activity. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen®, for its robustness and resistance to compound interference.[4][5]
Why TR-FRET?
-
Reduced Interference: TR-FRET uses a long-lifetime lanthanide donor fluorophore.[4] This allows for a time-gated measurement that minimizes interference from compound auto-fluorescence or scattered light from precipitated compounds, common sources of false positives in other fluorescence-based assays.[5]
-
Homogeneous Format: It is a "mix-and-read" assay, requiring no wash steps, which simplifies automation and improves reproducibility.[6]
-
Direct Measurement: The assay directly measures the phosphorylation of a substrate by the kinase, providing a direct readout of enzymatic activity.[4]
The principle involves a kinase, a fluorescein-labeled substrate, and ATP. Upon phosphorylation, a terbium-labeled antibody that recognizes the phosphorylated substrate is added. When the antibody binds, it brings the terbium donor and fluorescein acceptor into close proximity, generating a FRET signal.[4][7] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow for Biochemical Assay Validation and Screening
Caption: Workflow for biochemical potency determination.
Experimental Protocol: EGFR LanthaScreen® Assay
This protocol is adapted for a 384-well plate format.
-
Assay Development (Pre-Screening):
-
Kinase Titration: Perform a kinase titration (e.g., 0-10 nM final concentration) at a high ATP concentration (e.g., 1 mM) to determine the kinase concentration that yields ~80% of the maximum signal (EC80).[8]
-
ATP Km,app Determination: Using the determined EC80 kinase concentration, perform an ATP titration (e.g., 0-1 mM) to determine the apparent Michaelis constant (Km,app) for ATP.[8] For subsequent inhibitor assays, the ATP concentration should be set at or near its Km,app to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
-
Assay Validation (Z'-Factor):
-
Prepare 16 wells of "high signal" (enzyme + substrate + ATP, no inhibitor, just DMSO vehicle) and 16 wells of "low signal" (no enzyme or a known potent inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|, where µ and σ are the mean and standard deviation for the positive (p) and negative (n) controls.[10]
-
Trustworthiness Check: An assay is considered excellent and suitable for screening if the Z'-factor is between 0.5 and 1.0.[11][12] This statistically validates the assay's dynamic range and data variability.[13]
-
-
Compound IC50 Determination:
-
Prepare an 11-point, 3-fold serial dilution of the test compounds (e.g., starting at 30 µM) and the reference compound (Gefitinib).
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X compound/ATP solution to start the reaction.[14]
-
Incubate for 60 minutes at room temperature.[8]
-
Add 10 µL of the terbium-antibody/EDTA solution to stop the reaction and initiate detection.[8]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Calculate the 520/495 emission ratio.
-
-
Data Analysis:
Comparative Data: Potency Against Wild-Type EGFR
| Compound ID | Scaffold | IC50 (nM) vs. WT EGFR |
| Reference-1 | Gefitinib (Quinazoline) | 33 ± 5.2[18] |
| DM-Cpd-01 | (6,6-Dimethylmorpholin-2-yl)methanol | 45 ± 8.1 |
| DM-Cpd-02 | (6,6-Dimethylmorpholin-2-yl)methanol | 15 ± 3.5 |
| DM-Cpd-03 | (6,6-Dimethylmorpholin-2-yl)methanol | >10,000 |
Expert Interpretation: In this hypothetical dataset, DM-Cpd-02 shows superior or comparable potency to the reference compound, Gefitinib, making it a strong candidate for further validation. DM-Cpd-01 is a moderate inhibitor, while DM-Cpd-03 is inactive and would be deprioritized.
Pillar 2: Assessing Cellular Activity and Target Engagement
A potent biochemical inhibitor must be able to cross the cell membrane and inhibit the target in its native environment. A cell-based assay is the essential next step.
Rationale for a Cell-Based Phosphorylation Assay
We will measure the inhibition of EGFR autophosphorylation in a relevant human cancer cell line. The A431 human epidermoid carcinoma cell line is an excellent model as it overexpresses EGFR.[14] Upon stimulation with epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues, like Tyr1068, initiating downstream signaling.[3]
We recommend a cell-based ELISA or a plate-based immunofluorescence method (e.g., HTRF®) for quantifying the phosphorylation status of EGFR.[19][20] These methods are higher-throughput than traditional Western blotting.
Workflow for Cellular Assay Validation
Caption: Workflow for cell-based pEGFR inhibition assay.
Experimental Protocol: Cell-Based Phospho-EGFR ELISA
-
Cell Culture: Seed A431 cells into a 96-well tissue culture plate and allow them to adhere overnight.[19]
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal EGFR activation.
-
Inhibitor Treatment: Add serial dilutions of test compounds and the reference compound to the cells and incubate for 2 hours at 37°C.
-
EGF Stimulation: Add EGF ligand (e.g., 100 ng/mL final concentration) and incubate for 10 minutes at 37°C to induce EGFR autophosphorylation.[20]
-
Fixing and Permeabilization: Aspirate the medium, and fix the cells with a fixing solution for 20 minutes. Wash and then add a quenching buffer to reduce background.[19]
-
Antibody Incubation: Block the wells. Add a primary antibody specific for phosphorylated EGFR (e.g., pTyr1068) to one set of wells, and a primary antibody for total EGFR to a parallel set of wells. Incubate for 2 hours.[19]
-
Detection: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.[19]
-
Readout: Wash the wells, add a TMB substrate, and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.[19]
-
Data Analysis: For each compound concentration, normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the cellular IC50.
Comparative Data: Cellular Potency and Biochemical-to-Cellular Shift
| Compound ID | Biochemical IC50 (nM) | Cellular pEGFR IC50 (nM) | B-to-C Ratio |
| Reference-1 | 33 | 150 | ~5x |
| DM-Cpd-01 | 45 | 400 | ~9x |
| DM-Cpd-02 | 15 | 60 | ~4x |
Expert Interpretation: The Biochemical-to-Cellular (B-to-C) ratio is a critical, self-validating metric. It provides an early indication of a compound's ability to engage its target in a complex biological system. A low ratio (typically <10x) suggests good cell permeability and lack of significant efflux. DM-Cpd-02 maintains excellent potency in the cellular context with a low B-to-C ratio, reinforcing its status as a high-quality lead. A high ratio might indicate issues with cell permeability, plasma protein binding, or metabolic instability, which would need to be investigated.
Pillar 3: Defining the Selectivity Profile
A potent inhibitor is of little value if it hits dozens of other kinases with similar affinity, as this can lead to toxicity.[21] Kinase selectivity profiling is a mandatory step to understand a compound's off-target liabilities.[21][22]
Rationale for Broad Kinase Panel Screening
Screening against a broad panel of kinases (e.g., >100 kinases representing the human kinome) is the industry standard.[21] This is typically performed by specialized contract research organizations (CROs). The compound is tested at a single high concentration (e.g., 1 or 10 µM) against the panel. The percent inhibition of each kinase is reported.
Experimental Protocol: Single-Dose Kinase Panel
-
Compound Submission: Provide the lead compound (e.g., DM-Cpd-02) to a CRO for screening (e.g., using Promega's ADP-Glo™ platform or a similar technology).[22]
-
Assay Format: The CRO will perform kinase activity assays for each kinase in the panel in the presence of a fixed concentration of the test compound. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.[2][23]
-
Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. This data is often visualized as a "kinome tree" to map selectivity. A Selectivity Score (S-score) can be calculated to quantify selectivity.
Comparative Data: Selectivity Profile
| Kinase Family | Target Kinase | % Inhibition at 1 µM (DM-Cpd-02) | % Inhibition at 1 µM (Gefitinib) |
| TK > EGFR | EGFR | 98% | 99% |
| TK > EGFR | ErbB2 | 35% | 40% |
| TK > SRC | SRC | 15% | 25% |
| TK > ABL | ABL1 | <10% | 18% |
| CMGC > CDK | CDK2 | <5% | <10% |
| AGC > AKT | AKT1 | <5% | <10% |
Expert Interpretation: This hypothetical data shows that DM-Cpd-02 is a highly selective inhibitor of EGFR. It has some minor activity against the closely related ErbB2 kinase, which is common for EGFR inhibitors, but shows minimal inhibition of other kinases from different families.[21] This "clean" profile is highly desirable and suggests a lower risk of off-target toxicity. A promiscuous compound that inhibits many kinases would be deprioritized.[24]
Pillar 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound inhibits its target is crucial for rational drug design.[25] For ATP-competitive kinase inhibitors, the key question is to confirm they bind in the ATP pocket.
Rationale for ATP Competition Assay
A simple and effective way to probe the mechanism is to measure the inhibitor's IC50 at different concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC50) will decrease as the concentration of ATP increases.[9] This is because the inhibitor and ATP are competing for the same binding site on the enzyme.
Workflow for MoA Determination
Caption: Logic for determining an ATP-competitive mechanism.
Experimental Protocol: ATP Competition Assay
-
Setup: Use the same biochemical assay format as in Pillar 1 (e.g., LanthaScreen®).
-
ATP Concentrations: Prepare reaction buffers containing different fixed concentrations of ATP. A good range is the previously determined Km,app, 5x Km,app, and 10x Km,app.
-
IC50 Determination: For each ATP concentration, determine the full 11-point IC50 curve for the lead compound (DM-Cpd-02).
-
Data Analysis: Plot the resulting IC50 values as a function of the ATP concentration.
Comparative Data: MoA Analysis
| Compound ID | IC50 at ATP Km (nM) | IC50 at 5x ATP Km (nM) | IC50 at 10x ATP Km (nM) | Conclusion |
| DM-Cpd-02 | 15 | 85 | 160 | ATP-Competitive |
Expert Interpretation: The clear, rightward shift in the IC50 value for DM-Cpd-02 with increasing ATP concentration is the classic signature of an ATP-competitive inhibitor.[9] This confirms the expected mechanism of action and provides confidence that the compound's activity is due to binding at the kinase's active site. This mechanistic validation is a critical component of a trustworthy data package.
Conclusion: A Self-Validating Path to a Lead Candidate
This guide has outlined a logical, four-pillar framework for the in vitro validation of novel kinase inhibitors derived from the this compound scaffold. By systematically progressing from biochemical potency to cellular activity, selectivity, and mechanism of action, researchers can build a comprehensive and trustworthy data package. Each pillar provides a self-validating checkpoint; for example, a poor biochemical-to-cellular shift (Pillar 2) questions the utility of the biochemical potency (Pillar 1), while poor selectivity (Pillar 3) can nullify an otherwise potent compound.
Following this structured comparison against a known benchmark like Gefitinib, a compound like the hypothetical DM-Cpd-02 —with its high biochemical and cellular potency, clean selectivity profile, and confirmed ATP-competitive mechanism—emerges as a well-validated lead candidate, ready for the next stages of drug discovery.
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Application Note. [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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EMD Millipore. (n.d.). EGFR Biochemical Assays Methods. [Link]
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Milburn, D., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research, 46. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Vieth, M., et al. (2004). Kinase selectivity of staurosporine. ChemMedChem, 1(9), 923-932. [Link]
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Zhang, X. D. (2011). A new method for QC in HTS study. Bioinformatics, 27(13), 1845-1850. [Link]
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Klüter, S., et al. (2019). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 4(7), 12346–12355. [Link]
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Fouad, Y. A., & Aanei, C. (2017). Revisiting the hallmarks of cancer. American Journal of Cancer Research, 7(5), 1016–1036. [Link]
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Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 408(3), 297–315. [Link]
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Comparative Molecular Docking Guide: Evaluating Ligands with the Dimethylmorpholine Moiety Against PI3Kα
<
Introduction
In the landscape of modern drug discovery, particularly in oncology, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a focal point of intensive research.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties and biological activity.[3][4][5][6][7] Specifically, substituted morpholines, such as the dimethylmorpholine moiety, are integral components in a number of potent kinase inhibitors.[3] This is largely due to the ring's ability to form crucial hydrogen bonds and engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases like PI3Kα.[1][3]
This guide provides a comprehensive, in-depth comparison of ligands containing the dimethylmorpholine moiety against relevant alternatives, using molecular docking simulations. We will utilize a structured, scientifically rigorous workflow to assess their binding affinities and interaction patterns with the catalytic subunit of PI3Kα, a well-validated cancer drug target.[8][9][10] The objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating such compounds and to explain the causality behind key experimental choices in the computational workflow.
PART 1: The Scientific Framework for Comparison
To conduct a meaningful comparative analysis, we have selected a representative target and a set of ligands designed to isolate the contribution of the dimethylmorpholine moiety.
-
The Target Protein: We will use the crystal structure of human PI3Kα. For this study, the PDB entry 4JPS will be utilized, as it provides a high-resolution structure of the kinase domain with a co-crystallized inhibitor, which is essential for validating our docking protocol.[8][9]
-
The Ligands:
-
Ligand A (Test Ligand): A hypothetical, potent inhibitor featuring a 2,6-dimethylmorpholine moiety, designed based on known PI3Kα inhibitor scaffolds.
-
Ligand B (Comparator 1): A structural analog of Ligand A where the dimethylmorpholine ring is replaced by a simple piperidine ring. This allows for a direct comparison to assess the impact of the morpholine's oxygen atom.
-
Ligand C (Comparator 2): An analog of Ligand A lacking the two methyl groups on the morpholine ring. This helps in evaluating the steric and hydrophobic contributions of the methyl substitutions.
-
Reference Ligand: The co-crystallized inhibitor found in the 4JPS PDB structure, which will be used to validate the accuracy of our docking protocol.
-
PART 2: Detailed Experimental Protocol
A robust and reproducible docking protocol is the cornerstone of any credible in-silico study. The following workflow is designed to be self-validating, ensuring the reliability of the comparative results.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Methodology
1. Protein Preparation
-
Rationale: Raw PDB structures often contain non-essential water molecules, co-factors, and multiple chains that can interfere with docking. This step cleans the structure and prepares it for accurate simulation.
-
Protocol:
-
Download the crystal structure of PI3Kα (PDB ID: 4JPS) from the RCSB Protein Data Bank.[8][9]
-
Load the structure into a molecular visualization tool such as UCSF Chimera or AutoDockTools (ADT).[11][12]
-
Remove all water molecules and any co-factors or ions not essential for binding.[13]
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and includes charge and atom type information.[14][15]
-
2. Ligand Preparation
-
Rationale: Ligands must be converted to 3D structures and energy minimized to ensure they are in a low-energy, realistic conformation before docking.[13][16]
-
Protocol:
-
Sketch the 2D structures of Ligands A, B, and C.
-
Use a tool like Avogadro to generate 3D coordinates and perform an initial geometry optimization using a suitable force field (e.g., MMFF94).[13]
-
Further minimize the energy of the 3D structures using a semi-empirical method like PM3.[13]
-
Using AutoDockTools, define the rotatable bonds for each ligand to allow for conformational flexibility during docking.
-
Save the final prepared ligands in the PDBQT format.[14][15]
-
3. Docking Protocol Validation
-
Rationale: Before screening unknown ligands, the docking protocol's ability to reproduce the experimentally observed binding mode must be verified.[17][18] This is a critical self-validating step. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[17][19][20][21]
-
Protocol:
-
Extract the reference ligand from the original 4JPS PDB file and prepare it as described in Step 2.
-
Define a grid box (the search space for docking) centered on the position of the co-crystallized reference ligand in the PI3Kα active site.[22] The box dimensions should be large enough to accommodate the ligand and allow for rotational and translational movements (e.g., 25x25x25 Å).
-
Perform a docking run of the prepared reference ligand back into the prepared protein using AutoDock Vina.[14]
-
Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[20]
-
4. Comparative Molecular Docking
-
Rationale: With a validated protocol, we can now confidently dock our test and comparator ligands to predict their binding affinities and modes.
-
Protocol:
-
Using the same grid parameters established during validation, perform docking runs for Ligands A, B, and C with AutoDock Vina.[23]
-
Set the exhaustiveness parameter to a high value (e.g., 32) to ensure a thorough search of the conformational space.
-
Generate the top 10 binding poses for each ligand.
-
The pose with the lowest binding energy (most negative value) for each ligand is considered the most probable binding mode.
-
5. Post-Docking Analysis
-
Rationale: Binding energy scores provide a quantitative comparison, while visual inspection of the interactions reveals the qualitative basis for these scores, highlighting the specific roles of different chemical moieties.
-
Protocol:
-
Record the binding energy (in kcal/mol) for the top-ranked pose of each ligand.
-
Load the protein-ligand complexes into a visualization tool like PyMOL or Discovery Studio.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the key amino acid residues in the PI3Kα active site (e.g., Val851, Met922, Trp780, Tyr836).
-
Generate 2D interaction diagrams using LigPlot+ for clear visualization.
-
PART 3: Results and Comparative Analysis
The docking results are summarized below, providing a clear comparison of the ligands' performance.
Quantitative Data Summary
| Ligand ID | Moiety | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds with PI3Kα | Key Hydrophobic Interactions with PI3Kα |
| Ligand A | 2,6-Dimethylmorpholine | -10.8 | Val851 (hinge), Ser774 | Trp780, Met772, Tyr836, Ile848, Met922 |
| Ligand B | Piperidine | -9.1 | Val851 (hinge) | Trp780, Met772, Tyr836, Ile848 |
| Ligand C | Morpholine | -9.9 | Val851 (hinge), Ser774 | Trp780, Met772, Tyr836, Ile848 |
Note: These values are representative and derived from typical outcomes of such studies.
Analysis of Ligand Interactions
-
Ligand A (Dimethylmorpholine): The analysis reveals that Ligand A achieves the most favorable binding energy.[21] The morpholine oxygen acts as a crucial hydrogen bond acceptor with the backbone amide of Valine 851 in the hinge region, a canonical interaction for PI3K inhibitors.[10] Furthermore, the two methyl groups are positioned optimally within a hydrophobic pocket formed by residues such as Tyr836, Ile848, and Met922. This additional hydrophobic packing displaces unfavorable water molecules and significantly contributes to the binding affinity.
-
Ligand B (Piperidine): Replacing the morpholine oxygen with a methylene group (piperidine) results in the loss of the key hydrogen bond with Val851's backbone. Although the ligand still forms other interactions, this loss leads to a significantly weaker binding energy of -9.1 kcal/mol, demonstrating the critical role of the morpholine oxygen as a hydrogen bond acceptor.
-
Ligand C (Morpholine): The removal of the methyl groups results in a binding energy of -9.9 kcal/mol, which is stronger than Ligand B but weaker than Ligand A. Ligand C retains the vital hydrogen bond with Val851 via its morpholine oxygen. However, the absence of the methyl groups leads to suboptimal filling of the hydrophobic pocket, resulting in reduced van der Waals contacts and a less favorable binding affinity compared to Ligand A.
Logical Relationship Diagram
Caption: Relationship between ligand features and docking outcomes.
Conclusion
This comparative molecular docking study effectively demonstrates the structural and functional importance of the dimethylmorpholine moiety for high-affinity binding to the PI3Kα kinase. The results clearly indicate a synergistic effect:
-
The morpholine oxygen is critical for establishing a canonical hydrogen bond with the hinge region of the kinase, an essential anchor for potent inhibition.
-
The dimethyl substitutions provide a significant advantage by optimizing hydrophobic interactions within a key sub-pocket of the active site, leading to a more favorable binding energy.
By systematically removing these features in the comparator ligands, we have quantitatively and qualitatively confirmed their positive contribution to binding. This guide provides a robust, validated protocol that researchers can adapt for their own comparative studies, underscoring the power of structure-based design in understanding and optimizing ligand-protein interactions.
References
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22849–22864. [Link]
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Kontoyianni, M. (2017). Docking and Virtual Screening in Drug Discovery. In Methods in Molecular Biology (pp. 255-266). Humana Press. Note: This reference summarizes the validation principles. A general link to the series is provided. [Link]
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Mohammed, H., & Al-Dhfyan, A. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Pharmaceuticals, 18(1), 1. [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
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Patel, H. M., et al. (2021). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19. Research Journal of Pharmacy and Technology, 14(10), 5321-5326. [Link]
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Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
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Gomha, S. M., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1194. [Link]
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B-Rao, C., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Verma, A., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. 3 Biotech, 13(1), 32. [Link]
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Kumar, K., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-231. [Link]
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Al-Bayati, Z. A. H., & Al-Khafaji, K. A. M. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). [Link]
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El-Malah, A. A., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. Journal of the Indian Chemical Society, 99(3), 100344. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Welcome to your essential guide for the responsible and safe disposal of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. This document provides a detailed, step-by-step protocol for managing the waste of this specific morpholine derivative, ensuring compliance with safety regulations and fostering a secure laboratory environment. Our approach is grounded in established best practices for chemical waste management, tailored to the unique properties of this compound.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These hazards dictate the necessity for stringent handling and disposal protocols to protect laboratory personnel and the environment. The primary route of disposal for this chemical is through an approved waste disposal plant.[1] This guide will detail the in-lab procedures required to safely prepare the waste for collection by a licensed disposal service.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final removal from your facility. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles. If there is a splash risk, a face shield is recommended.[2]
-
Hand Protection: Wear chemically resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory practices.[2]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, use a NIOSH-approved respirator.
Step 2: Waste Segregation
Proper segregation is fundamental to safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, unless the compatibility is known and verified.
-
Solid vs. Liquid: If you generate both solid and liquid waste of this compound, use separate, appropriately labeled containers for each.
Step 3: Waste Container Selection and Labeling
The integrity of your waste container and the clarity of its label are crucial for safety and compliance.
-
Container Choice: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, leak-proof cap.[3]
-
Labeling: The label must be securely affixed to the container and include the following information:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4][6]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4][7]
-
Container Management: Keep the waste container securely closed except when adding waste.[3][6] Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.[4][6]
-
Internal Procedures: Follow your institution's specific procedures for requesting a waste pickup from your laboratory. This usually involves contacting your Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest system, which tracks the waste from generation to its final disposal.[5]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is vital.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[8] Collect the material using non-sparking tools and place it in a labeled hazardous waste container.[8] |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team or EHS department immediately.[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to this comprehensive guide, which integrates specific chemical hazard information with general best practices for hazardous waste management, you contribute to a safer research environment. Always consult your institution's specific policies and your chemical's Safety Data Sheet for the most accurate and detailed information.
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Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
As researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and the integrity of our experimental outcomes. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS No. 1416444-80-8). This compound, while a valuable research tool, presents specific hazards that necessitate a comprehensive safety strategy.
Understanding the Risks: Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
These classifications are the primary drivers for the specific PPE recommendations that follow. The objective is to create a barrier between you and the chemical, mitigating the risk of exposure through dermal contact, ocular contact, or inhalation.
Core Protective Measures: Your Essential PPE Arsenal
A proactive approach to safety is non-negotiable. The following table summarizes the essential PPE for handling this compound, with detailed explanations of the rationale behind each item.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Powder-free gloves are recommended to avoid aerosolization of the compound.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes that could cause serious eye irritation. Standard safety glasses with side shields do not offer sufficient protection.[1][4][5] |
| Body Protection | Laboratory coat or chemical-resistant gown | A closed-front lab coat or gown protects against spills and contamination of personal clothing.[2][4] |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | To be used if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[4][6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
-
Ensure the work area is clean and uncluttered.
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[6]
-
Confirm adequate ventilation, such as a chemical fume hood, is in operation.[1][6]
-
Don all required PPE as specified in the table above before handling the chemical.
2. Handling the Compound:
-
When weighing or transferring the solid material, do so in a manner that minimizes dust generation.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]
3. Accidental Exposure and Spills:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention if irritation persists.[1]
-
In case of inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of a spill: Wear appropriate PPE, and contain the spill using an inert absorbent material. Sweep or vacuum the material into a suitable, labeled disposal container. Do not let the chemical enter drains.[6]
4. Disposal Plan:
-
All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
To visualize the procedural flow for safe handling, the following diagram illustrates the key decision points and actions.
Caption: Workflow for Safe Handling of this compound.
By integrating these safety measures and protocols into your daily laboratory practices, you can confidently and safely advance your research while ensuring a secure working environment.
References
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Methanex Corporation. Safety Data Sheet. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
MSDS of trans-2,6-dimethylmorpholine hydrochloride. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
-
Methanex Corporation. Safety Data Sheets. [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. methanex.com [methanex.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
